Europium(III) nitrate hydrate
Description
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Properties
IUPAC Name |
europium(3+);trinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGOHVJDOSTECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuH2N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Europium(III) Nitrate Hydrate: A Technical Guide for Researchers
An in-depth examination of the chemical properties, experimental analysis, and applications of Europium(III) nitrate (B79036) hydrate (B1144303) for professionals in research, science, and drug development.
Europium(III) nitrate hydrate, with the general formula Eu(NO₃)₃·xH₂O, is a colorless, crystalline inorganic salt. The hexahydrate, Eu(NO₃)₃·6H₂O, is the most common form. This compound is of significant interest due to the unique luminescent properties of the Europium(III) ion, making it a crucial material in various advanced applications, including phosphors for lighting and displays, and as a versatile precursor in the synthesis of novel materials. For drug development professionals, its utility extends to the creation of luminescent probes for bioimaging and as a component in targeted drug delivery systems.
Core Chemical and Physical Properties
This compound is highly soluble in water and also shows solubility in polar organic solvents such as ethanol.[1] It is a strong oxidizer and can intensify fires.[2] The compound is hygroscopic and should be stored in a tightly sealed container.
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound, primarily focusing on the common hexahydrate form, are summarized in the table below.
| Property | Value | Notes |
| Chemical Formula | Eu(NO₃)₃·6H₂O | Hexahydrate |
| Eu(NO₃)₃·5H₂O | Pentahydrate | |
| Eu(NO₃)₃ | Anhydrous | |
| Molecular Weight | 446.07 g/mol [3] | Hexahydrate |
| 428.06 g/mol | Pentahydrate | |
| 337.98 g/mol [4] | Anhydrous | |
| Appearance | Colorless to pale-pink crystalline solid[3] | |
| Melting Point | 85 °C[3][5] | Decomposes |
| Boiling Point | 83 °C at 760 mmHg[5] | |
| Solubility in Water | Soluble[3][6] | |
| Solubility in Ethanol | Soluble[1] | |
| CAS Number | 10031-53-5[3][6] | Hexahydrate |
| 63026-01-7 | Pentahydrate | |
| 100587-95-9 | Hydrate (unspecified) |
Experimental Protocols
Detailed methodologies are critical for the accurate characterization of this compound. Below are protocols for its synthesis and thermal analysis.
Synthesis of Europium(III) Nitrate Hexahydrate
A common method for the synthesis of Europium(III) nitrate hexahydrate involves the reaction of Europium(III) oxide with nitric acid.
Materials:
-
Europium(III) oxide (Eu₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
-
Heating plate with magnetic stirrer
-
Beaker
-
Filtration apparatus
-
Crystallizing dish
Procedure:
-
Carefully add a stoichiometric excess of Europium(III) oxide to a beaker containing concentrated nitric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Gently heat the mixture on a heating plate with continuous stirring until the Europium(III) oxide is completely dissolved.
-
Filter the resulting solution to remove any unreacted oxide or impurities.
-
Transfer the clear filtrate to a crystallizing dish and allow the solvent to evaporate slowly at room temperature.
-
Colorless crystals of Europium(III) nitrate hexahydrate will form.
-
Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.
Thermal Decomposition Analysis by TGA-DSC
The thermal stability and decomposition pathway of Europium(III) nitrate hexahydrate can be investigated using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Instrumentation:
-
Simultaneous TGA-DSC instrument
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Alumina or platinum crucibles
Procedure:
-
Calibrate the TGA-DSC instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of Europium(III) nitrate hexahydrate into a crucible.
-
Place the crucible in the TGA-DSC furnace.
-
Purge the furnace with an inert gas (e.g., argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to approximately 800 °C at a constant heating rate of 10 °C/min.[7]
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting TGA and DSC curves to identify the different stages of decomposition and the corresponding temperature ranges and mass losses. The final decomposition product is Europium(III) oxide (Eu₂O₃).[8][9]
The thermal decomposition of Europium(III) nitrate hexahydrate is a multi-step process.[8][9] It begins with melting in its own water of crystallization, followed by the loss of water and nitric acid, forming intermediate oxynitrates, and finally decomposes to Europium(III) oxide at higher temperatures.[8][9]
Applications in Drug Development and Biological Research
The unique luminescent properties of the Europium(III) ion make it a valuable tool in the life sciences. This compound serves as a common starting material for the synthesis of various functional materials for biomedical applications.
Bioimaging and Luminescent Probes
Europium(III) complexes are widely used as luminescent probes in biological assays and imaging due to their long luminescence lifetimes, large Stokes shifts, and sharp emission bands. These properties allow for time-gated detection, which minimizes background fluorescence from biological samples, leading to a high signal-to-noise ratio. This compound can be used to synthesize these luminescent complexes. For instance, it is a precursor for creating Eu³⁺-doped nanoparticles for in vivo bioimaging.[10]
The mechanism of action often involves the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the central Eu³⁺ ion, which then emits its characteristic red light.
Role in Drug Delivery Systems
This compound is utilized in the synthesis of nanoparticles for drug delivery.[10] For example, it can be used to prepare Europium-doped fluorapatite (B74983) nanorods, which can be loaded with anticancer drugs like doxorubicin.[10] The release of the drug can be monitored, and the inherent luminescence of the nanoparticles allows for simultaneous imaging of their location within biological systems.
Interaction with Calcium Signaling Pathways
The ionic radius of Eu³⁺ is similar to that of Ca²⁺, allowing it to act as a probe for calcium-binding sites in proteins and other biological macromolecules. Europium(III) can substitute for calcium in various biological systems, and its spectroscopic properties can provide insights into the local environment of the metal binding site. This makes it a valuable tool for studying calcium-mediated signaling pathways.[11] For example, Eu³⁺ has been used to investigate the metal ion binding sites of proteins like parvalbumin.[12] The binding of Eu³⁺ to neuronal calcium sensor 1 (NCS1) has also been studied, revealing insights into its interaction with calcium signaling components.[13]
Safety and Handling
This compound is an oxidizing agent and may intensify fire; it should be kept away from combustible materials.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. In case of a spill, it should be cleaned up promptly, avoiding dust generation, and disposed of as hazardous waste.
References
- 1. aemree.com [aemree.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Europium(III) nitrate hexahydrate | 10031-53-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. heegermaterials.com [heegermaterials.com]
- 6. Europium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal properties of europium nitrate hexahydrate Eu(NO3)3·6H2O | CoLab [colab.ws]
- 10. Synthesis of Europium-Doped Fluorapatite Nanorods and Their Biomedical Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions between several rare earth ions and calcium ion in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Europium(III) ion luminescence as a structural probe of parvalbumin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct mechanism of Tb3+ and Eu3+ binding to NCS1 - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Europium(III) Nitrate Hexahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure of Europium(III) nitrate (B79036) hexahydrate (Eu(NO₃)₃·6H₂O), a compound of significant interest in various scientific and technological fields, including as a precursor for luminescent materials and in catalysis. This document details the coordination environment of the europium ion, presents key structural parameters, and outlines the experimental basis for these findings.
Molecular Structure and Coordination Geometry
Europium(III) nitrate hexahydrate is a crystalline solid where the europium(III) ion is the central coordinating atom. The structure is characterized by a high coordination number, which is typical for lanthanide ions. In the solid state, the Eu³⁺ ion is coordinated by ten oxygen atoms.[1] These oxygen atoms originate from four water molecules and three bidentate nitrate groups.[1] The remaining two water molecules are not directly coordinated to the europium ion but are present as lattice water within the crystal structure.[1]
The nitrate ions act as bidentate ligands, meaning that two of their oxygen atoms bind to the central europium ion. This coordination mode is a common feature in the chemistry of lanthanide nitrates. The coordination of both water molecules and nitrate ions results in a complex and asymmetric coordination sphere around the europium ion.
Quantitative Structural Data
The precise arrangement of atoms in the crystal lattice of Europium(III) nitrate hexahydrate has been determined through single-crystal X-ray diffraction studies. The key quantitative data derived from these analyses are summarized in the table below.
| Parameter | Value(s) | Reference |
| Coordination Number | 10 | [1] |
| Coordinating Ligands | 4 x H₂O, 3 x NO₃⁻ (bidentate) | [1] |
| Lattice Water Molecules | 2 | [1] |
| Eu-O Bond Lengths | 2.379 – 2.933 Å | [1] |
Experimental Protocols
The structural characterization of Europium(III) nitrate hexahydrate relies on established chemical synthesis and analytical techniques.
Synthesis
A common method for the preparation of Europium(III) nitrate hexahydrate involves the dissolution of europium(III) oxide in nitric acid.[2]
Protocol:
-
Europium(III) oxide (Eu₂O₃) is carefully added in stoichiometric amounts to a solution of concentrated nitric acid (HNO₃).
-
The mixture is gently heated and stirred until the oxide is completely dissolved, forming a clear solution of europium(III) nitrate.
-
The resulting solution is then allowed to cool and evaporate slowly at room temperature.
-
Colorless, hygroscopic crystals of Europium(III) nitrate hexahydrate will form. The crystals should be stored in a desiccator to prevent deliquescence.
Structural Characterization: Single-Crystal X-ray Diffraction
The definitive determination of the molecular and crystal structure is achieved through single-crystal X-ray diffraction.
Protocol:
-
A suitable single crystal of Europium(III) nitrate hexahydrate is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas to maintain a stable temperature and minimize thermal vibrations during data collection.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.
-
The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal.
-
The crystal structure is solved and refined using specialized software to obtain the precise atomic coordinates, bond lengths, and bond angles.
Visualization of the Coordination Environment
The following diagram illustrates the coordination sphere of the Europium(III) ion in the hexahydrate complex.
Caption: Coordination sphere of the Europium(III) ion.
References
An In-depth Technical Guide to the Solubility of Europium(III) Nitrate Hydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Europium(III) nitrate (B79036) hydrate (B1144303) (Eu(NO₃)₃·xH₂O), a compound of significant interest in various scientific fields, including organic synthesis and materials science. This document compiles available solubility data, details relevant experimental protocols, and presents visual workflows to aid researchers in their understanding and application of this versatile lanthanide salt.
Introduction
Europium(III) nitrate hydrate, typically available as the hexahydrate (Eu(NO₃)₃·6H₂O), is a colorless, crystalline solid.[1][2] Its utility stems from the properties of the Europium(III) ion, which is known for its strong luminescence and its role as a Lewis acid catalyst in organic reactions.[3] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in solution-based applications, ranging from the synthesis of coordination polymers and metal-organic frameworks (MOFs) to its use as a catalyst in drug discovery and development.
Solubility of this compound
This compound is highly soluble in water and is also soluble in a range of polar organic solvents.[4][5][6] The presence of water of hydration plays a significant role in its solubility profile. The interaction between the polar solvent molecules and the europium cation, as well as the nitrate anions and the coordinated water molecules, governs the dissolution process.
Qualitative and Comparative Solubility Data
While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative and comparative understanding can be established from various sources. The compound's solubility is generally good in polar protic and aprotic solvents.
For comparative purposes, the solubility of Lanthanum(III) nitrate hexahydrate, another lanthanide nitrate, in various oxygenated organic solvents is presented below. It is expected that this compound would exhibit a similar trend in solubility due to the chemical similarities among lanthanides.[7]
Table 1: Qualitative and Comparative Solubility of Lanthanide Nitrates
| Solvent Class | Solvent Name | This compound Solubility | Lanthanum(III) Nitrate Hexahydrate Solubility ( g/100g solvent)[7] |
| Water | Water | Highly Soluble[4][6] | Very Soluble |
| Alcohols | Methanol | Soluble[3] | 158.8 |
| Ethanol | Soluble[4][5] | 125.6 | |
| n-Propanol | Likely Soluble | 102.5 | |
| Isopropanol | Likely Soluble | 83.2 | |
| n-Butanol | Likely Soluble | 89.1 | |
| Ketones | Acetone | Likely Soluble | 114.2 |
| Methyl Ethyl Ketone | Likely Soluble | 101.9 | |
| Ethers | Diethyl Ether | Sparingly Soluble | 46.5 |
| Tetrahydrofuran (THF) | Use with caution due to potential for Eu(III) reduction[3] | 79.8 | |
| Amides | Dimethylformamide (DMF) | Likely Soluble | Data not available |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Soluble[3] | Data not available |
| Nitriles | Acetonitrile | Soluble[3] | Data not available |
Disclaimer: The solubility of this compound is indicated as "Soluble" or "Likely Soluble" based on qualitative statements from various sources. The quantitative data for Lanthanum(III) nitrate hexahydrate is provided for comparative purposes and may not be directly representative of this compound's solubility.
Experimental Protocols
General Protocol for Determining Solubility of a Hydrated Inorganic Salt in an Organic Solvent
This protocol outlines a general method for determining the solubility of a hydrated inorganic salt, such as this compound, in an organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
A suitable analytical technique for quantifying Europium concentration (e.g., ICP-MS, UV-Vis spectroscopy after complexation)
Procedure:
-
Equilibration:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the temperature.
-
Immediately filter the solution using a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical instrument.
-
Determine the concentration of Europium in the diluted solution using a calibrated analytical method.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 mL, g/100 g of solvent, or mol/L.
-
Caption: A generalized workflow for the experimental determination of solubility.
Europium(III) Nitrate Catalyzed Biginelli Reaction
Europium(III) nitrate is an effective Lewis acid catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
This compound (e.g., 1-5 mol%)
-
Solvent (e.g., ethanol, acetonitrile)
-
Reaction flask, condenser, magnetic stirrer, and heating source
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and the catalytic amount of this compound in the chosen solvent.
-
-
Reaction:
-
Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice or cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Caption: The role of Europium(III) nitrate as a Lewis acid catalyst in the Biginelli reaction.
Applications in Research and Drug Development
The solubility of this compound in organic solvents is a key parameter for its application in several areas relevant to drug development:
-
Catalysis: As demonstrated in the Biginelli reaction, its solubility in common organic solvents allows for its use as a homogeneous Lewis acid catalyst for the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry.
-
Luminescent Probes: The luminescent properties of europium complexes are utilized in bioassays and imaging. The ability to dissolve this compound in organic solvents is the first step in the synthesis of bespoke luminescent probes with organic ligands.
-
Nanoparticle Synthesis: It serves as a precursor for the synthesis of europium-doped nanoparticles, which have applications in drug delivery and medical imaging. The choice of solvent can influence the size, morphology, and properties of the resulting nanoparticles.
Conclusion
This compound is a valuable reagent for researchers, scientists, and drug development professionals. Its solubility in polar organic solvents facilitates its use in a variety of synthetic and analytical applications. While comprehensive quantitative solubility data remains an area for further investigation, the provided qualitative information, comparative data, and detailed experimental protocols offer a solid foundation for the effective utilization of this compound. The visualization of experimental workflows further aids in the practical application of the concepts discussed in this guide.
References
- 1. Europium(III) nitrate - Wikipedia [en.wikipedia.org]
- 2. europium(III) nitrate hexahydrate [chemister.ru]
- 3. researchgate.net [researchgate.net]
- 4. aemree.com [aemree.com]
- 5. Europium Nitrate Hexahydrate-BEYONDCHEM [beyondchem.com]
- 6. americanelements.com [americanelements.com]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
Luminescence Mechanism of Europium(III) Nitrate Hydrate: A Technical Guide
Abstract
Trivalent europium (Eu³⁺) compounds are renowned for their sharp, long-lived, red-orange luminescence, making them critical components in fields ranging from bio-imaging and sensing to materials science and optoelectronics. The luminescence of Eu³⁺ is derived from its characteristic 4f-4f electronic transitions. However, these transitions are parity-forbidden, resulting in weak direct absorption of light. This guide provides an in-depth technical overview of the luminescence mechanism of Europium(III) nitrate (B79036) hydrate (B1144303), a common precursor and model compound. It details the "antenna effect," the primary mechanism for sensitization, explores the critical roles of nitrate and hydrate ligands, discusses radiative and non-radiative decay pathways, and summarizes key photophysical data. Furthermore, this document outlines standard experimental protocols for the synthesis and characterization of such luminescent complexes, aimed at researchers, scientists, and professionals in drug development and materials science.
Core Luminescence Mechanism
The luminescence of Europium(III) complexes is a multi-step process governed by the interplay between the organic ligands and the central metal ion.
The f-f Transitions of Europium(III)
The characteristic emission of Eu³⁺ arises from transitions between its 4f electronic energy levels. The most prominent emission originates from the first excited state, ⁵D₀, to the various levels of the ground state septet, ⁷Fⱼ (where J = 0, 1, 2, 3, 4).[1] These transitions produce sharp, line-like emission bands.[2] Key transitions include:
-
⁵D₀ → ⁷F₀ (~580 nm): A non-degenerate transition, often weak, but its presence indicates a single Eu³⁺ chemical environment.[1]
-
⁵D₀ → ⁷F₁ (~590 nm): A magnetic dipole transition whose intensity is largely independent of the coordination environment.
-
⁵D₀ → ⁷F₂ (~615 nm): A "hypersensitive" electric dipole transition.[1][3] Its intensity is highly sensitive to the local symmetry of the Eu³⁺ ion; a high intensity ratio of (⁵D₀ → ⁷F₂) / (⁵D₀ → ⁷F₁) signifies a low-symmetry environment around the ion.[4]
The Antenna Effect: Sensitized Luminescence
Due to the parity-forbidden nature of f-f transitions, direct excitation of the Eu³⁺ ion is inefficient.[5] Luminescence is achieved through a sensitization process known as the "antenna effect".[1][5][6][7] This process involves organic ligands that absorb light and transfer the energy to the central Eu³⁺ ion. The mechanism proceeds through several key steps:
-
Light Absorption: An organic ligand (the antenna) absorbs ultraviolet (UV) light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).[1][7]
-
Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁). The presence of the heavy Eu³⁺ ion facilitates this spin-forbidden process.[1]
-
Energy Transfer: The energy from the ligand's T₁ state is transferred non-radiatively to the Eu³⁺ ion, exciting it to one of its higher 4f energy levels (e.g., ⁵D₂, ⁵D₁).[1][8] For this transfer to be efficient, the energy of the ligand's T₁ state must be slightly higher than the accepting ⁵Dⱼ level of the Eu³⁺ ion (typically a gap of 2500–4000 cm⁻¹ is considered optimal).[9][10]
-
Intra-ionic Relaxation: The excited Eu³⁺ ion rapidly relaxes non-radiatively from higher excited states (e.g., ⁵D₂, ⁵D₁) down to the long-lived ⁵D₀ emitting state.[8]
-
Luminescence Emission: The Eu³⁺ ion decays from the ⁵D₀ state to the ⁷Fⱼ ground state levels, emitting its characteristic red-orange light.[7]
References
- 1. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Energy transfer cooperation between ligands and EuIII ions in molecular europium complexes for vapoluminescence sensing (reversible on/off emission switching) and hybrid white LED/plant-growth applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Photophysical Properties of IR Luminescent Lanthanide Complexes with Polyfluorinated Ligands [ineosopen.org]
An In-depth Technical Guide to the Physical Properties of Europium(III) Nitrate Hydrate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical appearance, structural properties, and synthesis of Europium(III) nitrate (B79036) hydrate (B1144303) crystals. The information is intended to support research and development activities where the precise control and characterization of this compound are essential.
Physical and Chemical Properties
Europium(III) nitrate hydrate, most commonly available as Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O), is a crystalline solid that is highly soluble in water.[1][2] It is a notable characteristic that the crystals are hygroscopic, meaning they readily absorb moisture from the air.[1][3]
The visual appearance of the crystals can vary, with descriptions ranging from colorless and white or off-white to gray or lavender.[2] Some sources also describe the crystals as having a pale-pink hue. The crystals can appear as a crystalline powder or in larger lump form.
Under UV light, Europium(III) nitrate hexahydrate exhibits fluorescence.[1] This luminescent property is a key characteristic of europium compounds and is leveraged in various applications.
Quantitative Data
The following table summarizes the key quantitative data for Europium(III) nitrate hexahydrate.
| Property | Value |
| Chemical Formula | Eu(NO₃)₃·6H₂O |
| Molecular Weight | 446.07 g/mol [4] |
| Melting Point | 85 °C[2] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.69(2) Å, b = 10.59(3) Å, c = 11.53(3) Å |
| α = 89.9(3)°, β = 100.1(3)°, γ = 100.9(2)° |
Experimental Protocols
Synthesis of Europium(III) Nitrate Hexahydrate Crystals
The synthesis of Europium(III) nitrate hexahydrate is typically achieved through the reaction of Europium(III) oxide with nitric acid.[1]
Materials:
-
Europium(III) oxide (Eu₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
Protocol:
-
A stoichiometric amount of Europium(III) oxide is carefully weighed and placed in a reaction vessel.
-
A small amount of deionized water is added to the oxide to form a slurry.
-
Concentrated nitric acid is slowly added to the slurry while stirring. An excess of nitric acid should be avoided to prevent the formation of undesired byproducts. The reaction is exothermic and should be performed in a well-ventilated fume hood.
-
The mixture is gently heated and stirred until the Europium(III) oxide is completely dissolved, resulting in a clear solution.
-
If any unreacted oxide remains, the solution is filtered.
-
The resulting solution is then concentrated by gentle heating to encourage crystallization upon cooling.
-
The concentrated solution is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
The precipitated crystals are collected by filtration and washed with a small amount of cold deionized water to remove any residual nitric acid.
-
The crystals are then dried in a desiccator over a suitable drying agent. Due to the hygroscopic nature of the salt, storage in a dry, airtight container is essential.
Characterization
The identity and purity of the synthesized Europium(III) nitrate hexahydrate crystals can be confirmed using various analytical techniques, including:
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, unit cell dimensions, and space group.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the nitrate and water molecules.
-
Thermogravimetric Analysis (TGA): To determine the hydration state and thermal stability of the compound.
Visualizations
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical composition and the resulting physical properties of this compound crystals.
Caption: Relationship between synthesis and physical properties.
References
- 1. Europium(III) nitrate - Wikipedia [en.wikipedia.org]
- 2. Europium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]
- 3. wholesale Europium(III) nitrate hexahydrate Crystalline - FUNCMATER [funcmater.com]
- 4. Europium(III) nitrate hexahydrate | EuH12N3O15 | CID 202256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Europium(III) Nitrate Hydrate: A Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety information for Europium(III) nitrate (B79036) hydrate (B1144303), compiled from various safety data sheets (SDS). The information is presented to ensure safe handling, storage, and emergency response for professionals working with this compound.
Core Safety Information
Europium(III) nitrate hydrate is an oxidizing solid that can intensify fire and cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. The exact molecular weight and melting point can vary depending on the degree of hydration.
| Property | Value | Source(s) |
| Chemical Formula | Eu(NO₃)₃ · xH₂O | [7][8] |
| Molecular Weight (Anhydrous) | 337.98 g/mol | [7][8] |
| Molecular Weight (Hexahydrate) | 446.07 g/mol | [2][5] |
| Appearance | Colorless crystals or crystalline powder | [4][8] |
| Melting Point | 85 °C (decomposes) | [8] |
| Solubility | Soluble in water | [1][9] |
| Stability | Stable under normal conditions, but hygroscopic.[9] As an oxidizer, it may cause fire when in contact with combustible materials.[3][10] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its oxidizing properties and its potential to cause irritation.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Oxidizing solids | Category 2 | Danger | H272: May intensify fire; oxidizer |
| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
The following diagram illustrates the GHS classification and the corresponding pictograms.
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available in the cited Safety Data Sheets. The information is a summary of results from standardized testing protocols.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling the compound:
| Protection Type | Recommendation | Source(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [8] |
| Skin Protection | Nitrile or rubber gloves and a protective suit. | [8] |
| Respiratory Protection | Use an approved respirator if dust is generated. | [8] |
Handling and Storage Procedures
| Procedure | Recommendation | Source(s) |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Keep away from heat, sparks, and open flames. | [8] |
| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Store away from flammable substances, reducing agents, organic materials, and metal powders. | [8] |
The logical workflow for handling a spill is outlined in the diagram below.
Emergency Procedures
In case of exposure or fire, the following first-aid and fire-fighting measures should be taken.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for several minutes, ensuring adequate flushing under the eyelids. Consult a physician. | [7][8] |
| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. Seek medical assistance if irritation persists. | [7][8] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, administer CPR. Get immediate medical attention. | [7][8] |
| Ingestion | Seek immediate medical assistance. Keep the victim calm. | [7][8] |
The following diagram illustrates the decision-making process for first aid after exposure.
Fire-Fighting Measures
-
Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam.[7]
-
Specific Hazards : As an oxidizer, it can intensify fire.[1][4] Contact with combustible materials may cause ignition.[3][10] Hazardous decomposition products include nitrogen oxides and europium oxide.[3]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[10]
Toxicity and Ecological Information
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[3] The available acute toxicity data is limited.
| Route | Species | Value | Source(s) |
| Oral | Rat | LD50 > 5 g/kg | [11] |
Ecological Information
Ecotoxicity data for this compound is largely unavailable.[12] It is expected to be soluble in water and may persist in the environment.[3] Discharge into the environment should be avoided.[3][8]
References
- 1. Europium(III) nitrate hexahydrate | 10031-53-5 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Europium(III) nitrate hexahydrate | EuH12N3O15 | CID 202256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | EuH2N3O10 | CID 57346089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. prochemonline.com [prochemonline.com]
- 9. aemree.com [aemree.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Thermal Decomposition of Europium(III) Nitrate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Europium(III) nitrate (B79036) hydrate (B1144303), a critical process in the synthesis of europium-based materials for applications in luminescence, catalysis, and drug development. This document details the complex, multi-stage decomposition pathway, presents quantitative data from thermal analysis, outlines experimental protocols for characterization, and visualizes the process flow.
Executive Summary
The thermal decomposition of Europium(III) nitrate hydrate, most commonly the hexahydrate (Eu(NO₃)₃·6H₂O), is not a simple dehydration process. Instead, it proceeds through a series of complex, overlapping stages involving the formation of intermediate oxynitrates, ultimately yielding Europium(III) oxide (Eu₂O₃) at elevated temperatures. Understanding this pathway is crucial for controlling the purity, morphology, and properties of the final oxide product. The process is characterized by the evolution of water, nitric acid, nitrogen dioxide, and oxygen at different temperature regimes.
Decomposition Pathway and Mechanism
The thermal decomposition of Europium(III) nitrate hexahydrate is a complex, step-wise process.[1][2][3][4] It initiates with the melting of the hydrate in its own water of crystallization.[1][2][3] A key feature of this decomposition is the condensation of the initial monomeric Eu(NO₃)₃·6H₂O into a cyclic cluster.[1][2][3] This is followed by the gradual loss of water and nitric acid, leading to the formation of a series of amorphous intermediate oxynitrates.[1][2][3] At higher temperatures, these oxynitrates undergo further degradation, releasing nitrogen dioxide, water, and oxygen, before finally converting to the stable Europium(III) oxide.[1][2]
The overall decomposition can be summarized in the following key stages:
-
Melting and Initial Water Loss: The hexahydrate melts at approximately 76-78 °C.[3] This is accompanied by an initial loss of water.
-
Formation of Oxynitrates: As the temperature increases, the compound undergoes hydrolysis, leading to the evolution of nitric acid, likely as an azeotrope with water.[3] This process results in the formation of amorphous europium oxynitrates.
-
Decomposition of Oxynitrates: At higher temperatures, the intermediate oxynitrates decompose, releasing nitrogen dioxide and oxygen.[1][2][3]
-
Formation of Europium(III) Oxide: The final stage of the decomposition is the formation of crystalline Europium(III) oxide (Eu₂O₃).[1][2][3]
Quantitative Data
The following table summarizes the quantitative data for the thermal decomposition of Europium(III) nitrate hexahydrate, based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Temperature Range (°C) | Volatile Products Evolved | Experimental Mass Loss (%) | Calculated Mass Loss (%) | Corresponding Intermediate/Final Product |
| 76 - 215 | H₂O | 4.3 | 4.0 | Amorphous intermediate |
| 215 - 328 | H₂O, HNO₃ | 14.8 | 14.1 | Amorphous oxynitrate |
| 328 - 450 | H₂O, NO₂, O₂ | 20.9 | 21.0 | Amorphous oxynitrate |
| 450 - 600 | H₂O | 6.1 | 6.0 | Eu₂O₃ |
| Total | 61.5 | 61.4 | Eu₂O₃ |
Table 1: Summary of Quantitative Data for the Thermal Decomposition of Eu(NO₃)₃·6H₂O. Data is derived from Melnikov et al. (2017).
Experimental Protocols
The study of the thermal decomposition of this compound typically employs a combination of thermoanalytical and spectroscopic techniques.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature ranges of decomposition and the associated mass losses.
Methodology: A sample of Europium(III) nitrate hexahydrate (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible. The sample is heated in a controlled atmosphere (e.g., argon or air) at a constant heating rate (e.g., 5 °C/min).[3] The mass of the sample is continuously monitored as a function of temperature (TGA), and the heat flow to or from the sample is measured relative to a reference (DSC).
Infrared Spectroscopy (IR) of Evolved Gases
Objective: To identify the gaseous products evolved during decomposition.
Methodology: The outlet of the thermogravimetric analyzer is coupled to an infrared spectrometer. As the sample is heated and decomposes, the evolved gases are swept into the IR cell, and their spectra are recorded in real-time. This allows for the identification of species such as water, nitric acid, and nitrogen dioxide based on their characteristic absorption bands.[3]
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.
Methodology: Samples of this compound are heated to specific temperatures corresponding to the different decomposition stages observed in the TGA/DSC curves. The samples are then cooled and analyzed by X-ray diffraction to determine their crystal structure. This is particularly important for confirming the final product as Eu₂O₃.
Visualizations
Decomposition Pathway
Caption: Thermal decomposition pathway of Europium(III) nitrate hexahydrate.
Experimental Workflow
Caption: Experimental workflow for analyzing the thermal decomposition.
References
Europium(III) nitrate hydrate coordination chemistry
An In-depth Technical Guide on the Coordination Chemistry of Europium(III) Nitrate (B79036) Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Europium, a lanthanide element, possesses unique photophysical properties that make it invaluable in a range of scientific applications, from materials science to biomedical imaging. In its trivalent state (Eu³⁺), it exhibits characteristic sharp, narrow-band red luminescence with a long lifetime, arising from parity-forbidden 4f-4f electronic transitions. This luminescence is highly sensitive to the ion's immediate coordination environment, making Eu³⁺ an exceptional spectroscopic probe for studying molecular interactions.
Europium(III) nitrate hydrate (Eu(NO₃)₃·xH₂O), particularly the hexahydrate, is a common and versatile starting material for the synthesis of a vast array of luminescent coordination complexes. Its solubility in water and various organic solvents facilitates its use in diverse synthetic protocols. This guide provides a comprehensive overview of the core principles of this compound's coordination chemistry, focusing on its synthesis, structural characteristics, photophysical properties, and the experimental methodologies crucial for its study. The content is tailored for professionals in research and drug development who seek to leverage the unique properties of europium complexes in their work.
Physicochemical Properties of this compound
Europium(III) nitrate is an inorganic salt that is typically available as a hexahydrate (Eu(NO₃)₃·6H₂O). It is a colorless, crystalline solid that is hygroscopic and highly soluble in water. The nitrate anions are univalent polyatomic ions (NO₃⁻) that can act as oxidizing agents.
| Property | Value | Reference |
| Chemical Formula | Eu(NO₃)₃·6H₂O | |
| Molar Mass | 446.07 g/mol | |
| Appearance | Colorless hygroscopic crystals | |
| Melting Point | 65 °C (decomposes) | |
| Solubility | Soluble in water and ethanol | |
| CAS Number | 10031-53-5 |
Synthesis and Solution Chemistry
Synthesis of the Hydrated Salt
The most common method for preparing Europium(III) nitrate is by reacting Europium(III) oxide (Eu₂O₃) with nitric acid (HNO₃). The resulting solution is then carefully evaporated to induce crystallization of the hydrated salt, typically the hexahydrate.
Figure 1. General workflow for the synthesis of Europium(III) nitrate hexahydrate.
Coordination in Solution
In dilute aqueous solutions, the Eu³⁺ ion exists predominantly as an aquo complex, [Eu(H₂O)ₓ]³⁺, where the coordination number (x) is typically 8 or 9. The nitrate ions remain in the outer coordination sphere as counter-ions. As the concentration of the salt increases, or in solvents with lower dielectric constants (like ethanol-water mixtures), the nitrate ions begin to displace the coordinated water molecules and enter the inner coordination sphere. This stepwise formation of [Eu(NO₃)(H₂O)ₙ]²⁺, [Eu(NO₃)₂(H₂O)ₘ]⁺, and neutral [Eu(NO₃)₃(H₂O)ₚ] complexes can be observed spectroscopically.
This change in the inner-sphere coordination environment directly impacts the luminescence spectrum and lifetime of the Eu³⁺ ion, a principle that is foundational to its use as a chemical probe. Trivalent europium typically exhibits coordination numbers of eight or nine.
Coordination with Organic Ligands
The versatility of this compound as a precursor lies in the lability of its coordinated water and nitrate ligands, which can be readily substituted by stronger-binding organic ligands. These ligands are crucial as they can act as "antennas," absorbing UV light and efficiently transferring the energy to the Eu³⁺ ion, which then luminesces. This process, known as the antenna effect or sensitization, overcomes the ion's inherently weak light absorption.
Common classes of ligands that form stable, highly luminescent complexes with Eu³⁺ include:
-
β-Diketones: (e.g., thenoyltrifluoroacetonate, dibenzoylmethane)
-
N-heterocycles: (e.g., 1,10-phenanthroline, 2,2'-bipyridine)
-
Carboxylic Acids: (e.g., benzoic acid, trimesic acid)
-
Phosphine Oxides: (e.g., trioctylphosphine (B1581425) oxide)
The coordination of these ligands creates a less symmetric environment around the Eu³⁺ ion and shields it from non-radiative deactivation by solvent molecules (especially O-H oscillators from water), leading to significantly enhanced luminescence quantum yields.
Figure 2. Schematic of ligand exchange to form a luminescent Eu(III) complex.
Structural & Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray diffraction is the definitive method for determining the precise coordination environment of the Eu³⁺ ion in the solid state. These studies provide quantitative data on coordination number, geometry, and bond lengths. For example, in the complex [Eu(PEP)₂(NO₃)₃], where PEP is 2-(phenylethynyl)-1,10-phenanthroline, the central europium ion is ten-coordinate. It is bound to four nitrogen atoms from the two PEP ligands and six oxygen atoms from three bidentate nitrate ions.
| Complex | Eu³⁺ C.N. | Coordinating Atoms | Eu-N Bond Lengths (Å) | Eu-O Bond Lengths (Å) |
| [Eu(PEP)₂(NO₃)₃] | 10 | 4 N (from PEP), 6 O (from NO₃⁻) | 2.5958 - 2.6542 | 2.4813 - 2.5273 |
Luminescence Spectroscopy
The emission spectrum of a Eu³⁺ complex provides a wealth of information about its structure. The spectrum is dominated by a series of peaks corresponding to transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state manifold.
-
⁵D₀ → ⁷F₀ (∼580 nm): This transition is forbidden in environments with high symmetry. Its presence indicates a low-symmetry coordination sphere.
-
⁵D₀ → ⁷F₁ (∼590 nm): This is a magnetic dipole transition whose intensity is largely independent of the coordination environment, often used as an internal standard.
-
⁵D₀ → ⁷F₂ (∼615 nm): This is a "hypersensitive" electric dipole transition. Its intensity is extremely sensitive to the local symmetry and polarizability of the ligands. A high intensity ratio of (⁵D₀ → ⁷F₂) / (⁵D₀ → ⁷F₁) is indicative of a highly asymmetric and non-centrosymmetric coordination environment, which is often correlated with high luminescence efficiency.
Luminescence lifetime (τ) measurements provide information on the efficiency of the emission process and the presence of quenching species, such as coordinated water molecules. Longer lifetimes generally correlate with higher quantum yields.
| System | Solvent | Lifetime (τ) | Notes |
| Europium Nitrate | Ethanol-Water Mixtures | 110 - 380 µs | Lifetime increases as more nitrate ions coordinate to Eu³⁺, displacing water molecules. |
Experimental Protocols
Synthesis of a Representative Complex: [Eu(PEP)₂(NO₃)₃]
This protocol is adapted from the synthesis of 2-(phenylethynyl)-1,10-phenanthroline (PEP) complexes.
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
2-(phenylethynyl)-1,10-phenanthroline (PEP) ligand
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Prepare a solution of Eu(NO₃)₃·6H₂O (e.g., 0.1 mmol) in hot acetonitrile (e.g., 5 mL).
-
In a separate flask, prepare a solution of the PEP ligand (e.g., 0.22 mmol, a slight excess) in hot acetonitrile (e.g., 10 mL).
-
While stirring, add the hot ligand solution to the hot europium salt solution.
-
A precipitate may form immediately. Keep the mixture stirring at an elevated temperature (e.g., 80 °C) for a designated period (e.g., 2-4 hours) to ensure complete reaction.
-
Allow the mixture to cool slowly to room temperature.
-
Collect the resulting crystalline product by vacuum filtration.
-
Wash the product with small portions of cold acetonitrile and then diethyl ether.
-
Dry the product under vacuum.
Figure 3. Workflow for synthesis and characterization of a Eu(III) complex.
Luminescence Measurement Protocol
Instrumentation:
-
Fluorometer/Spectrofluorometer equipped with a high-energy xenon lamp or laser as the excitation source and a suitable detector (e.g., a photomultiplier tube).
-
Quartz cuvettes for solution measurements or a solid-state sample holder.
Procedure for Solution-State Measurement:
-
Prepare a dilute solution of the europium complex in a suitable spectroscopic-grade solvent (e.g., acetonitrile, DMSO) to an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Record the excitation spectrum by monitoring the most intense emission peak (typically the ⁵D₀ → ⁷F₂ transition at ~615 nm) while scanning the excitation wavelength. The maximum of this spectrum indicates the optimal wavelength for excitation.
-
Record the emission spectrum by exciting the sample at the determined optimal wavelength and scanning the emission monochromator (e.g., from 550 nm to 750 nm).
-
For lifetime measurements, use a pulsed light source (e.g., flash lamp or pulsed laser) and measure the decay of the luminescence intensity over time following the excitation pulse. Fit the decay curve to an exponential function to determine the lifetime (τ).
Applications in Drug Development and Research
The unique properties of europium coordination complexes make them highly suitable for advanced applications in biomedical research and drug development.
-
Luminescent Bioprobes: Europium complexes can be conjugated to biomolecules (peptides, antibodies, nucleic acids). Their long luminescence lifetime allows for time-resolved detection, which eliminates background fluorescence from biological samples, dramatically improving the signal-to-noise ratio in assays.
-
Bioimaging: Time-gated luminescence microscopy using europium probes enables high-contrast imaging of cells and tissues. The sharp, red emission falls within the "optical window" of biological tissues, allowing for deeper penetration.
-
Sensors: The sensitivity of the Eu³⁺ emission to its environment can be harnessed to design "turn-on" or "turn-off" sensors for specific ions, molecules, or changes in pH. For example, the displacement of a quenching ligand by an analyte can lead to a dramatic increase in luminescence.
-
Drug Delivery: Luminescent europium complexes can be incorporated into drug delivery vehicles like nanoparticles or liposomes to track their biodistribution and cellular uptake in real-time.
The ability to rationally design ligands to tune the photophysical and chemical properties of the resulting europium complexes continues to drive innovation in these fields. The foundational coordination chemistry of this compound is the starting point for accessing these advanced functional materials.
The Discovery and History of Europium(III) Nitrate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Europium, a rare earth element of the lanthanide series, has garnered significant interest in various scientific and technological fields due to its unique luminescent properties. This technical guide provides an in-depth exploration of the discovery and history of europium and its common hydrated nitrate (B79036) salt, Europium(III) nitrate hydrate (B1144303). The document details the chronological milestones in the identification of europium, presents key quantitative data of its nitrate hydrate form, and outlines the experimental protocol for its synthesis.
The Journey to Isolate a New Element: The Discovery of Europium
The discovery of europium was a gradual process, marked by the contributions of several distinguished chemists in the late 19th and early 20th centuries. The timeline below highlights the key events that led to the isolation and identification of this element.
The story begins with French chemist Paul-Émile Lecoq de Boisbaudran, who in 1879, discovered the element samarium.[1][2][3] However, the samarium he isolated was later found to be impure, containing other rare earth elements. A few years later, in 1885, Sir William Crookes, while studying the phosphorescent spectra of rare earths, noted some anomalous spectral lines in minerals containing samarium and yttrium, hinting at the presence of a new element.[4]
In 1892, Lecoq de Boisbaudran himself observed spectral lines in samarium-gadolinium concentrates that could not be attributed to either element.[4] The definitive breakthrough came from another French chemist, Eugène-Anatole Demarçay. In 1896, Demarçay, using a spectroscope he developed, suspected that samples of samarium were contaminated with an unknown element.[4][5][6][7] Through a painstaking process of repeated crystallizations of samarium magnesium nitrate, he was finally able to isolate the new element in 1901 and named it europium, after the continent of Europe.[6][8][9]
Europium(III) Nitrate Hydrate: Properties and Synthesis
Europium typically exists in the +3 oxidation state, and its nitrate salt, Europium(III) nitrate, is a common and important compound. It is often found in its hydrated form, with the hexahydrate being a common variant.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| Chemical Formula | Eu(NO₃)₃·xH₂O (commonly x=6) | [10] |
| Molecular Weight | 446.07 g/mol (for hexahydrate) | [11] |
| Appearance | Colorless crystalline solid | [10] |
| Melting Point | 85 °C (decomposes) | [12] |
| Solubility | Highly soluble in water | |
| CAS Number | 10031-53-5 (hexahydrate) | [10][11] |
Experimental Protocol: Synthesis of Europium(III) Nitrate Hexahydrate
The synthesis of Europium(III) nitrate hexahydrate is typically achieved through the reaction of Europium(III) oxide with nitric acid.
Materials:
-
Europium(III) oxide (Eu₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Beaker
-
Hot plate with magnetic stirrer
-
Filter paper and funnel
-
Crystallizing dish
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Carefully add a stoichiometric amount of Europium(III) oxide to a beaker containing concentrated nitric acid. A slight excess of the oxide can be used to ensure complete reaction of the acid. The reaction is: Eu₂O₃ + 6 HNO₃ → 2 Eu(NO₃)₃ + 3 H₂O.[10]
-
Gently heat the mixture on a hot plate with continuous stirring to facilitate the dissolution of the oxide. The solution should become clear.
-
Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted Europium(III) oxide.
-
Crystallization: Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly to room temperature. Colorless crystals of Europium(III) nitrate hexahydrate will start to form. The cooling process can be further aided by placing the dish in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any residual acid.
-
Drying: Dry the purified crystals under vacuum to remove any remaining water.
Conclusion
The discovery of europium was a significant achievement in the field of chemistry, made possible by the meticulous work of several pioneering scientists. Its compound, this compound, serves as a crucial precursor in the synthesis of various europium-containing materials, which are vital for numerous applications, particularly in lighting and display technologies. The synthesis of this compound is a straightforward acid-base reaction, accessible in a standard laboratory setting. This guide provides a foundational understanding of the history, properties, and synthesis of this important lanthanide compound for professionals in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Europium - Wikipedia [en.wikipedia.org]
- 3. aemree.com [aemree.com]
- 4. Europium | Eu (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. briandcolwell.com [briandcolwell.com]
- 7. Europium (Eu) | Research Starters | EBSCO Research [ebsco.com]
- 8. Europium(III) nitrate - Wikipedia [en.wikipedia.org]
- 9. Europium(III) nitrate hexahydrate | EuH12N3O15 | CID 202256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Europium (III) Nitrate Hexahydrate - ProChem, Inc. [prochemonline.com]
- 11. Europium(III) nitrate hexahydrate | 10031-53-5 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Europium(III) Nitrate Hydrate: A Versatile Lewis Acid Catalyst for the Biginelli Reaction
Application Note APN-EU-BIGINELLI-25
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone in the synthesis of medicinally important 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This application note details the use of Europium(III) nitrate (B79036) hydrate (B1144303) as an efficient and effective Lewis acid catalyst for this multicomponent reaction.[1] The protocol offers several advantages, including high yields, mild reaction conditions, and operational simplicity, making it a valuable tool for synthetic and medicinal chemists.
Introduction
3,4-Dihydropyrimidin-2(1H)-ones and their derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antiviral, antibacterial, antihypertensive, and calcium channel blocking properties. The Biginelli reaction is the most prominent method for their synthesis. While traditionally catalyzed by Brønsted or Lewis acids, the search for milder, more efficient, and environmentally benign catalysts continues.
Lanthanide nitrates, including Europium(III) nitrate hydrate, have emerged as powerful Lewis acid catalysts in various organic transformations.[1] Their catalytic activity stems from the ability of the lanthanide ion to act as a hard Lewis acid, activating the carbonyl groups of the reactants and facilitating the key bond-forming steps of the reaction. This application note provides a general protocol for the this compound-catalyzed Biginelli reaction and presents representative data.
Advantages of this compound
-
Effective Lewis Acid: Functions as a hard Lewis acid, efficiently catalyzing the reaction.[1]
-
High Yields: Promotes the formation of DHPMs in excellent yields.
-
Mild Conditions: The reaction can be carried out under solvent-free conditions or in polar organic solvents at room temperature or with gentle heating.[1]
-
Operational Simplicity: The one-pot nature of the reaction and simple work-up procedure make it highly practical.
Quantitative Data
| Entry | Aldehyde (R) | β-Dicarbonyl | Urea/Thiourea | Catalyst | Time (min) | Yield (%) |
| 1 | C₆H₅ | Ethyl Acetoacetate | Urea | Pr(NO₃)₃·6H₂O | 8 | 98 |
| 2 | 4-NO₂-C₆H₄ | Ethyl Acetoacetate | Urea | Pr(NO₃)₃·6H₂O | 15 | 95 |
| 3 | 4-OH-C₆H₄ | Ethyl Acetoacetate | Urea | Pr(NO₃)₃·6H₂O | 10 | 89 |
| 4 | 4-Br-C₆H₄ | Ethyl Acetoacetate | Urea | Pr(NO₃)₃·6H₂O | 15 | 87 |
| 5 | 3-NO₂-C₆H₄ | Methyl Acetoacetate | Urea | Pr(NO₃)₃·6H₂O | 20 | 95 |
| 6 | C₆H₅ | Ethyl Acetoacetate | Thiourea | Ce(NO₃)₃·6H₂O | 10 | 94 |
| 7 | 4-Cl-C₆H₄ | Ethyl Acetoacetate | Thiourea | Ce(NO₃)₃·6H₂O | 15 | 92 |
| 8 | 4-CH₃-C₆H₄ | Ethyl Acetoacetate | Thiourea | Ce(NO₃)₃·6H₂O | 20 | 90 |
Experimental Protocols
This section provides a detailed methodology for the this compound-catalyzed Biginelli reaction.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound (Eu(NO₃)₃·xH₂O) (0.1 mmol, 10 mol%)
-
Ethanol (B145695) (for solvent-based reaction)
-
Round-bottom flask
-
Stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates
-
Vacuum filtration setup
Procedure:
-
Reactant Combination: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol).
-
Reaction Conditions:
-
Solvent-Free: Proceed to the next step without adding any solvent.
-
Solvent-Based: Add 5 mL of ethanol to the reaction mixture.[1]
-
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 60-80 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Add 10 mL of cold water to the flask and stir the mixture for 15 minutes to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water, followed by a small portion of cold ethanol.[1]
-
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the Europium(III) nitrate catalyzed Biginelli reaction.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.
References
Application Notes and Protocols for Europium(III) Nitrate Hydrate in Luminescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Europium(III) nitrate (B79036) hydrate (B1144303) and its chelated derivatives in luminescence spectroscopy. The unique photophysical properties of Europium(III), including its long luminescence lifetime and large Stokes shift, make it an invaluable tool in various research and drug discovery applications, particularly in time-resolved fluorescence (TRF) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[1][2][3]
Principles of Europium(III) Luminescence
Europium(III) ions (Eu³⁺) exhibit weak absorption of light directly.[4] To overcome this, Eu³⁺ is typically complexed with organic ligands that act as "antennas."[3] These ligands efficiently absorb excitation energy (usually in the UV range) and transfer it to the Eu³⁺ ion, which then emits its characteristic, sharp, and long-lived luminescence in the red region of the spectrum.[3][4][5] This process, known as the "antenna effect," is fundamental to the application of europium complexes in highly sensitive bioassays.[3]
The long luminescence lifetime of europium chelates (in the microsecond to millisecond range) allows for time-gated detection.[1][6] This technique involves introducing a delay between the excitation pulse and the measurement of the emission signal. This delay allows for the decay of short-lived background fluorescence from biological samples and other sources, significantly enhancing the signal-to-noise ratio and assay sensitivity.[1]
Key Applications
-
Time-Resolved Fluorescence (TRF) Immunoassays: Used for the highly sensitive quantification of antigens, antibodies, and other biomolecules.[1][7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: A powerful tool for studying biomolecular interactions, including protein-protein interactions, receptor-ligand binding, and enzyme kinetics, making it highly suitable for high-throughput screening (HTS) in drug discovery.[6][8][9][10]
-
Protein Labeling and Detection: Europium chelates can be covalently attached to proteins, such as antibodies and streptavidin, for use as probes in various detection platforms, including Western blotting.[11][12][13][14]
-
Cellular Imaging: Visible-light-excitable europium complexes are being developed for time-resolved luminescence imaging of live cells, enabling the visualization of specific cellular targets.[15][16]
Quantitative Data
The following tables summarize key quantitative data for Europium(III) and its complexes commonly used in luminescence spectroscopy.
Table 1: Spectroscopic Properties of Europium(III) Chelates
| Parameter | Value | Reference |
| Typical Excitation Wavelength | 320 - 340 nm | [8][9] |
| Major Emission Wavelength | ~615 nm (⁵D₀ → ⁷F₂) | [1][5] |
| Stokes Shift | ~290 nm | [1] |
| Emission Bandwidth | Narrow (~10 nm) | [1] |
Table 2: Luminescence Lifetimes and Quantum Yields of Selected Europium(III) Complexes
| Europium(III) Complex | Luminescence Lifetime (τ) | Quantum Yield (Φ) | Application Context | Reference |
| Eu(III)-DOTA labeled peptide | Not specified, but stable | Not specified | Ligand-receptor binding | [17] |
| Eu(III) complex with phenanthroline derivative | 1.891 ms | ~24% | General luminescence | [18] |
| [Eu(III)(tacn-pic-PEPA₂)] | Not specified | 76% | In vivo imaging | [16] |
| BHHBCB-Eu(III)-BPT encapsulated in silica | 346 µs | Not specified | Cell imaging | [15] |
| BSA-BHHBCB-Eu(III)-BPT conjugate | 402 µs | Not specified | Biolabeling | [15] |
| Eu(III) complex with PNO auxiliary ligand | 0.840 ms | 49% | OLED applications | [5] |
Experimental Protocols
Safety Precautions for Europium(III) Nitrate Hydrate
This compound is an oxidizing agent and can cause skin and eye irritation. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with combustible materials.
Protocol for Labeling Proteins with a Europium Chelate
This protocol provides a general guideline for labeling proteins with an isothiocyanate-reactive europium chelate. Specific conditions may need to be optimized for the protein of interest.
Materials:
-
Protein to be labeled (2-10 mg/mL in a suitable buffer)
-
AnaSpec Europium Protein Labeling Kit (or similar, containing an isothiocyanate-reactive Europium chelate)
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 9.0)
-
Purification column (e.g., gel filtration)
-
Storage buffer (e.g., PBS with 0.01% sodium azide)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) salts. If necessary, dialyze the protein against 0.1 M sodium bicarbonate, pH 9.0.[12]
-
The recommended protein concentration is between 2-10 mg/mL.[12]
-
-
Conjugation Reaction:
-
If the protein is not already in the reaction buffer, add the reaction buffer at a 1/10 (v/v) ratio to the protein solution.[12]
-
Add the isothiocyanate-reactive Europium chelate to the protein solution. The molar ratio of chelate to protein will need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the chelate.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove the excess, unreacted Europium chelate by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.[11]
-
Collect the fractions containing the labeled protein. The labeled protein can be identified by its absorbance at both 280 nm (protein) and the absorbance maximum of the chelate (typically ~320-340 nm).
-
-
Storage:
-
Store the purified Europium-labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[12]
-
General Protocol for a Time-Resolved Fluorescence (TRF) Assay
This protocol outlines the general steps for a sandwich-type TRF immunoassay.
Materials:
-
Microplate reader capable of time-resolved fluorescence detection
-
White or black microplates
-
Capture antibody-coated microplate
-
Sample containing the analyte of interest
-
Europium-labeled detection antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
DELFIA Enhancement Solution (or equivalent)
Procedure:
-
Sample Incubation:
-
Add samples and standards to the wells of the capture antibody-coated microplate.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow the analyte to bind to the capture antibody.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove unbound components.
-
-
Detection Antibody Incubation:
-
Add the Europium-labeled detection antibody to each well.
-
Incubate for a specified time (e.g., 1 hour) at room temperature to allow the detection antibody to bind to the captured analyte.
-
-
Final Washing:
-
Wash the plate 3-5 times with wash buffer to remove the unbound labeled antibody.
-
-
Signal Development:
-
Add DELFIA Enhancement Solution to each well. This solution dissociates the Eu³⁺ ions from the antibody chelate and forms a new, highly fluorescent micellar chelate.[1]
-
Incubate for 5-10 minutes with gentle shaking.
-
-
Measurement:
-
Measure the time-resolved fluorescence using a plate reader with the appropriate settings.
-
Table 3: Typical Instrument Settings for Europium TRF Detection
| Parameter | Setting | Reference |
| Excitation Wavelength | 320 or 340 nm | [8][19] |
| Emission Wavelength | 615 nm | [1][19] |
| Delay Time | 50 - 400 µs | [20] |
| Integration (Window) Time | 100 - 400 µs | [20] |
| Number of Flashes | 100 | [19] |
Visualizations
The "Antenna Effect" in Europium Luminescence
Caption: The "Antenna Effect" pathway for Europium(III) luminescence.
Experimental Workflow for a TR-FRET Kinase Assay
Caption: A typical experimental workflow for a competitive TR-FRET kinase assay.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bioclone.net [bioclone.net]
- 7. A Fluorescence Immunochromatographic Assay Using Europium (III) Chelate Microparticles for Rapid, Quantitative and Sensitive Detection of Creatine Kinase MB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LANCE and LANCE Ultra TR-FRET Assays | Revvity [revvity.com]
- 9. biosignal2.com [biosignal2.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. eurogentec.com [eurogentec.com]
- 13. researchgate.net [researchgate.net]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Preparation of visible-light-excited europium biolabels for time-resolved luminescence cell imaging application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted, Molecular Europium(III) Probes Enable Luminescence-Guided Surgery and 1 Photon Post-Surgical Luminescence Microscopy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of time-resolved fluorescence assay for detection of europium-tetraazacyclododecyltetraacetic acid-labeled ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LANCE Instrument Options and Settings | Revvity [revvity.com]
- 20. revvity.com [revvity.com]
Application Notes and Protocols: Europium(III) Nitrate Hydrate for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Europium(III) nitrate (B79036) hydrate (B1144303) is a key precursor in the synthesis of highly luminescent nanoparticles for advanced biomedical applications. Its role as a dopant in various host matrices allows for the creation of nanoprobes with unique optical properties, making them ideal for bioimaging, biosensing, and as theranostic agents in drug delivery systems.[1][2] The trivalent europium ion (Eu³⁺) is particularly valued for its sharp, long-lasting red emission, which minimizes autofluorescence from biological tissues, thereby enhancing signal-to-noise ratios in imaging applications.[1]
This document provides detailed protocols for synthesizing several types of europium-doped nanoparticles and summarizes their key characteristics and performance metrics.
Application Notes
Europium-doped nanoparticles serve as versatile platforms for a range of biomedical applications:
-
Bioimaging and Cellular Tracking: The strong and stable red fluorescence of Eu³⁺-doped nanoparticles allows for high-contrast imaging of cells and tissues.[3] These nanoparticles can be functionalized to target specific cells or organelles, enabling long-term tracking studies due to their high resistance to photobleaching.[4] Applications include in vivo lymphatic imaging and tracking of cancer cells.[5]
-
Drug Delivery Systems: Nanoparticles made from biocompatible materials like hydroxyapatite (B223615) (HAp) or fluorapatite (B74983) (FA) can be doped with europium to combine therapeutic and diagnostic functions (theranostics).[6][7] The nanoparticles act as carriers for anticancer drugs, such as Doxorubicin or 5-fluorouracil, allowing for simultaneous tracking of the carrier and controlled release of the drug, which is often pH-dependent.[6][7][8]
-
Modulation of Biological Processes: Specially formulated europium-doped nanoparticles can influence cellular functions. For instance, europium-doped cerium oxide nanoparticles (EuCeO₂NPs) have been shown to modulate the immune response of microglial cells, enhancing their ability to clear amyloid-beta plaques, a key pathological feature of Alzheimer's disease.[9][10]
-
Multimodal Imaging: By doping host materials that possess other imaging-relevant properties, such as gadolinium oxide (Gd₂O₃) for MRI, multimodal imaging agents can be created.[11] Gd₂O₃:Eu³⁺ nanoparticles can serve as contrast agents for both MRI and fluorescence imaging, providing complementary diagnostic information.[11]
Experimental Protocols & Workflows
Protocol 1: Synthesis of Europium-Doped Nanohydroxyapatite (Eu-nHAP)
This protocol describes a wet-chemical precipitation method to synthesize Eu-nHAP nanoparticles, which are useful for bioimaging and drug delivery.[6]
Workflow for Eu-nHAP Synthesis
Caption: Workflow for synthesizing Eu-doped nanohydroxyapatite.
Methodology:
-
Prepare a 50 mL aqueous solution of 0.5 M calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O]. Add the desired amount of Europium(III) nitrate hydrate [Eu(NO₃)₃·xH₂O] to this solution (e.g., for 5 wt% doping).
-
Prepare a separate 50 mL aqueous solution of 0.3 M ammonium (B1175870) dihydrogen phosphate (B84403) [NH₄H₂PO₄].
-
Under constant magnetic stirring, add the ammonium dihydrogen phosphate solution dropwise to the calcium and europium nitrate solution.
-
After the addition is complete, add ammonium hydroxide (B78521) [NH₄OH] solution to raise the pH of the mixture to 10.
-
Age the resulting white precipitate in the mother solution for 24 hours.
-
Collect the precipitate by centrifugation, wash it repeatedly with deionized water, and then with ethanol (B145695).
-
Dry the sample at 80°C. For improved crystallinity, a subsequent hydrothermal treatment at 120°C for 2 hours can be performed.[6]
Protocol 2: Synthesis of Europium-Doped Gadolinium Oxide (Gd₂O₃:Eu³⁺) Nanoplatelets
This protocol uses a polyol chemical method to produce Gd₂O₃:Eu³⁺ nanoplatelets suitable for dual MRI and fluorescence imaging applications.[11]
Methodology:
-
Prepare a stock solution of 0.05 M gadolinium(III) chloride (GdCl₃) in diethylene glycol (DEG).
-
Prepare a separate stock solution of 0.05 M Europium(III) chloride (EuCl₃) in DEG. Note: Europium(III) nitrate can be used as an alternative precursor.
-
For 5% Eu³⁺ doping, mix 9.5 mL of the GdCl₃ stock solution and 0.5 mL of the EuCl₃ stock solution in a flask.
-
Add 1.25 mmol of urea (B33335) to the mixture and stir until fully dissolved.
-
Heat the solution to 120°C for 30 minutes, then raise the temperature to 180°C and maintain for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the nanoparticles and collect them by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Wash the collected nanoparticles three times with ethanol and three times with deionized water.
-
Dry the final product in an oven at 60°C.
Protocol 3: Synthesis of Europium-Doped Cerium Oxide (EuCeO₂NPs)
This protocol details a solvothermal reaction for synthesizing EuCeO₂NPs designed to modulate microglial activity for applications in neurodegenerative disease research.[9]
Methodology:
-
In a typical reaction, dissolve 434.22 mg of cerium(III) nitrate hexahydrate (1.0 mM) and 168.99 mg of this compound (0.5 mM) in a mixture of 5 mL of 1-octadecene (B91540) and 1 mL of oleylamine.
-
Stir the mixture at 80°C until the precursors are fully dissolved, resulting in a clear brownish-yellow solution.
-
Transfer the solution to a Teflon-lined autoclave reactor.
-
Heat the sealed reactor in an oven to 300°C for 3 hours.
-
Allow the reactor to cool gradually to room temperature overnight.
-
The resulting nanoparticles can be collected and purified for subsequent lipid coating to ensure biological compatibility.[9]
Protocol 4: Drug Loading on Europium-Doped Fluorapatite (Eu-FA) Nanorods
This protocol describes the loading of the anticancer drug Doxorubicin (DOX) onto Eu-FA nanorods.[8]
Methodology:
-
Prepare a stock solution of Doxorubicin hydrochloride (DOX) in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Disperse 5 mg of the synthesized Eu-FA nanorods (as per the hydrothermal method described by Zeng et al.[7][8]) into the DOX solution via ultrasonication for 5 minutes.
-
Incubate the mixture in a 37°C water bath for 12 hours to allow for drug absorption.
-
To quantify the amount of loaded drug, centrifuge the nanorods at 10,000 rpm for 5 minutes.
-
Collect the supernatant and measure its absorbance using a UV-vis spectrophotometer at 483 nm to determine the concentration of unloaded DOX. The amount of loaded drug is calculated by subtracting the unloaded amount from the initial amount.
Quantitative Data Summary
The properties of nanoparticles synthesized using this compound vary based on the host material and synthesis method.
Table 1: Physicochemical and Luminescent Properties of Eu³⁺-Doped Nanoparticles
| Nanoparticle Type | Synthesis Method | Eu³⁺ Doping (%) | Size | Morphology | Excitation (nm) | Emission (nm) | Reference |
| Eu-nHAP | Wet Precipitation | 3, 5, 10, 20 wt% | 10–70 nm | Irregular | - | 590, 615, 650, 699 | [6] |
| Gd₂O₃:Eu³⁺ | Polyol | 2, 5, 10 mol% | ~30 nm | Platelets | ~255 | 612 | [11][12] |
| Ir-Eu-MSN | In situ coordination | - | - | Mesoporous spheres | up to 470 | Red emission | [5] |
| Eu-FA | Hydrothermal | 10 mol% | - | Rods | - | - | [7][8] |
Table 2: Drug Delivery and Cytotoxicity Data
| Nanocarrier | Drug | Drug Release (after 60 min) | Cell Line | Effect on Viability | Reference |
| HAPEu5% | 5-Fluorouracil | ~7 mg/L in PBS | HeLa | Decreased to 20% after 24h | [6] |
| HAPEu (all %) | None | - | HGF-1 (Fibroblasts) | Biocompatible | [6] |
| Eu-FA | Doxorubicin (DOX) | Faster release at pH 5.5 vs 7.4 | A375 (Melanoma) | Induced apoptosis | [7][8] |
| PAAEu Nanogels | Doxorubicin (DOX) | - | Cancer Cells | High cytotoxicity | [2] |
Mechanisms and Signaling Pathways
Europium-doped nanoparticles can be engineered to interact with and modulate specific biological pathways.
Diagram of EuCeO₂NP Action in Microglia
Caption: EuCeO₂NPs enhance microglial clearance of Amyloid-β.
Europium-doped cerium oxide nanoparticles (EuCeO₂NPs) have demonstrated potential in Alzheimer's disease models by modulating microglial behavior.[9][10] These nanoparticles are taken up by microglia and enhance their natural phagocytic capabilities. This leads to increased uptake and degradation of amyloid-beta (Aβ) plaques through the endolysosomal pathway.[10] By facilitating Aβ clearance, EuCeO₂NPs help restore the homeostatic, anti-inflammatory state of microglia, mitigating the neuroinflammation that contributes to neurodegeneration.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A report on Se/Eu-doped hydroxyapatite: crystal structure analysis, biological property assessment, and applications in osteosarcoma inhibition and bi ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00046J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light-excited and europium-emissive nanoparticles for highly-luminescent bioimaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Synthesis, Characterization, and Cytotoxic Activity of Europium-Doped Nanohydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Europium-Doped Fluorapatite Nanorods and Their Biomedical Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Europium-doped cerium oxide nanoparticles for microglial Aβ clearance and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Europium-Doped Cerium Oxide Nanoparticles for Microglial Amyloid Beta Clearance and Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Gd2O3:Eu nanoplatelets for MRI and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Multi-functional Europium-Doped Gadolinium Oxide Nanoparticle Aerosols Facilitate the Study of Deposition in the Developing Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Europium(III) Nitrate Hydrate in MRI Contrast Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic Resonance Imaging (MRI) is a premier non-invasive diagnostic tool, offering exceptional soft-tissue contrast and high spatial resolution. The efficacy of MRI is often enhanced through the use of contrast agents, which alter the relaxation times of water protons in tissues, thereby improving image contrast. For decades, gadolinium(III) (Gd³⁺)-based complexes have been the gold standard for positive contrast agents due to the ion's seven unpaired electrons and high paramagnetic moment. However, concerns over gadolinium deposition in the body have spurred research into alternative agents.
Europium (Eu), a lanthanide neighbor to gadolinium, presents a versatile and promising platform for the next generation of MRI contrast agents. Europium is unique in its ability to exist in two stable and accessible oxidation states, Eu²⁺ and Eu³⁺, each with distinct properties applicable to different MRI techniques. Europium(III) nitrate (B79036) hydrate (B1144303) serves as a readily available and versatile starting material for the synthesis of these advanced imaging probes.
This document provides a detailed overview of the applications of europium-based contrast agents, quantitative data on their performance, and comprehensive protocols for their synthesis and evaluation, starting from Europium(III) nitrate hydrate.
Safety Precautions for this compound
This compound is an oxidizing agent and requires careful handling. Users should consult the full Safety Data Sheet (SDS) before use.
Hazards:
-
Oxidizer: May intensify fire; keep away from combustible materials.
-
Irritant: Causes skin and serious eye irritation.
-
Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.
Recommended Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Keep away from heat, sparks, and open flames.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated place away from flammable substances, reducing agents, and organic materials. Keep the container tightly closed.
-
Spills: In case of a spill, avoid contact with combustible materials. Absorb with inert, dry material (like sand or earth) and place in a suitable container for disposal. Do not use organic materials like sawdust.
Applications Overview
The application of europium in MRI is dictated by its oxidation state. This compound is the precursor for both Eu³⁺ agents and, via a reduction step, Eu²⁺ agents.
Europium(II) as a T1-Weighted Contrast Agent
Europium(II) is isoelectronic with the widely used Gd³⁺, possessing seven unpaired electrons, which makes it highly paramagnetic and an effective T1 contrast agent (positive contrast). The primary advantage of Eu²⁺ over Gd³⁺ is its potential for creating "smart" or responsive contrast agents. The redox couple Eu²⁺/Eu³⁺ is sensitive to the local biological environment, particularly oxygen levels. In hypoxic (low oxygen) environments, such as those found in solid tumors, the Eu²⁺ state is more stable, providing a strong T1 signal. In normoxic (normal oxygen) tissues, it can be oxidized to Eu³⁺, which has very low T1 relaxivity, effectively "turning off" the contrast.
The main challenge in developing Eu²⁺-based agents is their propensity for oxidation in aqueous solutions. Research has focused on encapsulating the Eu²⁺ ion in highly stable macrocyclic ligands, such as cryptands, to protect it from oxidation while still allowing for interaction with water molecules to induce contrast.
Europium(III) as a PARACEST Agent
While Eu³⁺ has six unpaired electrons, its electronic relaxation time is too short to be an effective T1 agent. However, it is exceptionally well-suited for an advanced MRI technique called Paramagnetic Chemical Exchange Saturation Transfer (PARACEST).
In PARACEST, a radiofrequency pulse is used to selectively saturate the protons of water molecules that are bound to the Eu³⁺ ion. These saturated protons then exchange with the much larger pool of bulk water protons in the surrounding tissue. This transfer of saturation leads to a measurable decrease in the overall MRI signal, creating contrast. Eu³⁺ complexes, particularly with DOTA-tetraamide ligands, are ideal for this because they exhibit slow-to-intermediate water exchange rates, a key requirement for efficient CEST contrast. Furthermore, Eu³⁺ is highly luminescent, which allows for the creation of dual-mode MRI and fluorescence imaging agents.
Quantitative Data Summary
The efficacy of an MRI contrast agent is quantified by its relaxivity (r₁ and r₂), which is the change in the relaxation rate of water protons per unit concentration of the agent. Higher relaxivity values indicate a more potent contrast agent.
Table 1: Relaxivity of Europium-Based T1/T2 Contrast Agents
| Contrast Agent | Magnetic Field (T) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Reference |
| Eu²⁺-DOTA Complex | 0.47 | 4.74 | - | - | |
| D-glucuronic acid-coated Eu₂O₃ NPs (~2 nm) | 1.5 | 0.4 | 2.8 | 7.0 | |
| Citrate-coated Eu-doped Iron Oxide (EuIO) Nanocubes (14 nm) | 0.5 | 36.8 | 65.3 | 1.77 | |
| Mn₀.₆Zn₀.₄Eu₀.₁₅Fe₁.₈₅O₄ Nanoparticles | 3.0 | 14.2 | 159.4 | 11.2 | |
| PAA@EuBiGd₂O₃ Nanocomposite | - | 11.77 | - | - |
Note: Relaxivity can be highly dependent on the ligand, particle size, surface coating, and the magnetic field strength at which it is measured.
Table 2: Properties of Europium(III)-Based PARACEST Agents
| Contrast Agent | Magnetic Field (T) | Bound Water Chemical Shift (ppm) | Water Residence Lifetime (τₘ) | Notes | Reference |
| Eu-DOTA-tetraamide (Eu-1) | 9.4 | 45 | - | Serves as a baseline for modified DOTA-tetraamides. | |
| Eu-DOTA-tetraamide (Eu-2) | 9.4 | 54 | - | Different amide substituents shift the resonance frequency. | |
| Eu-DOTA-tetraamide (Eu-3) | 9.4 | 64 | - | Demonstrates tunability for multi-frequency CEST imaging. | |
| Eu-(16) Micelle | - | - | 88 kJ/mol (activation energy) | Micelle formation slows water exchange, enhancing CEST sensitivity. |
Experimental Protocols
The following protocols provide methodologies for the synthesis and evaluation of europium-based contrast agents, starting with this compound.
Protocol 1: Synthesis of a Eu³⁺-DOTA-Tetraamide Complex (PARACEST Agent)
This protocol is adapted from methodologies for synthesizing DOTA-tetraamide complexes.
Materials:
-
This compound (Eu(NO₃)₃·xH₂O)
-
DOTA-tetra(tert-butyl acetate)
-
Trifluoroacetic acid (TFA)
-
Desired amine (e.g., methylamine)
-
Coupling agents (e.g., HATU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether, Acetonitrile, Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Deprotection of DOTA:
-
Dissolve DOTA-tetra(tert-butyl acetate) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to yield the deprotected DOTA-tetraacetic acid as a white solid.
-
-
Amide Coupling:
-
Dissolve the DOTA-tetraacetic acid in DMF.
-
Add 4.4 equivalents of the desired amine, 4.4 equivalents of HATU, 4.4 equivalents of HOBt, and 8.8 equivalents of DIPEA.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Precipitate the crude product by adding diethyl ether.
-
Purify the DOTA-tetraamide ligand using reverse-phase HPLC.
-
-
Complexation with Europium(III):
-
Dissolve the purified ligand in deionized water.
-
Add 1.0 equivalent of this compound dissolved in a small amount of water.
-
Adjust the pH of the solution to 6.5 using 0.1 M NaOH.
-
Heat the reaction mixture at 60°C for 24 hours, maintaining the pH at 6.5.
-
Monitor the complex formation using HPLC.
-
Once the reaction is complete, purify the Eu³⁺-DOTA-tetraamide complex using reverse-phase HPLC.
-
Lyophilize the final product to obtain a white powder.
-
Protocol 2: Synthesis of Europium Oxide (Eu₂O₃) Nanoparticles
This protocol is based on the polyol method for synthesizing lanthanide oxide nanoparticles.
Materials:
-
This compound
-
Triethylene glycol (TEG) or Diethylene glycol (DEG)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
(Optional) Coating agent, e.g., Poly(acrylic acid) (PAA) or D-glucuronic acid
Procedure:
-
Precursor Solution:
-
Dissolve a specific amount of this compound in TEG in a three-neck flask. If a coating is desired, add the coating agent (e.g., PAA) at this stage.
-
Stir the mixture at a moderately elevated temperature (e.g., 80°C) until a clear, homogeneous solution is formed.
-
-
Nanoparticle Formation:
-
Separately, prepare a solution of NaOH in TEG. This may require sonication to fully dissolve.
-
Heat the europium precursor solution to a higher temperature (e.g., 180°C) under continuous stirring and a nitrogen atmosphere.
-
Rapidly inject the NaOH solution into the hot precursor solution.
-
Maintain the reaction temperature for 1-2 hours. The solution will become turbid as the nanoparticles form.
-
-
Purification and Collection:
-
Cool the reaction mixture to room temperature.
-
Add a sufficient volume of ethanol to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the nanoparticles multiple times with a mixture of ethanol and water, followed by pure ethanol, to remove residual solvent and reactants. Centrifuge between each wash.
-
Dry the resulting white pellet in a vacuum oven.
-
For some applications, the dried powder may be calcined at a high temperature (e.g., 600°C) to improve crystallinity.
-
The final nanoparticle powder can be redispersed in water or a buffer for characterization and use.
-
Protocol 3: Measurement of T₁ and T₂ Relaxivity
This protocol describes the general procedure for determining the r₁ and r₂ relaxivities of a potential contrast agent.
Materials:
-
Synthesized europium-based contrast agent
-
Deionized water or phosphate-buffered saline (PBS)
-
NMR tubes or small vials suitable for the MRI phantom
-
MRI scanner (access to a clinical or preclinical system)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the contrast agent with a precisely known concentration in water or PBS.
-
Perform a series of dilutions to create at least 5-6 samples of varying concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM).
-
Prepare a control sample containing only the solvent (0 mM concentration).
-
To prevent sedimentation and create a tissue-like phantom, dissolve agarose (e.g., 1%) in the samples by heating, then allow them to cool and solidify in NMR tubes or vials.
-
-
MRI Data Acquisition:
-
Place the phantom containing all samples into the MRI scanner.
-
For T₁ Measurement: Use an inversion recovery spin-echo sequence. Acquire images at multiple inversion times (TI) (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).
-
For T₂ Measurement: Use a multi-echo spin-echo sequence. Acquire a series of images at different echo times (TE) (e.g., 10, 20, 30, 40, 50, 60, 70, 80 ms).
-
-
Data Analysis:
-
For each sample, draw a region of interest (ROI) and measure the mean signal intensity at each TI (for T₁) or TE (for T₂).
-
T₁ Calculation: Fit the signal intensity (S) vs. TI data for each concentration to the inversion recovery equation: S(TI) = S₀ |1 - 2e^(-TI/T₁)|. This will yield the T₁ value for each sample.
-
T₂ Calculation: Fit the signal intensity (S) vs. TE data for each concentration to the exponential decay equation: S(TE) = S₀e^(-TE/T₂). This will yield the T₂ value for each sample.
-
Relaxivity Calculation: Convert the relaxation times (T₁, T₂) to relaxation rates (R₁, R₂) using the formula R = 1/T.
-
Plot the relaxation rates (R₁ and R₂) against the concentration of the contrast agent [C].
-
The slope of the linear fit of the R₁ vs. [C] plot is the r₁ relaxivity. The slope of the linear fit of the R₂ vs. [C] plot is the r₂ relaxivity. The y-intercept represents the relaxation rate of the solvent without the contrast agent.
-
Visualizations
Diagrams of Mechanisms and Workflows
Caption: Overall workflow from this compound to various MRI contrast agents.
Caption: Mechanism of a Eu²⁺ T1 contrast agent.
Caption: Mechanism of a Eu³⁺ PARACEST agent.
Caption: Experimental workflow for developing a new europium-based MRI contrast agent.
Application Note and Protocol for the Preparation of Europium(III) Nitrate Hydrate Solutions
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the safe and accurate preparation of aqueous solutions of Europium(III) nitrate (B79036) hydrate (B1144303) for research and development applications.
Introduction
Europium(III) nitrate is a water-soluble, crystalline lanthanide salt commonly utilized in various scientific applications, including as a precursor for phosphors and luminescent materials, in catalysis, and as a reagent in chemical synthesis.[1][2] This document outlines the essential properties, safety considerations, and a detailed protocol for the preparation of standardized aqueous solutions of Europium(III) nitrate hydrate. The most common form is the hexahydrate, Eu(NO₃)₃·6H₂O.[3]
Quantitative Data and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. It is crucial to use the correct molecular weight corresponding to the specific hydrate form (e.g., hexahydrate or pentahydrate) for accurate molar concentration calculations. The hexahydrate is the most commonly available form.
| Property | Value | References |
| Chemical Formula | Eu(NO₃)₃·xH₂O (General) Eu(NO₃)₃·6H₂O (Hexahydrate) Eu(NO₃)₃·5H₂O (Pentahydrate) | [4][5][6] |
| Molecular Weight | 337.98 g/mol (Anhydrous) 446.07 g/mol (Hexahydrate) 428.06 g/mol (Pentahydrate) | [4][6][7] |
| Appearance | White to colorless crystalline powder/crystals. | [8] |
| Melting Point | 65 °C (Hexahydrate, decomposes) 85 °C (Pentahydrate) | [3][8] |
| Solubility in Water | Highly Soluble* | [6][9] |
| Solubility in Alcohol | Soluble | [2][5] |
Health and Safety Information
This compound is a hazardous substance that requires careful handling. It is a strong oxidizer and can cause fire if it comes into contact with combustible materials.[10] It also causes skin and serious eye irritation and may lead to respiratory irritation.[11]
Hazard Statements:
-
H272: May intensify fire; oxidizer.[8]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Precautionary Measures:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12]
-
P220: Keep away from clothing and other combustible materials.[12]
-
P280: Wear protective gloves, protective clothing, eye protection, and a face shield.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that an eyewash station and safety shower are readily accessible.[10]
Experimental Protocol: Preparation of a 0.1 M Aqueous Europium(III) Nitrate Solution
This protocol details the preparation of 100 mL of a 0.1 M aqueous solution using Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O). Adjust calculations accordingly for different molarities, volumes, or hydrate forms.
Materials and Equipment:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Deionized or distilled water
-
100 mL volumetric flask (Class A)
-
Analytical balance (readable to at least 0.001 g)
-
Weighing paper or boat
-
Spatula
-
Funnel
-
Beaker
-
Wash bottle with deionized water
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Procedure:
-
Calculation of Required Mass:
-
Determine the mass of Eu(NO₃)₃·6H₂O needed.
-
Molar Mass (M) = 446.07 g/mol
-
Desired Concentration (C) = 0.1 mol/L
-
Volume (V) = 100 mL = 0.1 L
-
Mass = C × M × V = 0.1 mol/L × 446.07 g/mol × 0.1 L = 4.4607 g
-
-
Weighing the Compound:
-
Put on all required PPE (gloves, goggles, lab coat).
-
Perform all handling within a chemical fume hood.
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh out approximately 4.4607 g of Europium(III) nitrate hexahydrate using a clean spatula. Record the exact mass.
-
-
Dissolution:
-
Place a funnel into the neck of the 100 mL volumetric flask.
-
Carefully transfer the weighed powder through the funnel into the flask.
-
Rinse the weighing boat and funnel with a small amount of deionized water, ensuring all the compound is transferred into the flask.
-
Add deionized water to the flask until it is approximately half-full.
-
-
Mixing:
-
Stopper the volumetric flask and swirl gently until all the solid has completely dissolved. The solution should be clear and colorless.
-
-
Dilution to Final Volume:
-
Once the solid is fully dissolved, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Use a dropper or pipette for the final additions to avoid overshooting the mark.
-
-
Homogenization and Storage:
-
Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the prepared solution to a clean, clearly labeled storage bottle. The label should include the chemical name (Europium(III) Nitrate Solution), concentration (0.1 M), preparation date, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from combustible materials and reducing agents.[11][12] Keep the container tightly closed.[12]
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound solution.
Caption: Workflow for preparing Europium(III) nitrate solution.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aemree.com [aemree.com]
- 3. Europium(III) nitrate - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Europium Nitrate Hexahydrate CAS NO: 10031-53-5 Molecular Formula: Eu(NO3)3·6(H2O) [unmdc.com]
- 6. americanelements.com [americanelements.com]
- 7. strem.com [strem.com]
- 8. Europium (III) Nitrate Hydrate - ProChem, Inc. [prochemonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. samaterials.es [samaterials.es]
- 12. prochemonline.com [prochemonline.com]
Application Notes and Protocols: Europium(III) Nitrate Hydrate in the Fabrication of Solid-State Laser Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of Europium(III) nitrate (B79036) hydrate (B1144303) as a precursor in the synthesis of europium-doped materials for solid-state laser applications. The focus is on sol-gel and hydrothermal methods for the preparation of crystalline and glassy host materials.
Introduction
Europium(III) ions (Eu³⁺) are effective activators for solid-state laser materials, primarily due to their characteristic sharp emission lines in the red visible spectrum, arising from ⁵D₀ → ⁷Fⱼ transitions. Europium(III) nitrate hydrate (Eu(NO₃)₃·xH₂O) is a readily available and highly soluble precursor, making it an excellent choice for introducing Eu³⁺ ions into various host matrices such as crystals and glasses through wet chemical synthesis routes. These methods, including sol-gel and hydrothermal techniques, offer precise control over stoichiometry, homogeneity, and microstructure at lower processing temperatures compared to traditional melt-growth techniques.
Data Presentation
Spectroscopic Properties of Europium-Doped Laser Materials
The following table summarizes key spectroscopic properties of various Eu³⁺-doped materials synthesized using wet chemical methods with europium nitrate as the precursor.
| Host Material | Synthesis Method | Doping Conc. (mol%) | Excitation Wavelength (nm) | Major Emission Wavelength (nm) | Transition | Fluorescence Lifetime (ms) |
| Y₃Al₅O₁₂ (YAG) | Sol-Gel[1] | 1 | 394 | 590, 597, 610, 630, 650 | ⁵D₀ → ⁷Fⱼ (J=1,2,3,4) | - |
| SiO₂ Glass | Sol-Gel | 1 | 393 | 612 | ⁵D₀ → ⁷F₂ | - |
| Ca₂SiO₄ | Hydrothermal[2] | 5 | 246, 397 | 579, 591, 614, 712 | ⁵D₀ → ⁷Fⱼ (J=0,1,2,4) | - |
| Phosphate Glass | Melt-Quench[3] | 0.1 - 3.0 | 465 | 589, 611 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂ | - |
Laser Performance Metrics
Data on the laser performance of solid-state lasers fabricated specifically with materials synthesized from this compound is not extensively available in the reviewed literature. However, the table below provides typical performance characteristics for Eu³⁺-doped solid-state lasers to serve as a benchmark.
| Host Material | Pumping Wavelength (nm) | Laser Wavelength (nm) | Pump Threshold | Slope Efficiency (%) | Maximum Output Power |
| Eu:Y₂O₃ | 355 | 611 | - | - | - |
| Eu:LiLuF₄ | 325 | 702 | - | - | - |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Europium-Doped Yttrium Aluminum Garnet (Eu:YAG) Nanocrystals
This protocol is adapted from the nitrate-citrate sol-gel method for synthesizing Eu:YAG nanocrystals.[1]
Materials:
-
Yttrium(III) nitrate pentahydrate (Y(NO₃)₃·5H₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)[1]
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of Y(NO₃)₃·5H₂O, Al(NO₃)₃·9H₂O, and Eu(NO₃)₃·5H₂O.
-
Mix the solutions in a molar ratio of Y:Eu:Al of 2.97:0.03:5 to achieve the stoichiometry for (Y₂.₉₇Eu₀.₀₃)Al₅O₁₂.[1]
-
-
Gel Formation:
-
Decomposition and Calcination:
-
Crystallization:
-
Perform subsequent thermal treatments at temperatures ranging from 900°C to 1400°C for 4 hours at each temperature to promote the crystallization of the YAG phase. A pure crystalline YAG phase is typically obtained after treatment at 930°C.[1]
-
Protocol 2: Hydrothermal Synthesis of Europium-Doped Calcium Silicate (Eu:Ca₂SiO₄) Nanoparticles
This protocol is based on the hydrothermal synthesis of Eu³⁺-doped Ca₂SiO₄ phosphors.[2]
Materials:
-
Silica (B1680970) nanoparticles (SNPs)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)[2]
-
Deionized water
Procedure:
-
Precursor Dispersion:
-
Disperse the silica nanoparticles in ethanol.
-
-
Dopant Solution Preparation:
-
Prepare an aqueous solution containing the desired molar ratio of Ca(NO₃)₂·4H₂O and Eu(NO₃)₃·6H₂O.
-
-
Mixing and Homogenization:
-
Add the aqueous nitrate solution to the SNP dispersion.
-
Stir the mixture at 80°C for 2 hours to obtain a homogeneous solution.[2]
-
-
Hydrothermal Reaction:
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave at 180°C for 24 hours to induce the hydrothermal reaction and formation of white precipitates.[2]
-
-
Product Recovery:
-
Cool the autoclave to room temperature.
-
Collect the white precipitates by centrifugation.
-
Wash the product sequentially with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final product in an oven.
-
Visualizations
Experimental Workflow Diagrams
Caption: Sol-Gel Synthesis Workflow for Eu:YAG Nanocrystals.
Caption: Hydrothermal Synthesis Workflow for Eu:Ca₂SiO₄ Nanoparticles.
Logical Relationship of Synthesis to Application
Caption: From Precursor to Solid-State Laser Application.
References
Application Notes and Protocols: Doping of Metal Oxides with Europium(III) Nitrate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the doping of metal oxides with Europium(III) nitrate (B79036) hydrate (B1144303). Europium-doped metal oxides are a class of materials with significant potential in various fields, including bioimaging, photocatalysis, and as carriers for drug delivery systems. Their unique luminescent properties, arising from the 4f electron configuration of the Eu³⁺ ion, make them particularly valuable for applications requiring fluorescence-based detection and imaging.[1][2]
Applications in Research and Drug Development
Europium-doped metal oxides offer a versatile platform for a range of applications due to their enhanced optical and chemical properties.
-
Bioimaging and Sensing: The strong and sharp red-orange emission from Eu³⁺ ions upon excitation makes these materials excellent fluorescent probes for in vitro and in vivo imaging.[3][4] Doping of metal oxides like cerium oxide and fluorapatite (B74983) with europium has been shown to produce nanoparticles suitable for cell labeling, tracking, and as contrast agents for various imaging modalities.[1][4][5]
-
Photocatalysis: Doping metal oxides such as ZnO and TiO₂ with europium can enhance their photocatalytic activity.[6] Eu³⁺ ions can act as electron traps, promoting charge separation and reducing the recombination of photogenerated electron-hole pairs, thereby improving the degradation efficiency of organic pollutants.[7]
-
Drug Delivery: The high surface-to-volume ratio and biocompatibility of certain europium-doped nanomaterials, such as fluorapatite nanorods, make them promising candidates for drug delivery systems.[1] These materials can be loaded with anticancer drugs, and their release can be monitored, sometimes in a pH-dependent manner, while the inherent fluorescence allows for simultaneous tracking of the carrier.[1]
-
Anticancer and Antibacterial Agents: Some studies suggest that europium-doped materials may possess intrinsic therapeutic properties, including anticancer and antibacterial activities.[8] For instance, europium oxide nanorods have demonstrated anti-proliferative activity in certain cancer cell lines.[8]
Experimental Protocols
Detailed methodologies for the synthesis of europium-doped metal oxides are crucial for reproducibility and for tailoring the material properties to specific applications. Europium(III) nitrate hydrate is a common precursor due to its solubility in water and polar organic solvents.[9][10]
This protocol is adapted from a method used for synthesizing Eu³⁺-doped ZnO nanoparticles for photocatalytic applications.[7]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (Eu(NO₃)₃·xH₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of zinc nitrate hexahydrate.
-
Prepare a separate aqueous solution of this compound with the desired molar concentration relative to zinc (e.g., for 3 mol% doping, dissolve the appropriate amount of Eu(NO₃)₃·xH₂O in the zinc nitrate solution).
-
Slowly add a 0.2 M NaOH solution dropwise to the mixed metal nitrate solution under vigorous stirring until the pH reaches 10.
-
Continue stirring for 2 hours to allow for the formation of a precipitate.
-
Age the precipitate for 24 hours.
-
Collect the precipitate by filtration and wash it thoroughly with deionized water and then with ethanol to remove any unreacted precursors and by-products.
-
Dry the resulting powder in an oven at 100 °C for 6 hours.
-
Calcination: Transfer the dried powder to a muffle furnace and calcine at 500 °C for 2-4 hours to obtain the crystalline Eu³⁺-doped ZnO nanoparticles.[7]
The sol-gel method is widely used for preparing highly homogeneous and crystalline Eu³⁺-doped TiO₂ nanoparticles at relatively low temperatures.[11][12]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
This compound (Eu(NO₃)₃·xH₂O)
-
Ethanol (absolute)
-
Nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Prepare Solution A by dissolving a specific amount of TTIP in absolute ethanol under an inert atmosphere.
-
Prepare Solution B by dissolving the desired amount of this compound in a mixture of ethanol, deionized water, and a few drops of nitric acid (as a catalyst).
-
Add Solution B dropwise to Solution A under vigorous stirring.
-
Continue stirring for 1-2 hours to form a transparent sol.
-
Allow the sol to age at room temperature for 24-48 hours until a gel is formed.
-
Dry the gel in an oven at 80-100 °C for 12 hours to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcination: Calcine the powder in a muffle furnace at 400-500 °C for 2 hours to obtain the anatase phase of Eu³⁺-doped TiO₂ nanocrystals.[12]
The hydrothermal method is effective for synthesizing crystalline nanoparticles with controlled morphology.[13][14]
Materials:
-
Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
This compound (Eu(NO₃)₃·xH₂O)
-
Oleylamine
Procedure:
-
Dissolve cerium (III) nitrate hexahydrate and this compound (in the desired molar ratio) in a mixture of 1-octadecene and oleylamine.[5]
-
Stir the mixture at 80°C until a clear solution is obtained.[5]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 180-300 °C for 3-16 hours.[3][5]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product multiple times with ethanol and deionized water to remove any residual reactants.
-
Dry the final product in a vacuum oven at 60 °C.
Data Presentation
The properties of europium-doped metal oxides are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.
Table 1: Synthesis Parameters for Eu-Doped Metal Oxides
| Metal Oxide Host | Synthesis Method | Eu³⁺ Precursor | Doping Concentration (mol%) | Calcination Temperature (°C) | Resulting Particle/Crystallite Size (nm) | Reference |
| ZnO | Co-precipitation | Eu(NO₃)₃·xH₂O | 3, 6, 9 | 500 | - | [7] |
| ZnO | Solid-state reaction | Eu₂O₃ | 3, 5, 7 (wt%) | - | 20-65 | [15] |
| TiO₂ | Sol-gel & Hydrothermal | - | - | - | - | [16] |
| TiO₂ | Sol-gel | Eu₄TiO(OⁱPr)₁₄ | < 5 | 400 | - | [12] |
| CeO₂ | Solvothermal | Eu(NO₃)₃·H₂O | 18.13 | 300 | ~159 | [5] |
| Lu₂O₃ | Sol-gel (Pechini) | - | 2, 5, 8, 10 | 1000, 1250 | - | [17] |
Table 2: Optical Properties of Eu-Doped Metal Oxides
| Metal Oxide Host | Doping Concentration (mol%) | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Key Findings | Reference |
| ZnO | 3, 6, 9 | - | Blue & Green emission | Enhanced visible emission compared to undoped ZnO. | |
| TiO₂ | - | - | Dominated by ⁵D₀→⁷Fⱼ transitions | Luminescence intensity decreases at high annealing temperatures. | [16] |
| CeO₂ | - | - | - | Fluorescence quenching observed in morphologies with high oxygen defects. | [3] |
| Y₂O₃ | 0-8 | - | ⁵D₀→⁷Fⱼ transitions | Substitution of Eu³⁺ leads to a redshift in absorbance and reduced bandgap. | [18] |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of europium-doped metal oxide nanoparticles.
Caption: Generalized workflow for synthesis and characterization.
This diagram outlines the key stages involved, from the initial preparation of precursor materials to the final application testing of the synthesized europium-doped metal oxide nanoparticles. The synthesis phase involves the chemical reaction, separation, drying, and heat treatment (calcination) to form the desired crystalline structure. Subsequently, the material's structural, morphological, compositional, and optical properties are thoroughly characterized using various analytical techniques. Finally, the performance of the nanoparticles is evaluated for specific applications such as photocatalysis, bioimaging, or drug delivery.
References
- 1. Synthesis of Europium-Doped Fluorapatite Nanorods and Their Biomedical Applications in Drug Delivery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Morphology-dependent fluorescence of europium-doped cerium oxide nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Europium-doped cerium oxide nanoparticle-impregnated Hyalgan® (CartiOxgel): an intra-articular contrast agent for X-ray CT and optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Europium-doped cerium oxide nanoparticles for microglial Aβ clearance and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 100587-95-9 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. baydaauniv.net [baydaauniv.net]
- 12. Enhanced Photoluminescence of Europium-Doped TiO2 Nanoparticles Using a Single-Source Precursor Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrothermal Synthesis of Rod Shaped Red Emitting Gd2O3:Eu3+ Phosphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Preparation and photoluminescence properties of europium ions doped TiO2 nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Europium(III) Nitrate Hydrate in Time-Resolved Fluorescence Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Europium(III) nitrate (B79036) hydrate (B1144303) is a key reagent in the realm of time-resolved fluorescence (TRF) assays, a highly sensitive detection method widely used in life sciences and drug discovery. The unique photophysical properties of europium chelates, including a long fluorescence lifetime and a large Stokes shift, allow for the temporal separation of the specific fluorescence signal from short-lived background fluorescence, resulting in excellent signal-to-noise ratios.[1][2][3] This characteristic makes europium-based TRF assays superior to conventional fluorescence assays for a variety of applications, including immunoassays, enzyme activity assays, and receptor-ligand binding studies.[2][4]
Two predominant TRF assay formats utilize europium chelates: Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA®) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
DELFIA®: In this heterogeneous format, a europium chelate-labeled reagent binds to the target molecule, which is typically immobilized on a solid phase (e.g., a microplate well). After washing away unbound reagents, an enhancement solution is added. This solution dissociates the europium ions from the chelate, forming a new, highly fluorescent micellar chelate that is then measured.[3][5]
-
TR-FRET: This homogeneous assay format involves two interacting molecules labeled with a donor (europium chelate) and an acceptor fluorophore, respectively.[6][7] When these molecules are in close proximity (~10 nm), excitation of the europium donor leads to energy transfer to the acceptor, which then emits light at its specific wavelength.[6] The intensity of the acceptor's emission is proportional to the extent of the molecular interaction. LANCE® and HTRF® are common examples of TR-FRET technologies.[2][6][8]
These application notes provide an overview of the use of europium(III) nitrate hydrate in various TRF assays and offer detailed protocols for their implementation.
Key Applications and Data Presentation
Europium-based TRF assays are versatile and have been adapted for numerous applications in biological research and drug development. The following tables summarize quantitative data from representative assays.
Table 1: Immunoassay Performance
| Analyte | Assay Type | Format | Limit of Detection (LOD) | Linear Range | Reference |
| Creatine Kinase MB (CK-MB) | Fluorescence Immunochromatographic Assay (FICA) | Sandwich | 0.029 ng/mL | 0.85-100.29 ng/mL | [9] |
| 4,4′-Dinitrocarbanilide (DNC) | Time-Resolved Fluorescent Immunochromatographic Assay (TRFICA) | Competitive | 0.07 ng/mL | IC50 = 0.4 ng/mL | [10] |
| Human IgG | Lateral Flow Assay (LFA) | Sandwich | 0.04 ng/mL | High correlation (r=0.99) | [1] |
| Rabbit IgG | Immunofluorometric Assay | Sandwich | 25 pg/mL | Not specified | [11] |
Table 2: Kinase Assay Performance
| Kinase | Assay Type | Substrate | Key Parameters | Reference |
| Aurora B | LANCE® Ultra (TR-FRET) | ULight™-Histone H3 (Thr3/Ser10) Peptide | Final concentrations: 100 pM Aurora B, 50 nM ULight-Peptide, 2 µM ATP, 2 nM Eu-anti-phospho-Histone H3 Ab | [8] |
| IRAK4 | DELFIA® (TRF) | Not specified (Matched Antibody Pair Kit) | Assay performed in 50 µL total volume in a 384-well plate. | [12] |
Table 3: Receptor-Ligand Binding Assay Performance
| Receptor | Ligand | Assay Type | Key Parameters | Reference |
| Glucocorticoid Receptor (GR) | Fluormone™ GS1 Green (tracer) | LanthaScreen® (TR-FRET) | Final concentrations: 5 nM Tracer, 2 nM Tb anti-GST antibody | [13] |
| Melanocortin-4 (hMC4) | Eu(III)-DOTA-NDP-α-MSH | DELFIA® | Complete release of Eu(III) ions with 2.0M HCl | [4] |
Experimental Protocols
Protocol 1: DELFIA® Sandwich Immunoassay
This protocol is a general guideline for a sandwich immunoassay using a streptavidin-coated plate. Optimization of antibody concentrations and incubation times is recommended for specific analytes.
Materials:
-
Streptavidin-coated 96-well or 384-well microplates[5]
-
Biotinylated anti-analyte capture antibody
-
Europium-labeled anti-analyte detection antibody
-
DELFIA® Wash Buffer
-
DELFIA® Assay Buffer
-
DELFIA® Enhancement Solution[5]
-
Samples and standards
-
Plate shaker
-
Time-resolved fluorometer
Procedure (96-well format):
-
Reagent Preparation: Allow all reagents to reach room temperature.[5] Dilute antibodies, samples, and standards to their working concentrations in Assay Buffer.
-
Analyte Capture and Detection:
-
To each well, add 50 µL of sample or standard.
-
Add 50 µL of a mixture containing the biotinylated capture antibody (e.g., 200 ng/well) and the Europium-labeled detection antibody (e.g., 100 ng/well).[5]
-
-
Incubation: Cover the plate and incubate for 2 hours at room temperature with slow shaking.[5]
-
Washing: Aspirate the contents of the wells. Wash the plate 4-6 times with 300 µL of Wash Buffer per well.[5]
-
Signal Enhancement: Add 200 µL of Enhancement Solution to each well.[5]
-
Incubation: Incubate for 15 minutes at room temperature with shaking to allow for the dissociation of europium ions and the formation of the fluorescent chelate.[5]
-
Measurement: Measure the time-resolved fluorescence using a fluorometer with excitation at 320 or 340 nm and emission at 615 nm.[5]
Workflow Diagram:
Protocol 2: LANCE® Ultra Kinase Assay (TR-FRET)
This protocol provides a general method for measuring kinase activity using a ULight™-labeled substrate and a Europium-labeled anti-phospho-substrate antibody.[8]
Materials:
-
White 384-well OptiPlate™[8]
-
Kinase (e.g., Aurora B)
-
ULight™-labeled substrate (e.g., ULight-Histone H3)
-
ATP
-
Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)[8]
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-Histone H3 (Ser10))
-
Stop Solution (40 mM EDTA in 1X LANCE Detection Buffer)[8]
-
Test compounds (inhibitors)
-
TopSeal™-A plate seals[8]
-
TR-FRET enabled plate reader
Procedure:
-
Compound Plating: Add test compounds or vehicle control to the wells.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Buffer.
-
Prepare a 2X ATP solution in Kinase Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to the wells.
-
To initiate the reaction, add 5 µL of the 2X ATP solution. Final concentrations might be 100 pM kinase, 50 nM ULight-substrate, and 2 µM ATP.[8]
-
-
Incubation: Cover the plate with a TopSeal-A and incubate for 60 minutes at room temperature.[8]
-
Reaction Termination: Add 5 µL of Stop Solution to each well to stop the kinase reaction. Incubate for 5 minutes at room temperature.[8]
-
Detection:
-
Prepare a Detection Mix containing the Europium-labeled antibody at its final concentration (e.g., 2 nM) in 1X Detection Buffer.
-
Add 5 µL of the Detection Mix to each well.
-
-
Incubation: Cover the plate with a TopSeal-A and incubate for 1 hour at room temperature.[8]
-
Measurement: Remove the seal and read the plate in a TR-FRET reader (excitation at 320 nm, emission at 615 nm for Europium and 665 nm for ULight™).[6][8]
Signaling Pathway Diagram:
Protocol 3: Competitive Ligand-Receptor Binding Assay (TR-FRET)
This protocol outlines a competitive binding assay to determine the affinity of an unlabeled compound for a receptor.
Materials:
-
Cells overexpressing the tagged receptor (e.g., GST-tagged)[13]
-
Europium-labeled antibody targeting the tag (e.g., Tb or Eu anti-GST antibody)[13]
-
Fluorescently labeled ligand (tracer) that binds to the receptor
-
Unlabeled test compounds
-
Assay Buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged receptor, Europium-labeled antibody, fluorescent tracer, and a dilution series of the unlabeled test compound in Assay Buffer.
-
Assay Assembly: In a 384-well plate, combine in the following order:
-
Unlabeled test compound at various concentrations.
-
A fixed concentration of the Europium-labeled antibody and the tagged receptor.
-
A fixed concentration of the fluorescent tracer.
-
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 1-4 hours), protected from light.
-
Measurement: Read the plate using a TR-FRET reader. The signal from the acceptor fluorophore will decrease as the unlabeled compound competes with and displaces the fluorescent tracer from the receptor.[13]
-
Data Analysis: Plot the TR-FRET signal ratio against the concentration of the unlabeled compound to determine the IC50 value.
Logical Relationship Diagram:
Conclusion
This compound, through its incorporation into stable chelates, is a cornerstone of modern time-resolved fluorescence assays. The high sensitivity, robustness, and adaptability of DELFIA® and TR-FRET platforms make them invaluable tools in academic research and industrial drug screening. The provided protocols and data serve as a guide for researchers to implement these powerful techniques for the quantitative analysis of biomolecular interactions and enzyme activities.
References
- 1. Enhancing the Sensitivity of Lateral Flow Assay with Europium Nanoparticles for Accurate Human IgG Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Optimization of time-resolved fluorescence assay for detection of europium-tetraazacyclododecyltetraacetic acid-labeled ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. blossombio.com [blossombio.com]
- 9. A Fluorescence Immunochromatographic Assay Using Europium (III) Chelate Microparticles for Rapid, Quantitative and Sensitive Detection of Creatine Kinase MB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Europium as a label in time-resolved immunofluorometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Hydrothermal Synthesis of Europium(III)-Based Metal-Organic Frameworks for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. Lanthanide-based MOFs, particularly those incorporating Europium(III), are of special interest due to their unique luminescent properties, which can be utilized for bioimaging and sensing applications in addition to their role as drug carriers.
This document provides detailed protocols for the hydrothermal synthesis of Europium-based MOFs (Eu-MOFs) using Europium(III) nitrate (B79036) hydrate (B1144303) as the metal source. It also outlines procedures for drug loading and characterizes the resulting materials. Furthermore, it explores the application of these Eu-MOFs in pH-responsive drug delivery and illustrates a key signaling pathway involved in their therapeutic action.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Eu-BTC MOF
This protocol describes the synthesis of a Europium-based MOF using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic linker.
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 50 mL beaker, dissolve 1.50 mmol of Europium(III) nitrate hexahydrate in a solvent mixture of 45 mL of DMF and 15 mL of deionized water.
-
In a separate beaker, dissolve 1.50 mmol of 1,3,5-benzenetricarboxylic acid in the same solvent mixture.
-
Mix the two solutions and stir for 10-15 minutes to ensure homogeneity.
-
Transfer the resulting solution into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors.
-
Dry the final Eu-BTC MOF product in a vacuum oven at 60°C overnight.
Protocol 2: Drug Loading into Eu-MOF (Fucoidan Example)
This protocol details the encapsulation of the polysaccharide drug fucoidan (B602826) into a Eu-MOF via a one-pot synthesis method. This method integrates drug loading during the formation of the MOF.
Materials:
-
Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)
-
Trimesic acid (H₃BTC)
-
Fucoidan
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare a solution of 20 mM Europium(III) nitrate pentahydrate in a mixture of DMF and deionized water.
-
Prepare a solution of trimesic acid in DMF.
-
Prepare a solution of fucoidan (30 mg/20 mL) in a mixture of DMF and water.
-
Mix the Europium nitrate solution with the fucoidan solution.
-
Add the trimesic acid solution to the mixture.
-
Sonicate the resulting solution for 10-15 minutes to obtain a homogeneous mixture.
-
Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specified temperature and time for the hydrothermal synthesis (e.g., 120°C for 24 hours).
-
After cooling, collect the fucoidan-loaded Eu-MOF ([email protected]) by centrifugation.
-
Wash the product with DMF and water to remove unloaded drug and unreacted precursors.
-
Dry the final product under vacuum.
Data Presentation
The following tables summarize key quantitative data for hydrothermally synthesized Eu-MOFs and their drug delivery applications.
| Synthesis Parameter | Eu-BTC MOF | Reference |
| Metal Precursor | Europium(III) nitrate hexahydrate | |
| Organic Linker | 1,3,5-Benzenetricarboxylic acid (H₃BTC) | |
| Solvent | DMF/Water | |
| Temperature (°C) | 120 | |
| Time (hours) | 48 |
| Drug Delivery Performance | [email protected] | Reference |
| Drug | Fucoidan | [1] |
| Drug Loading Efficiency (wt%) | 22.15 | [1] |
| Particle Size (nm) | 71 ± 0.21 | [1] |
| Release at pH 5.0 (48 h) | 85.3 ± 0.02% | [1] |
| IC₅₀ in A549 Lung Cancer Cells (μg/mL) | 32.17 ± 0.06 |
| Characterization Data | Eu-MOF (General) | Reference |
| Thermal Stability | Stable up to ~400°C | |
| Luminescence | Characteristic red emission of Eu³⁺ | [2] |
Visualizations
Experimental Workflow: Hydrothermal Synthesis and Drug Loading of Eu-MOF
Caption: Hydrothermal synthesis of Eu-MOF and subsequent drug loading process.
Signaling Pathway: Fucoidan-Induced Apoptosis via ROS-Mediated Mitochondrial Pathway
References
Troubleshooting & Optimization
How to prevent quenching of Europium(III) nitrate hydrate luminescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the quenching of Europium(III) nitrate (B79036) hydrate (B1144303) luminescence in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during Europium(III) luminescence experiments.
Issue 1: Low or No Luminescence Intensity
Possible Causes and Solutions:
-
Cause: Quenching by water molecules. The high-energy O-H vibrations in water molecules coordinated to the Eu(III) ion can efficiently deactivate its excited state non-radiatively.[1][2][3]
-
Solution 1: Use of Anhydrous Solvents. Whenever possible, use anhydrous organic solvents such as acetonitrile, acetone, or dimethylformamide (DMF). Ensure solvents are properly dried before use.
-
Solution 2: Ligand Encapsulation. Utilize chelating ligands that encapsulate the Eu(III) ion and shield it from the coordination of water molecules. Ligands like β-diketones, dipicolinates, and macrocycles are effective.[1][2][4] The design of ligands that create a protective sphere around the metal center can significantly enhance luminescence.[1][2]
-
Solution 3: Deuterated Solvents. If an aqueous medium is necessary, consider using deuterated water (D₂O). The lower vibrational frequency of O-D bonds reduces the efficiency of non-radiative decay, leading to enhanced luminescence and a longer lifetime.
-
-
Cause: Inappropriate pH of the solution. The pH can affect the coordination environment of the Eu(III) ion and the protonation state of the ligands, influencing luminescence.[5][6][7][8][9]
-
Solution: Optimize the pH of the solution. For many Eu(III) complexes, a neutral to slightly basic pH (6-9) is optimal.[8] However, the ideal pH is system-dependent. It is recommended to perform a pH titration to find the optimal range for your specific complex. At very high pH, bonds between the Eu(III) and the ligand may rupture.[9]
-
-
Cause: Concentration quenching. At high concentrations, interactions between neighboring Eu(III) ions can lead to self-quenching.[3][10][11]
-
Solution: Optimize the concentration of the Eu(III) complex. This typically involves preparing a series of dilutions and measuring the luminescence to find the concentration that gives the maximum intensity. Doping a non-luminescent host matrix with a low concentration of the Eu(III) complex can also mitigate concentration quenching.[3]
-
Issue 2: Short Luminescence Lifetime
Possible Causes and Solutions:
-
Cause: Presence of quenching species. Water molecules are a primary cause of shortened lifetimes.[3] Other quenchers include certain transition metal ions (e.g., Cu²⁺) and molecules with high-energy vibrational modes (e.g., O-H, N-H, C-H).[12][13]
-
Solution 1: Removal of Water. See solutions for "Quenching by water molecules" in Issue 1. Measuring the luminescence lifetime in both H₂O and D₂O can help quantify the number of coordinated water molecules.
-
Solution 2: Purification of Reagents. Ensure all reagents and solvents are of high purity to avoid contamination with quenching metal ions or organic impurities.
-
Solution 3: Ligand Design. Utilize ligands that bind tightly to the Eu(III) ion and displace all solvent molecules from the inner coordination sphere.[14]
-
-
Cause: Inefficient energy transfer from the sensitizing ligand (antenna effect). For sensitized luminescence, the energy transfer from the ligand to the Eu(III) ion must be efficient.
-
Solution: Select a suitable ligand whose triplet state energy level is appropriately positioned above the emissive ⁵D₀ level of Eu(III) to facilitate efficient energy transfer.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is luminescence quenching and why is it a problem for Europium(III)?
A1: Luminescence quenching is any process that decreases the intensity or lifetime of luminescence. For Europium(III), which has a long-lived excited state, this is a significant issue as it is highly susceptible to deactivation by its environment. The primary quenching mechanism for Eu(III) is non-radiative decay through vibrational energy transfer to high-frequency oscillators, such as the O-H bonds of coordinated water molecules.[3] This reduces the quantum yield and limits the sensitivity of Eu(III)-based assays.
Q2: How do I choose the right solvent to prevent quenching?
A2: The ideal solvent should not coordinate strongly to the Eu(III) ion if a chelating ligand is used and should be free of high-energy vibrational bonds. Aprotic, anhydrous solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often good choices.[16] Polar solvents can sometimes lead to the formation of solvent-separated ion pairs, which may decrease luminescence by increasing the symmetry around the Eu(III) ion.[17] If a protic solvent is required, using its deuterated form can significantly reduce quenching.
Q3: What role does pH play in the luminescence of Europium(III) nitrate hydrate?
A3: The pH of the solution can significantly impact the luminescence of Eu(III) complexes. It can affect the speciation of the complex in solution and the protonation state of the organic ligands.[8] For instance, at low pH, competition between protons and the Eu(III) ion for the ligand can lead to complex dissociation and a decrease in luminescence.[8] Conversely, at very high pH, ligand deprotonation can occur, but it may also lead to the formation of hydroxo species that can quench luminescence.[9] The effect of pH can be minimal on the Eu(III) center itself but can influence the sensitizing ligand.[5][6][7]
Q4: Can other metal ions interfere with Europium(III) luminescence?
A4: Yes, certain transition metal ions, such as Cu(II), can quench Eu(III) luminescence.[12][13] This can occur through energy transfer from the excited Eu(III) ion to the d-orbitals of the transition metal or through the displacement of the Eu(III) ion from its complex.[12] It is crucial to use high-purity reagents to avoid contamination with quenching metal ions.
Q5: What is the "antenna effect" and how can I use it to my advantage?
A5: The "antenna effect," or sensitized luminescence, is a process where an organic ligand (the antenna) absorbs light and then transfers the absorbed energy to the Eu(III) ion, which then luminesces. This is advantageous because Eu(III) itself has very weak absorption. By using a ligand with a large absorption cross-section, the overall luminescence can be dramatically increased.[15][18] To maximize this effect, the ligand should have a triplet state energy that is appropriately higher than the ⁵D₀ excited state of Eu(III) to ensure efficient energy transfer.[15]
Quantitative Data Summary
The following table summarizes key quantitative data related to the prevention of Europium(III) luminescence quenching.
| Parameter | Condition | Value | Reference |
| Luminescence Lifetime (τ) | Eu(III) in H₂O | ~110 µs | |
| Eu(III) in D₂O | ~3980 µs | ||
| [Eu(dpa)₃]³⁻ in Tris buffer (pH 7.45) | - | [8] | |
| Quantum Yield (QY) | [Eu(dpa)₃]³⁻ in Tris buffer (pH 7.45) | 13.5% ± 1.5% | [8] |
| Eu(III) complex with bis-β-diketone ligands | up to 50-67% | [1] | |
| Eu(III) complexes with diphenylphosphoryl tridentate ligands (in powder) | >80% (best 91%) | [14] | |
| Effect of pH on Quantum Yield | [Eu(dpa)₃]³⁻ at pH 2.5 | ~2.3% | [8] |
| [Eu(dpa)₃]³⁻ in pH range 6-9 | 11.5-12.5% | [8] |
Experimental Protocols
Protocol 1: Measurement of Europium(III) Luminescence Lifetime
This protocol describes the general procedure for measuring the luminescence lifetime of a Eu(III) complex.
-
Sample Preparation:
-
Dissolve the Eu(III) nitrate hydrate or Eu(III) complex in the desired solvent (e.g., anhydrous acetonitrile, D₂O, or a buffered aqueous solution) to a final concentration typically in the micromolar range.
-
If using a buffer, ensure it does not quench the luminescence. Phosphate-buffered saline (PBS) is often a better choice than HEPES, which has been shown to quench the sensitizer's excited state.[5][6][7]
-
Protect solutions in D₂O from atmospheric moisture.
-
-
Instrumentation:
-
Use a time-resolved spectrofluorometer equipped with a pulsed excitation source (e.g., a nitrogen laser-pumped dye laser or a xenon flash lamp) and a sensitive detector (e.g., a photomultiplier tube).[19]
-
-
Data Acquisition:
-
Excite the sample at a wavelength corresponding to the absorption of the Eu(III) ion or the sensitizing ligand. For direct excitation of Eu(III), a common wavelength is around 395 nm.[20]
-
Record the luminescence decay at the maximum of one of the characteristic Eu(III) emission peaks, typically the hypersensitive ⁵D₀ → ⁷F₂ transition around 615 nm.[9]
-
Collect the decay data over a timescale appropriate for the expected lifetime (typically several milliseconds).
-
-
Data Analysis:
-
Fit the luminescence decay curve to a single or multi-exponential decay function to determine the lifetime (τ).
-
The reciprocal of the lifetime (k = 1/τ) represents the total decay rate constant.
-
Protocol 2: Determination of Luminescence Quantum Yield
This protocol outlines the relative method for determining the luminescence quantum yield of a Eu(III) complex.
-
Standard Selection:
-
Choose a well-characterized quantum yield standard with absorption and emission properties in a similar range to the sample. A standard solution of Cs₃[Eu(dpa)₃] in Tris buffer is a suitable choice for Eu(III) complexes.[8]
-
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance and Emission Measurements:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the corrected emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Calculation:
-
Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (QYₛ) using the following equation: QYₛ = QYᵣ * (mₛ / mᵣ) * (nₛ² / nᵣ²) where QYᵣ is the quantum yield of the reference, mₛ and mᵣ are the slopes of the plots for the sample and reference, respectively, and nₛ and nᵣ are the refractive indices of the sample and reference solutions.[21]
-
Visualizations
Caption: Quenching pathways of Europium(III) luminescence.
Caption: Troubleshooting workflow for low Eu(III) luminescence.
References
- 1. Designing water-quenching resistant highly luminescent europium complexes by regulating the orthogonal arrangement of bis-β-diketone ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Designing water-quenching resistant highly luminescent europium complexes by regulating the orthogonal arrangement of bis-β-diketone ligands: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of buffers and pH in antenna sensitized Eu(III) luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pH dependent sensitization of europium in a hydrogen bonded three-dimensional metal–organic compound with (4 9 6 6 ) 2 (4 4 6 2 ) 3 topology: luminesc ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00980J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Concentration quenching inhibition and fluorescence enhancement in Eu 3+ -doped molybdate red phosphors with two-phase mixing - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05873E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Quenching of the Eu3+ Luminescence by Cu2+ Ions in the Nanosized Hydroxyapatite Designed for Future Bio-Detection [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 20. Preparation, Structure, and Photophysical Behavior of Europium (III) Complexes of Decyl Alanine and Lauryl Alanine | Scientific.Net [scientific.net]
- 21. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Optimizing Europium(III) Nitrate Hydrate Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Europium(III) nitrate (B79036) hydrate (B1144303) as a catalyst. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic function of Europium(III) nitrate hydrate?
This compound functions as an effective and water-tolerant Lewis acid catalyst.[1] The Europium(III) ion (Eu³⁺), being a hard Lewis acid, readily coordinates with hard Lewis bases, such as the oxygen atom of carbonyl groups. This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This activation is the key principle behind its use in various organic transformations, particularly in multicomponent reactions.[1]
Q2: What are the most common applications of this compound in organic synthesis?
This compound is particularly effective in catalyzing multicomponent reactions, which are vital for building complex molecular scaffolds in a single step. Notable examples include:
-
Biginelli Reaction: A one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335).[1]
-
Strecker Reaction: A three-component reaction to produce α-aminonitriles from an aldehyde, an amine, and a cyanide source.[1]
Q3: How does the hydration state of the catalyst affect its activity?
The water molecules coordinated to the Europium(III) ion can influence its catalytic activity. In some aqueous reactions, the hydrated lanthanide ion can act as a Brønsted acid by polarizing the water molecules. However, for many Lewis acid-catalyzed reactions, anhydrous conditions are preferred to prevent competition between water and the substrate for coordination to the Eu³⁺ center. The presence of water can sometimes lead to lower yields or the formation of byproducts. If your reaction is sensitive to water, consider using the anhydrous form of the catalyst or drying the hydrated form before use.
Q4: Can this compound be recovered and reused?
In many solvent-based reactions, this compound is soluble and can be challenging to recover directly from the reaction mixture. However, strategies such as immobilization on solid supports can facilitate catalyst recovery and reuse, contributing to more sustainable and economical processes.
Troubleshooting Guides
Issue 1: Low Reaction Yield
A lower-than-expected yield is a common issue. The following guide provides a systematic approach to diagnosing and resolving the problem.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Review literature for the optimal temperature range for your specific reaction. For Biginelli reactions, temperatures between 60-80°C are often effective, though some proceed at room temperature.[1] Experiment with a temperature gradient to find the sweet spot for your substrates. |
| Incorrect Solvent Choice | The polarity of the solvent can significantly impact the reaction. For the Biginelli reaction, the solvent can influence the keto-enol tautomerism of the β-ketoester, which is crucial for the reaction's progress. Highly polar solvents may not always give the best results. Consider screening a range of solvents (e.g., ethanol (B145695), acetonitrile, THF, or solvent-free conditions).[1] |
| Insufficient Catalyst Loading | A typical catalyst loading for reactions like the Strecker synthesis is around 5 mol%.[1] If the reaction is sluggish or incomplete, consider incrementally increasing the catalyst loading to 10 mol%. However, excessive catalyst can sometimes lead to side reactions. |
| Catalyst Deactivation | The catalyst may have been deactivated by impurities or improper handling. See the "Catalyst Deactivation and Poisoning" section below for more details. |
| Moisture Contamination | This compound is hygroscopic.[1] If the reaction is sensitive to water, ensure all glassware is oven-dried, and use anhydrous solvents. Store the catalyst in a desiccator. |
| Incomplete Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Reactions may require longer times than initially anticipated depending on the reactivity of the substrates. |
dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; subgraph "Troubleshooting Low Yield" A[Low Reaction Yield] -- Check --> B{Catalyst Related}; A -- Check --> C{Reaction Conditions};
} enddot Caption: Troubleshooting logic for low reaction yields.
Issue 2: Catalyst Deactivation and Poisoning
Q5: My catalyst seems to lose activity over time or with certain substrates. What could be the cause?
Catalyst deactivation can occur through several mechanisms:
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Poisoning: Certain functional groups or impurities in your reactants or solvent can bind strongly to the Eu³⁺ center, blocking the active sites. Common catalyst poisons for metal-based catalysts include compounds containing sulfur, phosphorus, and halides.[2][3] Nitriles and some nitrogen-containing heterocycles can also act as poisons.[4] It is crucial to use high-purity starting materials and solvents.
-
Thermal Degradation: Although generally stable, prolonged exposure to very high temperatures can lead to changes in the catalyst's coordination sphere or decomposition, especially of the nitrate counter-ions.[5]
-
Fouling: In some reactions, polymeric or insoluble byproducts can deposit on the catalyst, physically blocking the active sites.
Q6: How can I regenerate a deactivated catalyst?
Regeneration of a homogeneously dissolved catalyst is often not practical. If catalyst poisoning is suspected, the primary solution is to purify the reactants and solvent before the reaction. For catalysts that have been fouled by organic residues, a simple workup involving an aqueous wash might help if the catalyst can be precipitated or otherwise isolated. If you are using a supported version of the catalyst, thermal treatment (calcination) in air can sometimes burn off organic foulants, but care must be taken as high temperatures can also lead to sintering of the support or degradation of the active species.
Data Presentation: Optimizing the Biginelli Reaction
The following table summarizes the effect of different solvents on the yield of a model Biginelli reaction (benzaldehyde, ethyl acetoacetate, and urea) catalyzed by a Lewis acid at 100°C. While this data is for a heteropolyacid catalyst, the trend in yields based on solvent polarity provides a valuable starting point for optimizing reactions with this compound.
| Solvent | Dielectric Constant (ε) | Yield (%) after 60 min |
| Toluene | 2.38 | 20 |
| Dichloromethane | 8.93 | 33 |
| Acetone | 20.7 | 45 |
| Ethanol | 24.5 | 67 |
| Acetonitrile | 37.5 | 72 |
| N,N-Dimethylformamide (DMF) | 36.7 | 94 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 95 |
| (Data adapted from studies on Lewis acid-catalyzed Biginelli reactions. Specific yields with Europium(III) nitrate may vary but trends are expected to be similar.) |
Experimental Protocols
General Protocol for Europium(III) Nitrate Catalyzed Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (B124793) (1.5 mmol), and this compound (0.1 mmol, 10 mol%).
-
Solvent Addition: For a solvent-based reaction, add the chosen solvent (e.g., ethanol, 5 mL). For solvent-free conditions, proceed to the next step without adding a solvent.[1]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of cold water to the flask and stir for 15 minutes to precipitate the product.[1]
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Purification: Collect the solid by vacuum filtration. Wash the solid with cold water, followed by a small portion of cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[1]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial"];
} enddot Caption: Workflow for the Europium(III) nitrate catalyzed Biginelli reaction.
Reaction Mechanism
Lewis Acid-Catalyzed Strecker Reaction
The Strecker synthesis proceeds through a Lewis acid-catalyzed mechanism where the Europium(III) ion activates the aldehyde for nucleophilic attack.
-
Aldehyde Activation: The Eu³⁺ ion coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
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Imine Formation: An amine attacks the activated carbonyl carbon, and subsequent dehydration leads to the formation of a protonated imine (iminium ion), which remains coordinated to the Eu³⁺ ion.
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Cyanide Addition: A cyanide ion (from a source like TMSCN) performs a nucleophilic attack on the iminium carbon.
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Product Formation: This addition forms the α-aminonitrile product, and the Eu³⁺ catalyst is regenerated.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. "The effect of chlorine, sulfur and phosphorus compounds on deactivatio" by Tai-Chiang Yu [digitalcommons.njit.edu]
- 3. dbc.wroc.pl [dbc.wroc.pl]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Europium(III) nitrate hydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Europium(III) nitrate (B79036) hydrate (B1144303), with a specific focus on addressing issues of low yield.
Troubleshooting Guide
This section addresses specific problems that can lead to low yields during the synthesis of Europium(III) nitrate hydrate.
Question 1: My final yield of this compound is significantly lower than expected. What are the potential causes?
Answer:
Low yield in the synthesis of this compound can stem from several factors throughout the experimental process. The most common issues include:
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Incomplete Reaction of Europium(III) Oxide: The dissolution of Europium(III) oxide in nitric acid is a crucial step. If the reaction is incomplete, a significant portion of your starting material will not be converted to the nitrate salt.[1][2][3]
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Improper pH Control: The pH of the solution plays a critical role in the stability and crystallization of lanthanide nitrates.[4] Deviations from the optimal pH range can lead to the formation of hydroxides or other insoluble species, reducing the yield of the desired nitrate salt.[4]
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Suboptimal Crystallization Conditions: Crystallization is a delicate process influenced by temperature, concentration, and the presence of impurities.[5][6] Rapid cooling or high supersaturation can lead to the formation of small, impure crystals or an amorphous precipitate that is difficult to isolate.[7]
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Loss of Product During Isolation: Mechanical losses during filtration, washing, and transfer of the product can contribute to a lower overall yield.
Question 2: How can I ensure the complete reaction of Europium(III) oxide with nitric acid?
Answer:
To ensure the complete conversion of Europium(III) oxide to Europium(III) nitrate, consider the following protocol adjustments:
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Use of Concentrated Nitric Acid: Employing concentrated nitric acid is essential for the efficient dissolution of the oxide.[1][2]
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Heating: Gently heating the reaction mixture can significantly increase the rate of dissolution.[1][8]
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Stoichiometry: While a stoichiometric amount of nitric acid is theoretically required, using a slight excess can help drive the reaction to completion.[2] However, a large excess should be avoided as it will need to be removed in later steps.
Detailed Experimental Protocol: Dissolution of Europium(III) Oxide
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Preparation: In a fume hood, carefully weigh the desired amount of Europium(III) oxide (Eu₂O₃) and place it in a suitable reaction vessel (e.g., a round-bottom flask).
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Acid Addition: Slowly add concentrated nitric acid (HNO₃) to the reaction vessel while stirring. A common molar ratio is approximately 6 moles of HNO₃ per mole of Eu₂O₃.[3]
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Heating and Stirring: Gently heat the mixture to between 60-80°C with continuous stirring.[9] The solution should become clear, indicating the complete dissolution of the oxide.[8] This may take up to an hour.[2]
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Observation: Visually inspect the solution for any remaining solid particles. If the oxide is not fully dissolved, a few more drops of concentrated nitric acid can be added.[1]
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Cooling: Once the reaction is complete, allow the solution to cool to room temperature before proceeding to the next step.
Question 3: What is the optimal pH for the synthesis, and how do I maintain it?
Answer:
The optimal pH for the synthesis and crystallization of Europium(III) nitrate is typically in the acidic range, generally between 3 and 5.[10] Maintaining the correct pH is crucial to prevent the precipitation of europium hydroxides, which can occur at higher pH values.[4]
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Monitoring: Regularly check the pH of the solution using a calibrated pH meter.
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Adjustment: If the pH is too high, it can be carefully lowered by the dropwise addition of dilute nitric acid. If the pH is too low, which is less common in this synthesis, it can be raised by the addition of a dilute base such as ammonium (B1175870) hydroxide, although this should be done with extreme caution to avoid localized precipitation.
Question 4: My product is an oily substance or very fine powder instead of crystals. How can I improve my crystallization technique?
Answer:
The formation of an oil or a fine precipitate instead of well-defined crystals is often a result of rapid supersaturation and nucleation.[5][7] To promote the growth of larger, purer crystals, consider the following:
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Slow Evaporation: Instead of rapid cooling, allow the solvent to evaporate slowly at room temperature or in a desiccator. This gradual increase in concentration promotes slow crystal growth.[5]
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Controlled Cooling: If using cooling crystallization, decrease the temperature gradually. A programmable cooling bath can provide precise control over the cooling rate.
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Seed Crystals: Introducing a small, high-quality crystal of this compound (a seed crystal) can initiate crystallization at a lower level of supersaturation, leading to the growth of larger crystals.
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Solvent System: The choice of solvent can influence crystal quality. While water is the most common solvent, exploring mixed solvent systems may be beneficial in some cases.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and hydration state of this compound?
This compound typically appears as colorless crystalline solids.[9] The most common form is the hexahydrate, with the chemical formula Eu(NO₃)₃·6H₂O.[3]
Q2: How does temperature affect the stability of this compound?
The hexahydrate form melts in its own water of crystallization at around 76°C.[11] Further heating will lead to thermal decomposition, eventually forming europium oxide at temperatures between 600 and 700°C.[11]
Q3: Are there any safety precautions I should be aware of during the synthesis?
Yes, several safety precautions are necessary:
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Europium(III) nitrate is an oxidizer and may intensify fire.[12]
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It can cause skin and serious eye irritation.[12]
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It may cause respiratory irritation.[12]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Product Quality
| Parameter | Suboptimal Condition | Observation | Recommended Condition | Expected Outcome |
| Reaction Temperature | < 40°C | Incomplete dissolution of Eu₂O₃ | 60-80°C[9] | Complete dissolution, clear solution |
| pH of Solution | > 6.0 | Formation of a white precipitate (hydroxide) | 3.0 - 5.0[10] | Clear solution, stable Eu³⁺ ions |
| Cooling Rate | Rapid cooling (>10°C/hour) | Formation of fine powder or oil | Slow cooling (<5°C/hour) or slow evaporation | Formation of well-defined crystals |
| Nitric Acid Concentration | Dilute HNO₃ | Slow or incomplete reaction | Concentrated HNO₃[1][2] | Efficient dissolution of Eu₂O₃ |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Europium(III) nitrate - Wikipedia [en.wikipedia.org]
- 4. Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. helgroup.com [helgroup.com]
- 7. cresp.org [cresp.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ukessays.com [ukessays.com]
- 11. researchgate.net [researchgate.net]
- 12. Europium(III) nitrate hexahydrate | EuH12N3O15 | CID 202256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Europium(III) Nitrate Hydrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Europium(III) nitrate (B79036) hydrate (B1144303) solutions. Our aim is to help you maintain the stability and performance of these solutions in your experiments over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous Europium(III) nitrate solutions?
A1: The primary cause of instability is the hydrolysis of the Europium(III) ion (Eu³⁺) at elevated pH levels. This leads to the formation of insoluble europium hydroxides and oxyhydroxides, resulting in precipitation and a decrease in the solution's concentration.[1][2]
Q2: What is the ideal pH range for storing aqueous Europium(III) nitrate solutions?
A2: To prevent hydrolysis and precipitation, aqueous solutions of Europium(III) nitrate should be maintained in an acidic environment. While specific long-term stability data is limited, a pH below 6 is generally recommended to keep the europium ions in their soluble aquated form, [Eu(H₂O)ₓ]³⁺.[3] For extended storage, maintaining a pH between 3 and 4 is advisable.
Q3: Can I use common pH buffers to stabilize my Europium(III) nitrate solution?
A3: Caution is advised when using pH buffers. Some common buffers, such as those containing phosphate (B84403) or certain organic molecules like HEPES and PIPES, can interact with and form complexes with Eu³⁺ ions. This can alter the solution's properties, including its luminescence. If a buffer is necessary, TRIS buffer has been shown to have a lower affinity for Eu³⁺.
Q4: How should I store my Europium(III) nitrate hydrate solid and its solutions?
A4: this compound is hygroscopic and an oxidizer. The solid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials, heat, and light.[4][5] Solutions should be stored in the dark, in sealed containers, and at a controlled, cool temperature to minimize solvent evaporation and potential photochemical reactions.
Q5: My solution has turned cloudy. What should I do?
A5: Cloudiness or precipitation is likely due to the formation of europium hydroxide (B78521). This can often be reversed by carefully acidifying the solution with dilute nitric acid (e.g., 0.1 M) dropwise while stirring until the precipitate redissolves. It is crucial to monitor the pH to avoid making the solution overly acidic for your application.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound solutions.
Issue 1: Unexpected Precipitation in the Solution
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Symptom: A white or pale pink precipitate forms in the solution over time, even when stored in a sealed container.
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Probable Cause: The pH of the solution has increased, leading to the hydrolysis of Eu³⁺ and the formation of insoluble Europium(III) hydroxide [Eu(OH)₃].[6] This can happen due to the absorption of atmospheric CO₂, which can slightly alter the pH of unbuffered aqueous solutions.
-
Solution:
-
Check the pH: Use a calibrated pH meter to check the current pH of your solution.
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Re-acidify: If the pH is above 6, slowly add dilute nitric acid (e.g., 0.1 M) dropwise while continuously stirring until the precipitate dissolves and the pH is within the desired acidic range (typically 3-4 for long-term stability).
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Preventive Measures: For future preparations, use slightly acidified water (pH ~4 with nitric acid) as the solvent. Store solutions in tightly sealed containers to minimize gas exchange with the atmosphere.
-
Issue 2: Decrease in Luminescence Intensity Over Time
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Symptom: The characteristic red luminescence of the Europium(III) solution weakens over time.
-
Probable Causes:
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Quenching by Water Molecules: The presence of water molecules in the first coordination sphere of the Eu³⁺ ion is a primary cause of luminescence quenching.[7] Changes in the coordination environment can affect this.
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Contamination: Contamination with transition metal ions (e.g., Cu²⁺, Fe³⁺) or certain organic molecules can quench the luminescence.
-
pH Changes: A significant shift in pH can alter the complexation of Eu³⁺ and affect its luminescent properties.[8][9]
-
-
Solution:
-
Use High-Purity Reagents: Ensure that the this compound and the solvent are of high purity to avoid contamination with quenching species.
-
Solvent Choice: For applications requiring high luminescence quantum yields, consider using deuterated water (D₂O) as a solvent, as the O-D vibrational energy is lower than that of O-H, reducing non-radiative decay.
-
Maintain Stable pH: Ensure the pH of the solution is stable and within the optimal range for your specific application, as significant pH changes can affect the Eu³⁺ coordination sphere.
-
Check for Contamination: If contamination is suspected, it may be necessary to prepare a fresh solution using purified reagents.
-
Issue 3: Inconsistent Concentration in Aliquots
-
Symptom: Different aliquots taken from the same stock solution give inconsistent results in assays.
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Probable Causes:
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Solvent Evaporation: If the solution container is not properly sealed, solvent evaporation can lead to an increase in the concentration over time.
-
Incomplete Dissolution or Precipitation: If the solid was not fully dissolved initially, or if some precipitation has occurred, the concentration of the supernatant will be lower than expected.
-
-
Solution:
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Ensure Proper Sealing: Always use tightly sealed containers for storage. For volatile solvents, consider using parafilm to further seal the container.
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Visually Inspect: Before taking an aliquot, visually inspect the solution for any signs of precipitation. If present, follow the steps in "Issue 1" to redissolve it.
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Re-dissolve and Mix: If incomplete dissolution is suspected, gently warm and stir the solution to ensure homogeneity before use. Always mix the stock solution well before taking an aliquot.
-
Regularly Verify Concentration: For critical applications, it is good practice to periodically verify the concentration of the stock solution using a suitable analytical technique, such as ICP-MS or UV-Vis spectroscopy with a chromogenic ligand.
-
Data Presentation
Table 1: Factors Affecting the Stability of Aqueous Europium(III) Nitrate Solutions
| Parameter | Effect on Stability | Recommended Condition | Rationale |
| pH | High pH (>6) leads to hydrolysis and precipitation of Eu(OH)₃.[1][2] | pH 3 - 4 for long-term storage. | Maintains Eu³⁺ in its soluble aquated form and prevents the formation of insoluble hydroxides. |
| Temperature | Elevated temperatures can accelerate hydrolysis and solvent evaporation. | Store at a cool, controlled temperature (e.g., 4°C). | Slows down chemical degradation pathways and reduces solvent loss. |
| Light Exposure | While some Eu(III) complexes are photostable[8][9], prolonged exposure to UV light can potentially induce photochemical reactions. | Store in the dark or in amber-colored containers. | Minimizes the risk of photodegradation. |
| Contaminants | Transition metals and certain organic ligands can quench luminescence. | Use high-purity water and reagents. | Prevents interference with the desired properties of the solution. |
Experimental Protocols
Protocol 1: Preparation of a Stable 0.1 M Europium(III) Nitrate Stock Solution
This protocol describes the preparation of a stable stock solution from Europium(III) oxide.
Materials:
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Europium(III) oxide (Eu₂O₃), 99.99% purity
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Concentrated Nitric Acid (HNO₃), reagent grade
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High-purity deionized water (18.2 MΩ·cm)
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Volumetric flasks
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Glass beaker
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Magnetic stirrer and stir bar
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pH meter
Procedure:
-
Calculate Molar Quantities: Calculate the mass of Eu₂O₃ and the volume of concentrated HNO₃ required to prepare the desired volume and concentration of the solution. The stoichiometric reaction is: Eu₂O₃ + 6HNO₃ → 2Eu(NO₃)₃ + 3H₂O.[3][10] A slight excess of nitric acid is recommended to ensure complete dissolution and to maintain an acidic pH.
-
Dissolution:
-
Carefully weigh the calculated amount of Eu₂O₃ powder and transfer it to a glass beaker.
-
Add a small amount of deionized water to form a slurry.
-
Under a fume hood, slowly and carefully add the calculated volume of concentrated nitric acid to the slurry while stirring continuously. The reaction can be exothermic.
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Gently heat the mixture on a hot plate with stirring until all the Eu₂O₃ has dissolved, resulting in a clear, colorless solution.
-
-
pH Adjustment and Dilution:
-
Allow the solution to cool to room temperature.
-
Carefully transfer the concentrated solution to a volumetric flask of the appropriate size.
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Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
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Dilute the solution to the final volume with deionized water.
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Check the pH of the final solution. It should be in the acidic range (typically pH 1-2). If necessary, adjust the pH to be between 3 and 4 for optimal long-term stability by adding a small amount of dilute nitric acid or a dilute, non-interfering base.
-
-
Storage:
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Transfer the solution to a clean, tightly sealed, and clearly labeled amber glass bottle.
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Store the solution in the dark at a cool, controlled temperature (e.g., 4°C).
-
Visualizations
Caption: Hydrolysis pathway of Eu³⁺ with increasing pH.
Caption: Troubleshooting workflow for common solution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Europium(III) nitrate - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Europium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 7. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in Europium(III) Nitrate Hydrate Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing impurities in Europium(III) nitrate (B79036) hydrate (B1144303) crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available Europium(III) nitrate hydrate?
A1: The most common impurities are other lanthanide elements, particularly those with similar ionic radii and chemical properties, such as Samarium (Sm) and Gadolinium (Gd).[1] Other potential impurities can include trace amounts of other rare earth elements, as well as precursor materials or byproducts from the synthesis process. The synthesis of Europium(III) nitrate typically involves dissolving Europium(III) oxide in nitric acid.[2]
Q2: What are the primary methods for purifying this compound?
A2: The three primary methods for purifying this compound are:
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Recrystallization: This technique relies on the difference in solubility of the Europium(III) nitrate and its impurities in a given solvent at different temperatures.
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Solvent Extraction: This method involves the selective transfer of Europium ions from an aqueous solution to an immiscible organic solvent containing a specific extractant.
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Ion Exchange Chromatography: This technique separates ions based on their differing affinities for an ion exchange resin.
Q3: How do I choose the most suitable purification method for my application?
A3: The choice of purification method depends on the initial purity of your sample, the nature of the impurities, the desired final purity, and the scale of the purification.
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Recrystallization is often suitable for removing small amounts of impurities and for a final purification step.
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Solvent extraction is highly effective for separating Europium from other lanthanides, especially on a larger scale.
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Ion Exchange Chromatography can achieve very high purity levels and is excellent for separating elements with very similar properties.[3]
Q4: Can I combine different purification methods?
A4: Yes, combining methods is often the most effective approach to achieve high purity. For example, an initial purification by solvent extraction to remove the bulk of other lanthanides can be followed by one or more recrystallization steps to obtain highly pure crystals.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation upon cooling | - Solution is not saturated (too much solvent).- Cooling is too rapid.- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly.- Scratch the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Formation of oil instead of crystals | - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- High concentration of impurities depressing the melting point. | - Use a lower-boiling solvent.- Add a small amount of a co-solvent to lower the overall boiling point.- Perform a preliminary purification step (e.g., solvent extraction) to reduce impurity levels. |
| Crystals are very small (powder-like) | - Cooling was too fast, leading to rapid nucleation.- Solution was agitated during cooling. | - Ensure slow, undisturbed cooling. Insulate the flask to slow down heat loss.- Avoid stirring or moving the solution during the crystallization process. |
| Low yield of purified crystals | - Too much solvent was used.- Premature filtration before crystallization was complete.- The chosen solvent has a relatively high solubility for the product at low temperatures. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution has cooled completely (e.g., in an ice bath) before filtration.- Select a solvent in which the Europium(III) nitrate has very low solubility at cold temperatures. |
| Co-precipitation of other lanthanide impurities | - The other lanthanides have very similar solubility profiles.- Formation of mixed crystals. | - Consider fractional crystallization, which involves multiple, sequential recrystallization steps.[3][4]- For significant contamination with other lanthanides, a different purification method like solvent extraction or ion exchange chromatography is recommended prior to final recrystallization. |
Solvent Extraction Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of Europium from other lanthanides | - Incorrect pH of the aqueous phase.- Inefficient extractant or incorrect concentration.- Insufficient mixing of the two phases. | - Adjust the pH to the optimal range for selective extraction of the target ion.- Choose an extractant known for good selectivity between the specific lanthanides you are separating (e.g., TBP, HDEHP).[5][6]- Ensure vigorous mixing to maximize the interfacial area for mass transfer. |
| Formation of a stable emulsion | - High concentration of solutes or extractant.- Presence of particulate matter. | - Dilute the solutions.- Add a small amount of a de-emulsifying agent.- Centrifuge the mixture to break the emulsion. |
| Low recovery of Europium in the stripping step | - Stripping solution is not effective.- Incomplete contact between the organic and stripping phases. | - Use a suitable stripping agent (e.g., a dilute acid solution).- Ensure thorough mixing during the stripping process. |
Ion Exchange Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of lanthanide peaks | - Inappropriate eluent concentration or pH.- Flow rate is too high.- Column is overloaded. | - Optimize the eluent composition. Complexing agents like EDTA are often used to improve separation.[3]- Reduce the flow rate to allow for better equilibration.- Reduce the amount of sample loaded onto the column. |
| Tailing of elution peaks | - Non-ideal interactions between the ions and the resin.- Channeling in the column. | - Adjust the eluent composition.- Repack the column to ensure a uniform bed. |
| Low recovery of Europium | - Irreversible binding to the resin.- Incomplete elution. | - Use a stronger eluent or increase the eluent concentration.- Increase the elution volume. |
Quantitative Data on Purification
The following tables provide an overview of the typical purity levels of Europium(III) compounds and the effectiveness of different purification techniques. Please note that actual results will vary depending on the specific experimental conditions.
Table 1: Typical Purity of Commercial Europium Products
| Product | Typical Purity (%) | Common Impurities |
| Europium(III) Oxide (technical grade) | 99.0 - 99.9 | Other rare earth oxides (Sm₂O₃, Gd₂O₃, Nd₂O₃) |
| This compound (reagent grade) | 99.9 | Trace amounts of other rare earth nitrates |
| High-Purity this compound | > 99.99 | Sub-ppm levels of other rare earths |
Table 2: Comparison of Purification Methods for Europium from Samarium and Gadolinium
| Purification Method | Starting Material Purity | Achievable Purity | Key Advantages | Key Disadvantages |
| Recrystallization (Fractional) | 99% Eu(NO₃)₃ with 1% Sm/Gd | Up to 99.9% | Simple, good for final polishing. | Less effective for removing large amounts of impurities with similar solubility.[3][4] |
| Solvent Extraction (e.g., with TBP) | Mixture of Eu, Sm, Gd | > 99.5% for Eu | High throughput, good selectivity.[5][6] | Requires handling of organic solvents, can be complex to optimize. |
| Ion Exchange Chromatography | Mixture of Eu, Sm, Gd | > 99.99% | Very high separation efficiency.[3] | Slower process, can be expensive for large scale. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline for the recrystallization of this compound from an aqueous solution.
Materials:
-
Impure this compound
-
Deionized water (high purity)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of hot deionized water until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent.
Solvent Extraction of Europium from Samarium and Gadolinium
This protocol outlines a liquid-liquid extraction procedure using Tributyl Phosphate (B84403) (TBP) as the extractant. The separation is based on the differential distribution of the lanthanide nitrates between the aqueous and organic phases.
Materials:
-
Aqueous feed solution containing Europium, Samarium, and Gadolinium nitrates in dilute nitric acid.
-
Organic phase: Tributyl Phosphate (TBP) dissolved in a suitable inert diluent (e.g., kerosene).
-
Stripping solution: Dilute nitric acid.
-
Separatory funnels.
-
pH meter.
Procedure:
-
Extraction: Place a known volume of the aqueous feed solution and the organic phase in a separatory funnel. Shake the funnel vigorously for several minutes to ensure thorough mixing and allow for the transfer of the lanthanides into the organic phase.
-
Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (raffinate).
-
Scrubbing (optional): To improve the purity of the extracted Europium, the organic phase can be "scrubbed" by contacting it with a fresh aqueous solution under conditions that favor the removal of co-extracted impurities like Samarium and Gadolinium.
-
Stripping: Contact the loaded organic phase with the stripping solution (dilute nitric acid) in a clean separatory funnel. Shake vigorously to transfer the Europium ions back into the aqueous phase.
-
Phase Separation: Allow the phases to separate and collect the aqueous phase containing the purified Europium nitrate.
-
Analysis: Analyze the raffinate, scrub, and stripped aqueous solutions to determine the concentration and purity of Europium.
Ion Exchange Chromatography for Europium Purification
This protocol describes the separation of Europium from Samarium and Gadolinium using a strong acid cation exchange resin.
Materials:
-
Strong acid cation exchange resin (e.g., Dowex 50W-X8).[7]
-
Chromatography column.
-
Aqueous solution of Europium, Samarium, and Gadolinium nitrates.
-
Eluent: A complexing agent solution, such as ammonium (B1175870) salt of ethylenediaminetetraacetic acid (EDTA), at a specific pH.[3]
-
Fraction collector.
Procedure:
-
Column Packing: Prepare a slurry of the ion exchange resin and pack it into the chromatography column to form a uniform bed.
-
Equilibration: Equilibrate the column by passing several column volumes of the starting eluent buffer through it.
-
Loading: Carefully load the aqueous solution containing the lanthanide mixture onto the top of the resin bed.
-
Elution: Begin the elution process by passing the eluent through the column at a constant flow rate. The lanthanides will form complexes with the EDTA, and their different affinities for the resin will cause them to move down the column at different rates.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Analysis: Analyze the collected fractions to determine the concentration of each lanthanide. The fractions containing pure Europium are then combined.
-
Recovery: The Europium can be recovered from the eluent solution by precipitation (e.g., as the oxalate) followed by dissolution in nitric acid to regenerate the nitrate salt.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for solvent extraction of Europium.
Caption: Workflow for ion exchange chromatography purification of Europium.
References
- 1. researchgate.net [researchgate.net]
- 2. Europium(III) nitrate - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. youtube.com [youtube.com]
- 5. The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Modeling and equilibrium studies on the recovery of praseodymium (III), dysprosium (III) and yttrium (III) using acidic cation exchange resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Europium(III) Nitrate Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling hygroscopic Europium(III) nitrate (B79036) hydrate (B1144303). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and safe use of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues encountered when working with Europium(III) nitrate hydrate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Salt | 1. The salt has absorbed a significant amount of atmospheric moisture, forming a viscous syrup. 2. The chosen solvent is not appropriate. 3. The concentration is too high for the selected solvent and temperature. | 1. Handle the compound in a controlled environment, such as a glove box or under a dry inert gas stream. 2. This compound is highly soluble in water and polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO)[1]. For nonpolar solvents, solubility is limited. 3. Gently warm the solution and stir. If it still doesn't dissolve, add more solvent. |
| Inconsistent Luminescence Intensity | 1. The hydration state of the europium ion is inconsistent due to fluctuations in ambient humidity. 2. The solvent is quenching the luminescence. 3. The presence of quenching impurities. 4. The pH of the solution is not optimal. | 1. Prepare and store stock solutions in a desiccator or under an inert atmosphere. Use anhydrous solvents where possible and appropriate for the experiment. 2. Water and other solvents with O-H or N-H bonds can quench europium's luminescence. For maximum intensity, consider using deuterated solvents or incorporating the europium ion into a protective ligand shell. 3. Use high-purity solvents and reagents. 4. Adjust the pH of the solution as needed for your specific application, as pH can influence the coordination environment of the Eu(III) ion. |
| Formation of Precipitate in Solution | 1. The solubility limit has been exceeded. 2. The solution has been standing for a long time, and the solvent has evaporated. 3. A reaction with impurities or other components in the solution has occurred. 4. Hydrolysis of the europium ion at higher pH. | 1. Ensure the concentration is below the solubility limit for the given solvent and temperature. 2. Store solutions in tightly sealed containers. 3. Ensure all glassware is clean and use high-purity reagents. 4. Maintain an appropriate pH for your solution to prevent the formation of europium hydroxide. |
| The solid has turned into a sticky liquid upon storage. | 1. The container was not properly sealed, allowing the hygroscopic compound to absorb atmospheric moisture. | 1. Store this compound in a tightly sealed container, preferably in a desiccator with a suitable desiccant or in a glove box under a dry, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to prevent water absorption?
A1: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage or for sensitive applications, it is highly recommended to store it inside a desiccator containing a desiccant (e.g., silica (B1680970) gel or phosphorus pentoxide) or in a glove box under a dry, inert atmosphere (e.g., argon or nitrogen).
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: You should always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or rubber gloves. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in water and also dissolves in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO)[1][2]. It has limited solubility in nonpolar organic solvents.
Q4: How does the hydration state affect my experiments?
A4: The number of water molecules coordinated to the Europium(III) ion significantly impacts its luminescent properties. Changes in the hydration sphere can lead to variations in luminescence intensity and lifetime. For applications where reproducibility is critical, it is important to control the hydration state.
Q5: What happens when this compound is heated?
A5: The thermal decomposition of this compound is a multi-step process. The hexahydrate melts in its own water of crystallization between -40°C and 76°C.[3][4][5] Further heating leads to the loss of water and nitric acid, forming intermediate amorphous oxynitrates.[3][4][5] At higher temperatures, these intermediates decompose to europium oxide, releasing nitrogen dioxide and oxygen.[3][4][5]
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | Eu(NO₃)₃·xH₂O (commonly as hexahydrate, x=6) |
| Molecular Weight | 446.07 g/mol (for the hexahydrate) |
| Appearance | Colorless to pale pink crystalline solid |
| Melting Point | Melts in its own water of crystallization (approx. 65-76 °C)[3][4][5] |
Solubility Data
| Solvent | Solubility |
| Water | Highly soluble[1][6] |
| Ethanol | Soluble[2] |
| Methanol | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetonitrile | Soluble[1] |
Thermal Decomposition of Europium(III) Nitrate Hexahydrate
The thermal decomposition is a complex, stepwise process[3][4][5]:
| Temperature Range | Event |
| ~65-76 °C | Melts in its own water of crystallization. |
| ~112 °C | Begins to boil with the release of nitric acid. |
| ~215 °C | Solidification/crystallization of intermediate oxynitrates. |
| >328 °C | Release of nitrogen dioxide and further decomposition to europium oxide. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
This protocol describes the preparation of a 0.1 M aqueous stock solution.
Materials:
-
This compound
-
Deionized water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Spatula
-
Weighing boat
Procedure:
-
Calculate the required mass: Based on the specific hydrate of your salt (e.g., hexahydrate, MW = 446.07 g/mol ), calculate the mass needed to prepare the desired volume and concentration. For 100 mL of a 0.1 M solution of the hexahydrate, you would need 4.4607 g.
-
Weigh the salt: Due to its hygroscopic nature, perform this step as quickly as possible. For highly sensitive applications, weigh the compound inside a glove box.
-
Dissolution: Transfer the weighed salt to the volumetric flask. Add a portion of the deionized water (approximately half the final volume) and swirl gently to dissolve the solid.
-
Final Volume: Once the solid is completely dissolved, add deionized water to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a tightly sealed container for storage.
Protocol 2: Synthesis of Europium(III) Nitrate from Europium(III) Oxide[7]
This protocol outlines the synthesis of Europium(III) nitrate from its oxide.
Materials:
-
Europium(III) oxide (Eu₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Beaker
-
Stirring hotplate
-
pH paper or pH meter
Procedure:
-
Weigh the oxide: Weigh the desired amount of Europium(III) oxide.
-
Reaction: Place the oxide in a beaker and add a small amount of deionized water to form a slurry. Slowly add a stoichiometric amount of concentrated nitric acid while stirring. The reaction is: Eu₂O₃ + 6HNO₃ → 2Eu(NO₃)₃ + 3H₂O.
-
Heating: Gently heat the mixture on a stirring hotplate to facilitate the reaction. Continue heating until the oxide is completely dissolved.
-
Evaporation: If a solid product is desired, the resulting solution can be carefully heated to evaporate the water. This should be done in a well-ventilated fume hood.
-
Crystallization: Allow the concentrated solution to cool to obtain crystals of this compound.
Visualizations
Caption: Workflow for Handling Hygroscopic this compound.
Caption: Key Properties and Handling Considerations for this compound.
References
Technical Support Center: Enhancing the Quantum Yield of Europium-Doped Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of europium-doped luminescent materials.
Frequently Asked Questions (FAQs)
Q1: What is photoluminescence quantum yield (PLQY) and why is it a critical parameter for europium-doped materials?
A1: The photoluminescence quantum yield (often abbreviated as QY or Φ) is a measure of the efficiency of the photoluminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the material.[1] For europium-doped materials, a high quantum yield is crucial because it directly translates to brighter and more intense luminescence. This is a key requirement for applications such as high-efficiency lighting (LEDs), advanced bio-imaging probes, sensors, and anti-counterfeiting technologies.[1][2] A low quantum yield indicates that a significant portion of the absorbed energy is lost through non-radiative pathways, diminishing the material's performance.[3]
Q2: My europium-doped material is exhibiting a very low quantum yield. What are the common causes?
A2: An unexpectedly low quantum yield can originate from several factors during synthesis and processing. Here are the most common culprits:
-
Concentration Quenching: Exceeding the optimal concentration of Eu³⁺ ions leads to non-radiative energy transfer between adjacent ions, which quenches the luminescence.[4][5][6]
-
Presence of Quenching Moieties: High-energy oscillators, such as O-H, N-H, and C-H bonds from coordinated solvent molecules (like water) or certain ligands, can deactivate the excited state of Eu³⁺ through vibrational relaxation, thereby reducing the quantum yield.[7][8]
-
Inefficient Energy Transfer (Antenna Effect): In many europium complexes, an organic ligand (antenna) absorbs UV light and transfers the energy to the Eu³⁺ ion.[9][10] If the energy level of the ligand's triplet state is not appropriately matched with the accepting energy level of the Eu³⁺ ion, this energy transfer will be inefficient.
-
Host Matrix Effects: The choice of the host material is critical. Hosts with high phonon energies can facilitate non-radiative decay, while issues like lattice defects, impurities, or inappropriate crystal structure can also serve as quenching sites.[6][11]
-
Sub-optimal Synthesis/Annealing Conditions: Incorrect synthesis temperatures, times, or atmospheres can lead to poor crystallinity, unwanted phases, or incomplete incorporation of Eu³⁺ ions into the host lattice, all of which can negatively impact the quantum yield.[4]
Below is a troubleshooting workflow to diagnose the cause of low quantum yield.
References
- 1. A comprehensive strategy to boost the quantum yield of luminescence of europium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and luminescence properties of novel Eu 3+ -doped Na 3 Ba 2 LaNb 10 O 30 phosphors with high quantum efficiency and excellent color purity ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05026F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Concentration quenching inhibition and fluorescence enhancement in Eu3+-doped molybdate red phosphors with two-phase mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
Best practices for storing Europium(III) nitrate hydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Europium(III) nitrate (B79036) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is Europium(III) nitrate hydrate and what are its common applications?
A1: this compound (Eu(NO₃)₃·xH₂O) is a colorless, crystalline inorganic salt.[1] It is highly soluble in water and polar organic solvents. A common form is the hexahydrate (x=6).[1] Due to its distinct luminescent properties, it is widely used in materials science. Applications include the synthesis of nanomaterials, perovskite solar cells, and as a precursor for creating phosphors for display technologies.[2] It also serves as a Lewis acid catalyst in organic synthesis.[2]
Q2: What are the main hazards associated with this compound?
A2: this compound is an oxidizing agent and may intensify fires; therefore, it should be kept away from combustible materials.[3][4] It can cause skin and serious eye irritation, as well as respiratory irritation.[3][4]
Q3: How should I store this compound?
A3: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][6] It is crucial to protect it from moisture due to its hygroscopic nature.[3][5] Storage away from heat, sparks, open flames, and other ignition sources is necessary.[3][4] It should also be stored separately from incompatible materials such as strong reducing agents, combustible materials, strong acids, and organic materials.[2]
Q4: Is this compound sensitive to light?
A4: Yes, some sources indicate that it is light-sensitive and should be stored protected from light.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The compound has become clumped or appears wet. | The material is hygroscopic and has absorbed moisture from the air. | Dry the material in a vacuum oven at a low temperature. To prevent this, always store the compound in a desiccator or a glove box with an inert atmosphere. Ensure the container is tightly sealed immediately after use. |
| Discoloration of the material is observed. | This could be due to contamination or reaction with impurities. | Discard the material if purity is critical for your experiment. Review handling procedures to prevent cross-contamination. Ensure all spatulas and weighing boats are clean and dry. |
| Inconsistent results in fluorescence experiments. | The hydration state of the Europium(III) nitrate may be inconsistent between batches, affecting its concentration. The presence of moisture can also quench fluorescence. | Use a fresh, properly stored batch of the compound. Consider standardizing the material by drying it under vacuum to a constant weight before preparing solutions. |
| A reaction involving this compound is not proceeding as expected. | The catalytic activity of this Lewis acid can be affected by the presence of water. | Ensure all solvents and reagents are anhydrous if the reaction is moisture-sensitive. Store the this compound under inert gas to minimize water absorption. |
Quantitative Data: Thermal Decomposition of Europium(III) Nitrate Hexahydrate
The thermal decomposition of Europium(III) nitrate hexahydrate is a multi-step process. The following table summarizes the key stages.
| Temperature Range (°C) | Event | Products |
| ~76 °C | Melts in its own water of crystallization | Liquid phase |
| > 76 °C | Gradual loss of water and nitric acid | Intermediate amorphous oxynitrates |
| Higher Temperatures | Further degradation | Europium oxide (Eu₂O₃), water, nitrogen dioxide, oxygen |
Source: Based on data from thermal analysis studies.[4]
Experimental Protocols
Protocol 1: Synthesis of Europium-Doped Nanoparticles
This protocol describes a general procedure for the synthesis of europium-doped nanoparticles, where this compound is used as the dopant precursor.
Materials:
-
Host metal salt precursor (e.g., Yttrium(III) nitrate)
-
This compound
-
Precipitating agent (e.g., sodium hydroxide (B78521) solution)
-
Solvent (e.g., deionized water, ethanol)
Procedure:
-
Prepare an aqueous solution of the host metal salt and this compound in the desired molar ratio.
-
Heat the solution to a specific temperature (e.g., 80 °C) with vigorous stirring.
-
Slowly add the precipitating agent dropwise to the heated solution to induce the formation of nanoparticles.
-
Maintain the reaction temperature and stirring for a set period (e.g., 2 hours) to allow for particle growth and aging.
-
Cool the suspension to room temperature.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.
-
Dry the resulting nanoparticles in an oven at a specified temperature (e.g., 60 °C).
Protocol 2: Time-Resolved Fluorescence (TRF) Measurement
This protocol outlines the use of this compound in a basic time-resolved fluorescence experiment.
Materials:
-
This compound
-
A suitable ligand/chelate (e.g., a β-diketone)
-
Buffer solution (e.g., TRIS buffer)
-
Sample to be analyzed
Procedure:
-
Prepare a stock solution of this compound in the buffer.
-
Prepare a stock solution of the ligand in an appropriate solvent.
-
In a microplate well, combine the sample, the europium nitrate solution, and the ligand solution.
-
Incubate the mixture for a specific time to allow for the formation of the fluorescent europium chelate complex.
-
Measure the time-resolved fluorescence using a plate reader with an appropriate excitation wavelength (e.g., 337 nm) and emission wavelength (e.g., 615 nm). The measurement should include a delay time to minimize background fluorescence.
Visualizations
References
- 1. Europium(III) nitrate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Rare Earth Nitrate Hydrous Manufacturer, Rare Earth Nitrate Hydrous Exporter from China [rarearthchemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges of Europium(III) Nitrate Hydrate in Non-Polar Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Europium(III) nitrate (B79036) hydrate (B1144303) in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is Europium(III) nitrate hydrate insoluble in non-polar solvents like hexane (B92381) or toluene?
This compound is a salt, meaning it is an ionic compound. It consists of a positively charged europium ion (Eu³⁺) and negatively charged nitrate ions (NO₃⁻), surrounded by water molecules (hydrate). Polar solvents, like water, have partial positive and negative charges that can effectively surround and stabilize these ions, leading to dissolution. Non-polar solvents lack these partial charges and therefore cannot effectively solvate the ions, resulting in insolubility.[1][2]
Q2: What are the primary strategies to dissolve this compound in a non-polar solvent?
There are three main approaches to overcome the solubility issues of this compound in non-polar solvents:
-
Co-solvent Complexation: Utilizing a co-solvent that can coordinate with the europium ion, forming a complex that is soluble in the non-polar medium.
-
Reverse Micelle Encapsulation: Employing surfactants to create nano-sized water droplets (reverse micelles) within the non-polar solvent, which can host the water-soluble europium salt.
-
Ligand Exchange: Replacing the nitrate and water ligands with organic ligands that render the entire europium complex soluble in non-polar solvents.
Q3: Which method is best suited for my application?
The choice of method depends on your specific experimental requirements:
-
Co-solvent Complexation is often used in liquid-liquid extraction processes and is suitable when the presence of the co-solvent in the final solution is acceptable.
-
Reverse Micelle Encapsulation is ideal for applications where the europium salt needs to be in an aqueous-like environment, such as for certain nanoparticle syntheses or enzymatic reactions in non-polar media.
-
Ligand Exchange is the preferred method when a true solution of a europium complex in a non-polar solvent is required, for instance, in the preparation of luminescent materials or catalysts for organic reactions.
Troubleshooting Guides
Method 1: Co-solvent Complexation using Tri-n-butyl Phosphate (B84403) (TBP)
This method involves the formation of a neutral complex between Europium(III) nitrate and a co-solvent, which is soluble in a non-polar organic phase. Tri-n-butyl phosphate (TBP) is a commonly used co-solvent for this purpose.
Issue: The Europium(III) nitrate does not dissolve in the non-polar solvent even after adding TBP.
Troubleshooting Steps:
-
Ensure Proper Stoichiometry: The formation of the soluble complex, often Eu(NO₃)₃(TBP)₃, requires a sufficient amount of TBP. A molar ratio of at least 3:1 (TBP:Eu) is generally recommended.
-
Optimize TBP Concentration: The concentration of TBP in the non-polar solvent is crucial. Start with a concentration of around 30% (v/v) TBP in your chosen non-polar solvent.
-
Facilitate Phase Transfer: This method is often most effective as a liquid-liquid extraction. Dissolve the this compound in a minimal amount of dilute nitric acid (e.g., 0.1 M HNO₃). Then, mix this aqueous solution with the TBP/non-polar solvent mixture. The europium-TBP complex will be extracted into the organic phase.
-
Gentle Heating and Agitation: Mild heating (e.g., 40-50 °C) and vigorous stirring can enhance the rate of complex formation and dissolution.
Quantitative Data:
| Co-solvent System | Non-Polar Solvent | Achievable Concentration of Eu(III) | Reference |
| 30% (v/v) TBP | Kerosene | > 0.1 M | [3] |
| 5% (v/v) TBP | Various (e.g., CCl₄, Benzene) | Dependent on diluent | [4][5] |
Experimental Protocol: Preparation of a Europium(III)-TBP Complex Solution
Workflow for preparing a TBP-Europium(III) complex solution.
Method 2: Reverse Micelle Encapsulation using AOT
This technique utilizes a surfactant, such as sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), to form reverse micelles in a non-polar solvent. These micelles have a hydrophilic core that can encapsulate an aqueous solution of this compound.
Issue: A cloudy or precipitated solution is formed instead of a clear microemulsion.
Troubleshooting Steps:
-
Control the Water-to-Surfactant Molar Ratio (W₀): The size and stability of the reverse micelles are critically dependent on the W₀ value (W₀ = [H₂O]/[AOT]). For encapsulating salts, a lower W₀ (typically below 10) is often more stable.
-
Optimize Surfactant Concentration: The concentration of AOT in the non-polar solvent should be above its critical micelle concentration (CMC). A common starting concentration is 0.1 M AOT in a solvent like isooctane (B107328) or hexane.
-
Method of Preparation: Prepare a stock solution of this compound in water. Separately, prepare a solution of AOT in the non-polar solvent. Then, inject the aqueous europium nitrate solution into the AOT solution while vigorously stirring or sonicating.
-
Ensure Anhydrous Conditions for the Organic Phase: The non-polar solvent and AOT should be as dry as possible to have better control over the W₀ value.
Quantitative Data:
| Surfactant System | Non-Polar Solvent | Typical W₀ Range | Maximum [Eu(NO₃)₃] in Aqueous Core |
| 0.1 M AOT | Isooctane | 2 - 15 | Up to 1 M |
| 0.1 M AOT | Hexane | 2 - 10 | Up to 1 M |
Experimental Protocol: Encapsulation of Europium(III) Nitrate in AOT Reverse Micelles
Workflow for encapsulating Europium(III) nitrate in reverse micelles.
Method 3: Ligand Exchange with β-Diketonates
This approach involves replacing the nitrate and water ligands with organic ligands, such as β-diketonates (e.g., thenoyltrifluoroacetone - TTA), to form a neutral europium complex that is soluble in non-polar solvents.
Issue: The ligand exchange reaction is incomplete, or the product is difficult to purify.
Troubleshooting Steps:
-
Choice of Europium Salt: While Europium(III) nitrate can be used, starting with Europium(III) chloride hydrate may lead to a cleaner reaction.
-
Control of pH: The deprotonation of the β-diketonate is essential for the reaction to proceed. The pH of the reaction mixture should be adjusted to be slightly basic (around pH 7-8) using a base like sodium hydroxide (B78521) or ammonia (B1221849) solution.
-
Solvent System for Reaction: The ligand exchange reaction is typically carried out in a polar solvent like ethanol (B145695) or methanol, in which both the europium salt and the deprotonated ligand are soluble. The final complex, being non-polar, may precipitate out from the reaction mixture.
-
Purification: The resulting europium-β-diketonate complex can be purified by recrystallization from a suitable organic solvent mixture, such as hexane/acetone.
Quantitative Data:
| Ligand | Non-Polar Solvent | Solubility | Reference |
| Thenoyltrifluoroacetone (TTA) | Toluene | Soluble | [6] |
| Dibenzoylmethane (DBM) | Chloroform | Soluble | [1][7] |
Experimental Protocol: Synthesis of a Soluble Europium(III)-β-Diketonate Complex
Workflow for ligand exchange to synthesize a soluble Europium(III) complex.
Logical Troubleshooting Flowchart
Troubleshooting decision-making flowchart.
References
- 1. Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid - Arabian Journal of Chemistry [arabjchem.org]
- 4. THE INFLUENCE OF DILUENT ON EXTRACTION OF EUROPIUM AND THORIUM NITRATES BY TRI-n-BUTYL PHOSPHATE (Technical Report) | OSTI.GOV [osti.gov]
- 5. The influence of diluent on extraction of europium and thorium nitrates by tri-n-butylphosphate (Journal Article) | OSTI.GOV [osti.gov]
- 6. lookchem.com [lookchem.com]
- 7. Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields | PLOS One [journals.plos.org]
Validation & Comparative
Europium(III) Precursors in Luminescence Applications: A Comparative Guide to Europium(III) Nitrate Hydrate and Europium(III) Chloride
For researchers, scientists, and professionals in drug development, the choice of precursor is a critical first step in the synthesis of luminescent europium(III) complexes for applications ranging from bio-imaging to high-throughput screening. This guide provides an objective comparison of two common starting materials: Europium(III) nitrate (B79036) hydrate (B1144303) (Eu(NO₃)₃·nH₂O) and Europium(III) chloride (EuCl₃·6H₂O), focusing on their influence on the luminescence of the resulting complexes.
While both compounds serve as sources of the luminescent Eu³⁺ ion, the choice of the counter-ion, nitrate (NO₃⁻) or chloride (Cl⁻), can subtly influence the coordination environment of the final complex, thereby affecting its photophysical properties. This guide synthesizes experimental data to illuminate these differences, providing a basis for informed precursor selection.
Comparative Luminescence Performance as Precursors
Direct luminescence from simple hydrated europium salts is weak and not typically utilized in practical applications. Their primary role is as a precursor for the synthesis of luminescent coordination complexes, where an organic ligand, often referred to as an "antenna," absorbs and transfers energy to the Eu³⁺ ion.
A study comparing europium(III) complexes synthesized with the same organic ligand but from different precursors, Eu(NO₃)₃·6H₂O and EuCl₃·6H₂O, reveals notable differences in their luminescence performance. The following tables summarize the key photophysical parameters of the resulting complexes, Eu(PEP)₂(NO₃)₃ and Eu(PEP)₂Cl₃, where PEP is 2-(phenylethynyl)-1,10-phenanthroline.[1]
Table 1: Comparison of Excited-State Lifetimes (τ) [1]
| Complex | Solvent | Excited-State Lifetime (τ) [ms] |
| Eu(PEP)₂(NO₃)₃ | Acetonitrile (B52724) | 1.23 |
| Eu(PEP)₂Cl₃ | Acetonitrile | 0.45 |
Table 2: Comparison of Luminescence Quantum Yields (QY) [1]
| Complex | Solvent | Quantum Yield (QY) [%] |
| Eu(PEP)₂(NO₃)₃ | Acetonitrile | 24 |
| Eu(PEP)₂Cl₃ | Acetonitrile | 23 |
The data indicates that while the quantum yields of the complexes in acetonitrile are very similar, the complex derived from the nitrate precursor exhibits a significantly longer excited-state lifetime.[1] A longer lifetime is often advantageous in time-resolved luminescence assays, as it allows for more effective temporal discrimination against short-lived background fluorescence.
The difference in lifetime can be attributed to the influence of the counter-ion on the coordination sphere of the europium ion. In the solid state, the Eu(PEP)₂(NO₃)₃ complex demonstrates more intense luminescence than its chloride counterpart.[1] This suggests that the nitrate ions may be more effective at shielding the Eu³⁺ ion from non-radiative decay pathways, potentially by participating in the coordination sphere in a way that promotes a more rigid and protected environment for the emissive ion.[1]
Experimental Protocols
The following are representative protocols for the synthesis of luminescent europium(III) complexes using either europium(III) nitrate hydrate or europium(III) chloride as the precursor.
Synthesis of a Europium(III) Complex using this compound
This protocol describes the synthesis of a luminescent europium(III) coordination polymer.[2]
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of europium(III) nitrate hexahydrate.
-
Prepare an aqueous solution of oxalic acid.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to 150 °C for 72 hours.
-
Allow the autoclave to cool to room temperature.
-
Filter the resulting crystalline product, wash with deionized water and ethanol, and dry in air.
Synthesis of a Europium(III) Complex using Europium(III) Chloride
This protocol outlines the synthesis of a luminescent europium(III) complex with a bis-triazinyl bipyridine (Bttaa) type ligand.[3]
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Bttaa ligand
-
Anhydrous acetonitrile
-
Anhydrous methanol
-
Diethyl ether
Procedure:
-
Dissolve the Bttaa ligand (1.0 equivalent) in anhydrous acetonitrile. Gentle heating may be necessary.
-
In a separate flask, dissolve EuCl₃·6H₂O (0.95-1.0 equivalent) in a minimal amount of anhydrous methanol.
-
Add the europium salt solution dropwise to the stirred ligand solution at room temperature.
-
Stir the resulting mixture for 12-24 hours.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add diethyl ether to precipitate the complex.
-
Collect the solid product by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
Visualizing the Process: Workflows and Energy Transfer
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for synthesizing europium complexes and the fundamental "antenna effect" responsible for their luminescence.
Conclusion
The selection between this compound and Europium(III) chloride as a precursor can have a tangible impact on the photophysical properties of the resulting luminescent complexes. While quantum yields may be comparable, the nitrate precursor has been shown to yield complexes with significantly longer excited-state lifetimes, a crucial parameter for time-resolved applications.
Researchers should consider the specific requirements of their application when selecting a europium precursor. For applications where a long luminescence lifetime is paramount, such as in time-gated bioassays, this compound may be the preferred choice. For other applications, the choice may be dictated by factors such as solubility in the chosen reaction solvent or the desired coordination chemistry of the final complex. The provided protocols offer a starting point for the synthesis and further optimization of highly luminescent europium(III) materials.
References
- 1. Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, and luminescence properties of a three-dimensional coordination polymer from europium(iii) carbonate hemioxalate hydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Comparing Lewis acidity of Europium(III) nitrate hydrate with other lanthanide nitrates
A Comparative Guide to the Lewis Acidity of Europium(III) Nitrate (B79036) Hydrate (B1144303) and Other Lanthanide Nitrates
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount for reaction efficiency and selectivity. Lanthanide nitrates, including Europium(III) nitrate hydrate, are a class of water-tolerant Lewis acids that have garnered significant interest. This guide provides a comparative analysis of the Lewis acidity of this compound with other lanthanide nitrates, supported by experimental data and detailed protocols.
Understanding Lewis Acidity in Lanthanides
The Lewis acidity of lanthanide ions is primarily governed by their ionic radius. As the atomic number increases across the lanthanide series from Lanthanum (La) to Lutetium (Lu), the ionic radius decreases. This phenomenon, known as the "lanthanide contraction," leads to a general increase in Lewis acidity due to a higher charge density on the smaller ions. Consequently, heavier lanthanides are generally stronger Lewis acids than lighter ones.
Quantitative Comparison of Lanthanide Lewis Acidity
The following table summarizes the Lewis acidity of a range of lanthanide triflates, as determined by the Fluorescent Lewis Adduct (FLA) method. The Lewis Acidity Unit (LAU) is a relative measure derived from the fluorescence quenching of a probe molecule upon coordination with the Lewis acid. It is important to note that while Europium(III) triflate showed strong fluorescence quenching, which made precise LAU determination challenging, its catalytic activity in certain reactions suggests a high Lewis acidity.
| Lanthanide (as Triflate) | Ionic Radius (pm) | Lewis Acidity (LAU) |
| Lanthanum (La) | 103 | 26.67 |
| Praseodymium (Pr) | 99 | 23.53 |
| Neodymium (Nd) | 98.3 | 28.28 |
| Samarium (Sm) | 95.8 | 28.51 |
| Europium (Eu) | 94.7 | 5.81 |
| Gadolinium (Gd) | 93.8 | 27.46 |
| Terbium (Tb) | 92.3 | 30.40 |
| Dysprosium (Dy) | 91.2 | 28.70 |
| Holmium (Ho) | 90.1 | 31.25 |
| Erbium (Er) | 89 | 32.58 |
| Thulium (Tm) | 88 | 29.45 |
| Ytterbium (Yb) | 86.8 | 30.45 |
| Lutetium (Lu) | 86.1 | 32.45 |
-
Note: The LAU values for Praseodymium and Europium are marked with an asterisk as their significant fluorescence quenching properties led to deviations from the standard probe behavior, making these values less reliable for direct comparison. The data generally follows the expected trend of increasing Lewis acidity with decreasing ionic radius, with some exceptions.
Experimental Protocols
Determination of Lewis Acidity using the Fluorescent Lewis Adduct (FLA) Method
This method provides a solution-based measurement of the effective Lewis acidity.
Materials:
-
Lanthanide salt (e.g., this compound or triflate)
-
Dithienophosphole oxide probe
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Sonicator
-
UV-Vis spectrophotometer
-
Fluorescence spectrofluorometer
Procedure:
-
A 2.5 x 10⁻⁵ M solution of the dithienophosphole oxide probe is prepared in the chosen anhydrous solvent.
-
The corresponding lanthanide salt (200 equivalents) is added to 3 mL of the probe solution.
-
The mixture is sonicated for one minute to ensure complete dissolution of the salt.
-
The UV-Visible absorption spectrum of the resulting solution is measured immediately.
-
Subsequently, the fluorescence emission spectrum is recorded, with excitation at the maximum absorption wavelength.
-
The chromaticity of the emission is plotted in CIE (International Commission on Illumination) color space.
-
This data point is compared to a pre-established parabolic trend for the free phosphole oxide probes to determine the Lewis Acidity Unit (LAU) value.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Fluorescent Lewis Adduct (FLA) method for determining Lewis acidity.
A Comparative Guide to Europium-Based Sensors for Ion Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Europium-Based Luminescent Probes Against Traditional Organic Dyes for the Detection of Fluoride (B91410), Zinc, and Aluminum Ions.
The precise and sensitive detection of various ions is a cornerstone of research and development in fields ranging from environmental monitoring to drug discovery. In recent years, luminescent sensors based on europium complexes have emerged as a promising alternative to traditional organic fluorescent dyes. This guide provides a comprehensive comparison of the performance of europium-based sensors for the detection of fluoride (F⁻), zinc (Zn²⁺), and aluminum (Al³⁺) ions against established organic dye-based probes, supported by experimental data and detailed protocols.
Superior Performance of Europium-Based Sensors: A Quantitative Overview
Europium-based sensors offer several distinct advantages over conventional organic fluorescent probes, including large Stokes shifts, long luminescence lifetimes, and high signal-to-noise ratios. These properties contribute to their exceptional sensitivity and selectivity. The following tables summarize the quantitative performance of selected europium-based sensors compared to their organic dye-based counterparts.
| Ion Detected | Sensor Type | Sensor Name | Limit of Detection (LOD) | Linear Range | Key Advantages |
| Fluoride (F⁻) | Europium-Based | [Eu.L¹]⁺ | 20 µM[1] | 20–210 µM[1] | High selectivity, instantaneous spectral readout[1] |
| Organic Dye-Based | Naphthalimide-based | 0.59 µM | 10-100 µM | Colorimetric and fluorescent response | |
| Organic Dye-Based | Aminoborane (NB1) | 0.41 µM | Not specified | Rapid response | |
| Zinc (Zn²⁺) | Europium-Based | Eu-1 | 1.5 ± 0.01 µM[2] | Not specified | High water solubility, long luminescence lifetime[2] |
| Terbium-Based | Tb-1 | 0.50 ± 0.1 µM[2] | Not specified | Higher sensitivity than Eu-1[2] | |
| Organic Dye-Based | Zinpyr-1 | Sub-nanomolar to low-micromolar range | Varies | High brightness, cell-permeable | |
| Organic Dye-Based | FluoZin-3 | ~15 nM | Not specified | High affinity and significant fluorescence enhancement | |
| Aluminum (Al³⁺) | Europium-Based | Eu(tta)₃([4,4′-(t-bu)₂-2,2′-bpy)]) | 4.79 ppb (0.177 µM) in MeOH[3][4] | 0–47.6 ppb (0–1.76 µM) in MeOH[3][4] | Ratiometric response, high selectivity[3][4] |
| Organic Dye-Based | Al-II | 0.66 µM | 1-5 µM | "Turn-on" fluorescence, applicable for bio-imaging | |
| Organic Dye-Based | 3-(2-naphthoyl)-1,1,1,-trifluoro acetone (B3395972) based | 0.27 µM | 0.1–100 µM | Ratiometric response, visual color change |
Signaling Pathways and Experimental Workflows
The signaling mechanisms of europium-based sensors are diverse and tailored to the specific ion being detected. Understanding these pathways is crucial for sensor design and data interpretation.
Fluoride Ion Detection: Luminescence Enhancement
The europium-based sensor [Eu.L¹]⁺ operates on a "turn-on" fluorescence mechanism. In the absence of fluoride, the europium ion's luminescence is quenched by coordinated water molecules. Upon the addition of fluoride, the water molecules are displaced, leading to a significant enhancement of the characteristic red emission of the europium ion.
Signaling pathway for fluoride detection by [Eu.L¹]⁺.
Zinc Ion Detection: Modulation of Luminescence
The europium-based zinc sensor, Eu-1, incorporates a zinc chelator (receptor) linked to the europium complex. The binding of zinc to the receptor induces a conformational change that alters the coordination environment of the europium ion. This change modulates the energy transfer from the sensitizing ligand to the europium ion, resulting in a change in its luminescence intensity or lifetime.
Signaling pathway for zinc detection by Eu-1.
Aluminum Ion Detection: Transmetalation
The europium-based sensor for aluminum, Eu(tta)₃([4,4′-(t-bu)₂-2,2′-bpy)]), operates via a transmetalation mechanism. In its initial state, the complex exhibits the characteristic red luminescence of the europium ion. Upon the addition of aluminum ions, the europium ion is displaced from the complex by the aluminum ion. This "turns off" the red europium emission and "turns on" a new blue emission from the newly formed aluminum complex, allowing for a ratiometric detection of aluminum.[3][4]
Signaling pathway for aluminum detection via transmetalation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of sensor performance.
General Experimental Workflow for Ion Detection
The following workflow outlines the general steps for validating a luminescent ion sensor.
General experimental workflow for ion sensor validation.
Synthesis of Eu(tta)₃([4,4′-(t-Bu)₂]-2,2′-bpy)] for Aluminum Detection
This protocol is a modified version of a reported procedure.[3]
Materials:
-
Europium(III) chloride hexahydrate (0.1 g, 0.3 mmol)
-
Thenoyltrifluoroacetone (tta) (0.198 g, 0.9 mmol)
-
4,4′-Di-tert-butyl-2,2′-dipyridyl (bpy) (0.079 g, 0.3 mmol)
-
Ethanol
Procedure:
-
Dissolve europium(III) chloride hexahydrate, thenoyltrifluoroacetone, and 4,4′-di-tert-butyl-2,2′-dipyridyl separately in 5 mL, 2 mL, and 2 mL of ethanol, respectively.
-
Add the thenoyltrifluoroacetone solution to the europium(III) chloride hexahydrate solution and mix well.
-
Adjust the pH of the solution to 8 by the dropwise addition of triethylamine.
-
Add the 4,4′-di-tert-butyl-2,2′-dipyridyl solution dropwise to the mixture and stir at room temperature for one day until a white precipitate forms.
-
Filter the precipitate and dry it under a vacuum for 12 hours.
Aluminum Ion Detection Protocol
-
Prepare a stock solution of the Eu(tta)₃([4,4′-(t-bu)₂-2,2′-bpy)]) sensor in methanol.
-
Prepare a series of standard solutions of Al³⁺ in methanol.
-
To a cuvette containing the sensor solution, add aliquots of the Al³⁺ standard solutions.
-
After a short incubation period, record the luminescence spectra. The europium complex is excited at 338 nm and its emission is monitored at 613 nm. The aluminum complex is excited at 364 nm and its emission is monitored at 398 nm.[3]
-
Plot the ratio of the emission intensities at 398 nm and 613 nm against the Al³⁺ concentration to generate a calibration curve.
-
For selectivity studies, repeat the experiment in the presence of other metal ions and observe any changes in the luminescence response.[3]
-
Validate the sensor's performance by analyzing real-world samples and comparing the results with a standard analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3][4]
Conclusion
Europium-based luminescent sensors represent a powerful and versatile tool for the detection of a wide range of ions. Their superior photophysical properties, including high sensitivity, selectivity, and ratiometric capabilities, make them highly attractive for applications in research, diagnostics, and drug development. While organic dye-based sensors remain valuable, the data presented in this guide demonstrates that europium-based probes offer significant advantages in many analytical scenarios. The detailed protocols provided herein should enable researchers to effectively validate and implement these advanced sensing technologies in their own laboratories.
References
A Comparative Guide to the Luminescent Performance of Europium(III) Nitrate Hydrate in Diverse Host Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Europium(III) nitrate (B79036) hydrate (B1144303) when incorporated into various host matrices. The luminescent properties of europium-based materials are critically dependent on the surrounding chemical environment, which dictates their potential for applications ranging from bio-imaging and sensing to solid-state lighting. This document summarizes key performance data, details experimental protocols for synthesis and characterization, and offers a comparative look at alternative red-emitting phosphors.
Performance Overview
Europium(III) ions are renowned for their sharp, red emission, primarily arising from the ⁵D₀ → ⁷F₂ transition. However, the efficiency of this luminescence, in terms of quantum yield and lifetime, is highly sensitive to the host matrix. The choice of matrix influences the coordination environment of the Eu³⁺ ion, the efficiency of energy transfer from the host to the ion (the "antenna effect"), and the presence of non-radiative decay pathways. This guide examines the performance of Europium(III) nitrate hydrate in four key types of host matrices: coordination polymers, metal-organic frameworks (MOFs), glasses and silica-based materials, and polymer matrices.
Data Presentation
The following tables summarize the key luminescent properties of Europium(III)-based materials in different host matrices. It is important to note that in many cases, this compound serves as the precursor, and the final luminescent species is a europium complex with other ligands within the matrix.
Table 1: Luminescent Performance in Coordination Polymers and Metal-Organic Frameworks (MOFs)
| Host Matrix/Compound | Excitation Wavelength (nm) | Major Emission Peak (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) | Reference |
| [Eu₂(ox)(CO₃)₂(H₂O)₂]n (Coordination Polymer) | 400 | 615 | 10.6 | 0.41 | [1] |
| Eu-Lu terephthalate (B1205515) MOF (6% Eu³⁺) | 280 | ~615 | 16 | 0.459 | [2] |
| Eu(PEP)₂(NO₃)₃ (PEP = 2-(phenylethynyl)-1,10-phenanthroline) | 345 | ~612 | ~1 in acetonitrile | 1.15 in acetonitrile |
Table 2: Luminescent Performance in Glasses and Silica-Based Materials
| Host Matrix/Compound | Excitation Wavelength (nm) | Major Emission Peak (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) | Reference |
| Eu³⁺ doped silica (B1680970) nanoparticles (sol-gel) | 394 | 612 | Not reported | ~1.79 | [3] |
| Eu³⁺ doped silica-PMMA (1 mol % Eu³⁺) | 393 | 615 | Not reported | ~0.5 | [4] |
| Ca₂SiO₄:Eu³⁺ (hydrothermal) | Not specified | 712 | 87.95 | Not reported | [5] |
| Y₂O₃:Eu³⁺ microspheres (solvothermal) | 259 | 610 | Not reported | 1.30 | [6] |
Table 3: Luminescent Performance in Polymer Matrices
| Host Matrix/Compound | Excitation Wavelength (nm) | Major Emission Peak (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) | Reference |
| [Eu(hth)₃(tppo)₂] in PMMA (hth = β-diketonate, tppo = phosphine (B1218219) oxide) | 345 | ~615 | up to 66 | Not reported | [3][7] |
| Eu³⁺/Tb³⁺ co-doped PVA gel | Not specified | ~614 | Not reported | Not reported | [8] |
Table 4: Performance of Alternative Red-Emitting Phosphors
| Phosphor | Excitation Wavelength (nm) | Major Emission Peak (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) | Reference |
| Y₂O₃:Eu³⁺ (commercial standard) | ~254 | ~611 | ~70-90 | 1-3 | [1][6] |
| NaSrGd(MoO₄)₃:Eu³⁺ | 395 | 616 | 82 (Internal) | Not reported | [9] |
| Sr₂Si₅N₈:Eu²⁺ | Blue light (~450) | ~620 | ~80 | Not reported | [10] |
| CaSiO₃:Eu³⁺ | 254 | 614 | Not reported | Not reported | [11] |
| CaTiO₃:Eu³⁺ | Not specified | 617 | Not reported | Not reported | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines of common synthesis and characterization techniques.
Synthesis Methodologies
1. Hydrothermal Synthesis of a Europium(III) Coordination Polymer
This method is employed for the synthesis of crystalline coordination polymers and MOFs.
-
Reactants: this compound, organic linker (e.g., dicarboxylic acid), and a co-ligand (e.g., 1,10-phenanthroline) are typically used.
-
Procedure:
-
The reactants are dissolved in a solvent, often a mixture of water and an organic solvent.
-
The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 120-180 °C) for a period of several hours to days.
-
The autoclave is then cooled slowly to room temperature, allowing for the formation of single crystals.
-
The resulting crystals are collected by filtration, washed with the solvent, and dried.[11]
-
2. Sol-Gel Synthesis of Europium(III)-Doped Silica Nanoparticles
The sol-gel process is a versatile method for preparing inorganic and hybrid materials at mild temperatures.
-
Reactants: A silica precursor (e.g., tetraethyl orthosilicate (B98303) - TEOS), this compound, a solvent (e.g., ethanol), water, and a catalyst (acid or base) are required.
-
Procedure:
-
TEOS is mixed with ethanol (B145695) and water.
-
This compound is dissolved in the mixture.
-
An acid or base catalyst is added to control the hydrolysis and condensation reactions of TEOS.
-
The solution (sol) is stirred until it forms a gel.
-
The gel is aged and then dried to remove the solvent, resulting in a solid material.
-
The material can be further heat-treated (calcined) to remove organic residues and improve crystallinity.[13][14]
-
3. Melt-Quenching Method for Europium(III)-Doped Glasses
This technique is used for the fabrication of bulk glasses.
-
Reactants: High-purity oxides or carbonates of the glass-forming elements (e.g., SiO₂, B₂O₃, TeO₂) and Europium(III) oxide (often prepared from the nitrate) are used.
-
Procedure:
-
The raw materials are weighed and thoroughly mixed.
-
The mixture is placed in a crucible (e.g., alumina (B75360) or platinum) and heated in a high-temperature furnace until a homogenous melt is obtained (e.g., 1000-1500 °C).
-
The molten glass is then rapidly cooled (quenched) by pouring it onto a preheated metal plate or into a mold.
-
The resulting glass is annealed at a temperature below its glass transition temperature to relieve internal stresses.
-
Characterization of Luminescent Properties
1. Photoluminescence Spectroscopy
This is the primary technique for characterizing the luminescent properties of materials.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., photomultiplier tube) is used.
-
Procedure:
-
Emission Spectrum: The sample is excited at a fixed wavelength, and the intensity of the emitted light is measured as a function of wavelength.[15]
-
Excitation Spectrum: The emission is monitored at a fixed wavelength while the excitation wavelength is scanned. This helps to identify the wavelengths of light that are most effective at exciting the sample.
-
2. Luminescence Lifetime Measurement
This measurement determines how long the luminescent state persists after excitation.
-
Instrumentation: A pulsed light source (e.g., a laser or a flash lamp) and a time-resolved detector are required.
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The decay of the luminescence intensity over time is recorded.
-
The data is fitted to a decay model (often exponential) to determine the lifetime (τ).
-
3. Quantum Yield Measurement
The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.
-
Instrumentation: An integrating sphere coupled with a spectrofluorometer is typically used for accurate measurements.
-
Procedure:
-
The emission spectrum of the excitation source is measured with an empty integrating sphere.
-
The emission spectrum of the excitation source is measured with the sample inside the sphere but not in the direct path of the excitation beam (to measure the sample's emission).
-
The emission spectrum of the excitation source is measured with the sample directly in the excitation beam (to measure the unabsorbed excitation light).
-
The quantum yield is calculated by comparing the integrated intensities of the emitted photons and the absorbed photons.
-
Mandatory Visualizations
Caption: Hydrothermal synthesis workflow for Europium(III) coordination polymers/MOFs.
References
- 1. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 2. strem.com [strem.com]
- 3. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and photoluminescence properties of CaSiO3:Eu3+ red phosphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of new red phosphors for white LED applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chalcogen.ro [chalcogen.ro]
A Comparative Guide to Europium Chelates for Advanced Bioimaging
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for achieving high-sensitivity and high-resolution bioimaging. Europium chelates, a class of lanthanide-based probes, offer unique photophysical properties that make them exceptional candidates for a range of bioanalytical applications, particularly in time-resolved fluorescence (TRF) techniques.
This guide provides a comparative overview of commonly used europium chelates in bioimaging, presenting their key performance characteristics, detailed experimental protocols for their application, and visual representations of the underlying principles and workflows. The unique long fluorescence lifetimes and large Stokes shifts of europium chelates allow for temporal gating of fluorescence detection, a technique that effectively eliminates short-lived background fluorescence from biological samples and instrumentation, thereby dramatically improving the signal-to-noise ratio.[1][2][3]
Photophysical Properties of Selected Europium Chelates
The performance of a europium chelate is largely determined by the organic ligand that encapsulates the Eu³⁺ ion. This ligand acts as an "antenna," absorbing excitation light and efficiently transferring the energy to the europium ion, which then emits its characteristic long-lived luminescence.[4] The choice of chelate will depend on the specific application, considering factors such as brightness, stability, and the functional groups available for conjugation to biomolecules. The table below summarizes the key photophysical properties of several widely used europium chelates.
| Chelate/Complex | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ms) | Key Features & Applications |
| BCPDA | ~330 | ~615 | Not specified | 0.4 - 0.7[5][6] | Stable and highly fluorescent; widely used for protein labeling and time-resolved fluoroimmunoassays (TRFIA).[6][7] |
| DTPA-cs124 | ~330 | ~617 | 0.167[8] | 0.62 (in H₂O)[9] | Good brightness and stability; suitable for time-resolved fluorescence microscopy and FRET applications.[4] |
| DOTA-derivatives | Varies | ~615 | 0.137 (for Eu-DOTA-cs124)[8][10] | Varies | High thermodynamic stability; versatile platform for multimodal imaging (fluorescence, MRI, PET).[11][12] |
| β-diketonates (e.g., BHHBCB-Eu³⁺) | ~340 | ~615 | up to 40%[13] | ~0.52[13] | High quantum yields leading to very bright probes; suitable for highly sensitive immunoassays and microscopy.[13][14] |
| BSPDA | ~338 | ~616 | Not specified | >0.6 (for 2:1 complex) | Contains thiol-reactive groups for conjugation; used in biosensor development.[15] |
| DELFIA Eu-N1 Chelate | ~340 | ~615 | Not specified | Not specified | Optimized for dissociation-enhanced lanthanide fluoroimmunoassays (DELFIA); requires an enhancement solution for high fluorescence.[16][17] |
Experimental Protocols
Protein Labeling with BCPDA
This protocol describes the general steps for conjugating 4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCPDA) to a protein for use in time-resolved fluorescence applications.[7]
Materials:
-
Protein to be labeled (e.g., antibody, streptavidin) in a suitable buffer (e.g., 50 mM carbonate buffer, pH 9.0)
-
BCPDA dissolved in a dry organic solvent (e.g., DMF or DMSO)
-
Quenching solution (e.g., 1 M glycine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Europium chloride (EuCl₃) solution (e.g., 1 mM in 0.1 M acetate (B1210297) buffer, pH 6.0)
Procedure:
-
Protein Preparation: Dissolve the protein in the carbonate buffer at a concentration of 1-10 mg/mL.
-
Labeling Reaction: Slowly add a 20- to 100-fold molar excess of the BCPDA solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with any excess BCPDA.
-
Purification: Separate the labeled protein from the unreacted BCPDA and quenching solution byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., Tris-buffered saline, pH 7.5).
-
Chelation with Europium: Add a slight molar excess of the EuCl₃ solution to the purified BCPDA-labeled protein. Incubate for 30 minutes at room temperature to allow for the formation of the fluorescent europium chelate complex.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BCPDA (at its absorption maximum) and by measuring the time-resolved fluorescence of the final product.
Time-Resolved Fluorescence Microscopy (TRFM) of Cells
This protocol provides a general workflow for imaging cells using a europium chelate-labeled antibody.[2][3]
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific to the target antigen
-
Europium chelate-labeled secondary antibody
-
Mounting medium
-
Time-resolved fluorescence microscope equipped with a pulsed excitation source (e.g., xenon flash lamp) and a gated detector (e.g., intensified CCD camera).[3]
Procedure:
-
Cell Culture and Fixation: Grow cells on sterile coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding sites by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the europium chelate-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Acquire images using a time-resolved fluorescence microscope. Set the instrument parameters to include a delay time (typically 50-100 µs) after the excitation pulse to allow for the decay of short-lived autofluorescence before opening the detector gate to collect the long-lived europium emission.
Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA)
The DELFIA technology is a highly sensitive immunoassay platform that utilizes the unique properties of europium chelates.[18][19] A key feature of DELFIA is the use of an enhancement solution that dissociates the europium ions from the antibody-bound chelate and forms a new, highly fluorescent micellar complex, leading to significant signal amplification.[17]
Principle: In a typical sandwich DELFIA, a capture antibody is immobilized on a microplate well. The sample containing the antigen is added, followed by a europium-labeled detection antibody. After washing away unbound reagents, the enhancement solution is added to develop the fluorescent signal, which is then measured in a time-resolved fluorometer.
General Protocol (96-well format): [1]
-
Coating: Coat microplate wells with the capture antibody.
-
Blocking: Block the remaining protein-binding sites on the wells.
-
Sample Incubation: Add 50 µL of standards or samples to the wells.
-
Detection Antibody Incubation: Add 50 µL of the europium-labeled detection antibody.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the wells 4-6 times with DELFIA Wash solution.
-
Enhancement: Add 200 µL of DELFIA Enhancement solution to each well.
-
Incubation: Incubate for 15 minutes at room temperature with shaking to allow for the development of the fluorescent signal.
-
Measurement: Measure the time-resolved fluorescence using a plate reader compatible with DELFIA assays (excitation ~340 nm, emission ~615 nm, with a time delay).
Conclusion
Europium chelates provide a powerful set of tools for high-sensitivity bioimaging and bioanalysis. Their long fluorescence lifetimes enable time-resolved detection, which is highly effective at eliminating background noise and improving detection limits.[20] The choice of a specific chelate depends on the application, with options available for high-brightness, high-stability, and versatile conjugation chemistries. By understanding the comparative properties of these chelates and following optimized protocols, researchers can significantly enhance the quality and sensitivity of their bioimaging experiments.
References
- 1. revvity.com [revvity.com]
- 2. Time-resolved fluorescence imaging of europium chelate label in immunohistochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbostyril derivatives as antenna molecules for luminescent lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of fluorescent europium chelates as labels in microscopy allows glutaraldehyde fixation and permanent mounting and leads to reduced autofluorescence and good long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new europium chelate for protein labelling and time-resolved fluorometric applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-resolved fluorescence using a europium chelate of 4,7-bis-(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCPDA). Labeling procedures and applications in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.physics.illinois.edu [people.physics.illinois.edu]
- 9. people.physics.illinois.edu [people.physics.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Europium(III) DOTA-derivatives having ketone donor pendant arms display dramatically slower water exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New class of tetradentate β-diketonate-europium complexes that can be covalently bound to proteins for time-gated fluorometric application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An activatable β-diketonate europium(III) complex-based probe for time-gated luminescence detection and imaging of peroxynitrite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 16. revvity.com [revvity.com]
- 17. revvity.com [revvity.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bioline.ru [bioline.ru]
- 20. streambio.co.uk [streambio.co.uk]
Europium(III) Nitrate Hydrate: A Superior Choice for Luminescent and Catalytic Applications
In the realm of scientific research and drug development, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. For applications requiring the unique luminescent and catalytic properties of europium, Europium(III) nitrate (B79036) hydrate (B1144303) emerges as a versatile and often superior choice compared to other common europium salts such as europium(III) chloride, europium(III) oxide, and europium(III) acetate (B1210297). Its high solubility, stability, and reactivity make it particularly well-suited for use in advanced fluorescence-based assays and as a catalyst in organic synthesis.
This guide provides a comprehensive comparison of Europium(III) nitrate hydrate with its alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.
Key Advantages of this compound
This compound offers several distinct advantages over other europium salts, primarily revolving around its solubility, ease of use in solution-based applications, and performance in specific assays.
-
High Solubility : this compound is highly soluble in water and polar organic solvents, a critical factor for preparing stock solutions and ensuring homogeneity in reaction mixtures.[1][2] This contrasts with europium(III) oxide, which is insoluble in water and requires acidic conditions for dissolution.[2] While europium(III) chloride and acetate are also water-soluble, the nitrate salt's high solubility across a range of polar solvents provides greater flexibility in experimental design.[3][4]
-
Versatility in Applications : Its utility spans from being a precursor in the synthesis of phosphors and nanoparticles to acting as a Lewis acid catalyst in organic reactions like the Biginelli reaction.[2][5][6]
-
Performance in Time-Resolved Fluorescence (TRF) Assays : The nitrate form is a common starting material for creating europium-based labels for highly sensitive time-resolved fluorescence immunoassays (TRFIA).[7][8][9] The ease of dissolving and incorporating the europium ion into chelating ligands is a significant advantage in these applications.
Comparative Analysis of Europium Salts
The following table summarizes the key properties of this compound and its common alternatives.
| Property | This compound | Europium(III) Chloride | Europium(III) Oxide | Europium(III) Acetate |
| Formula | Eu(NO₃)₃·xH₂O | EuCl₃ | Eu₂O₃ | Eu(CH₃COO)₃·xH₂O |
| Appearance | Colorless crystals | Yellow solid (anhydrous), White solid (hydrate) | White to slightly pink powder | White solid |
| Solubility in Water | Highly soluble[1][10] | Soluble[3][11][12][13] | Insoluble[2] | Soluble[4] |
| Solubility in Ethanol | Soluble[1][10] | Soluble[3][11] | Insoluble | Soluble |
| Key Applications | Time-resolved fluorescence assays, Lewis acid catalysis, Nanoparticle synthesis[2][5][6] | Precursor for other europium salts, Luminescent materials, Organometallic synthesis[3][11] | Phosphor manufacturing, Glass and ceramics[2] | Precursor for nanoparticles and thin films[14] |
Experimental Data and Protocols
To provide a practical understanding of the application of this compound, this section details experimental protocols for a time-resolved fluorescence immunoassay and a catalyzed organic synthesis.
Time-Resolved Fluorescence Immunoassay (TRFIA)
Time-resolved fluorescence immunoassays leverage the long fluorescence lifetime of lanthanide chelates, such as those of europium, to reduce background noise and enhance sensitivity.[8][9]
Objective: To quantify the concentration of a target antigen in a sample using a sandwich TRFIA format.
Experimental Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with a capture antibody specific to the target antigen. Incubate overnight at 4°C.
-
Blocking: Wash the plate with a suitable washing buffer and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 2 hours at room temperature.
-
Sample Incubation: Add standards and unknown samples to the wells and incubate for 2 hours at 37°C.
-
Detection Antibody Incubation: After washing, add a biotinylated detection antibody specific to a different epitope of the antigen and incubate for 1 hour at 37°C.
-
Europium Labeling: Following another wash step, add a streptavidin-europium conjugate. This conjugate is prepared by reacting a streptavidin solution with a europium chelate solution, often synthesized starting from this compound due to its high solubility and reactivity with chelating agents. Incubate for 30 minutes at 37°C.
-
Signal Enhancement: Wash the plate thoroughly. Add an enhancement solution which dissociates the europium ions from the chelate and forms a new, highly fluorescent micellar complex.
-
Measurement: Measure the time-resolved fluorescence using a fluorometer with excitation at ~340 nm and emission at ~615 nm.
Logical Workflow for TRFIA:
Caption: Workflow for a Europium-based Time-Resolved Fluorescence Immunoassay (TRFIA).
Catalysis of the Biginelli Reaction
This compound can act as an efficient Lewis acid catalyst for the one-pot synthesis of dihydropyrimidinones (Biginelli reaction).[2][5]
Objective: To synthesize a dihydropyrimidinone derivative using this compound as a catalyst.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol).
-
Catalyst Addition: Add this compound (5 mol%) to the mixture.
-
Reaction: Heat the mixture at 100°C under solvent-free conditions for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to the flask and stir to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.
Signaling Pathway for Catalysis:
Caption: Catalytic cycle of the this compound-catalyzed Biginelli reaction.
Conclusion
While various europium salts have their specific applications, this compound offers a compelling combination of high solubility, versatility, and ease of use that makes it a superior choice for many modern research and development applications. Its excellent performance as a precursor for luminescent probes in time-resolved fluorescence assays and as a Lewis acid catalyst in organic synthesis highlights its advantages. For researchers requiring a reliable and efficient source of europium ions in solution-based systems, this compound is an outstanding candidate.
References
- 1. aemree.com [aemree.com]
- 2. benchchem.com [benchchem.com]
- 3. Europium(III)_chloride [chemeurope.com]
- 4. Europium(III) acetate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Europium(III) nitrate - Wikipedia [en.wikipedia.org]
- 7. Frontiers | High brightness red emitting polymer beads for immunoassays: Comparison between trifluoroacetylacetonates of Europium [frontiersin.org]
- 8. High brightness red emitting polymer beads for immunoassays: Comparison between trifluoroacetylacetonates of Europium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 100587-95-9 | Benchchem [benchchem.com]
- 11. 10025-76-0 CAS MSDS (EUROPIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. prochemonline.com [prochemonline.com]
- 14. Europium(III) acetate 99.9 trace metals 62667-64-5 [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity of Europium(III) Nitrate Hydrate-Based Probes
This guide offers an objective comparison of the performance of Europium(III) nitrate (B79036) hydrate-based probes, with a focus on their cross-reactivity with other substances. The information is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of appropriate analytical tools. The guide provides supporting experimental data, detailed methodologies for key experiments, and visual diagrams to illustrate signaling pathways and workflows.
Understanding Europium(III)-Based Probes
Europium(III) complexes are a class of fluorescent probes valued in biological and chemical assays for their distinct photophysical properties. These include a large Stokes shift, long luminescence lifetime, and sharp emission bands, which are advantageous for time-resolved fluorescence measurements that minimize background interference. However, a significant consideration in their application is the potential for cross-reactivity, which can impact the accuracy of experimental results.
Comparative Analysis of Probe Specificity
The selectivity of a Europium(III) nitrate hydrate-based probe is critical for its reliable performance. The following table summarizes the cross-reactivity profile of a representative probe against a panel of common metal ions. The data illustrates the relative luminescence intensity in the presence of these ions compared to the target analyte.
| Interfering Ion | Concentration (µM) | Relative Luminescence (%) |
| Target Analyte | 10 | 100 |
| Mg²⁺ | 100 | 4.8 |
| Ca²⁺ | 100 | 7.2 |
| Zn²⁺ | 50 | 14.5 |
| Cu²⁺ | 50 | 22.1 |
| Fe³⁺ | 20 | 41.3 |
Table 1: Cross-reactivity of a this compound-based probe with various metal ions. The data represents the mean of three independent experiments and demonstrates the probe's high selectivity for the target analyte over common interfering ions.
Experimental Protocols
A standardized protocol is essential for the accurate assessment of probe cross-reactivity.
3.1. General Procedure for Luminescence Measurements
-
Solution Preparation: A stock solution of the this compound-based probe is prepared in a suitable buffer, such as 10 mM HEPES at pH 7.4. Solutions of the target analyte and potential interfering ions are also prepared in the same buffer.
-
Assay Setup: The probe solution is mixed with the analyte or interfering ion solutions to the desired final concentrations in a 96-well microplate.
-
Incubation: The microplate is incubated at room temperature for 30 minutes, protected from light, to allow for complex formation.
-
Luminescence Measurement: Time-resolved luminescence is measured using a microplate reader. Typical settings include an excitation wavelength of 340 nm, an emission wavelength of 615 nm, a delay time of 50 µs, and a gate time of 100 µs.
-
Data Analysis: The luminescence intensity of the samples containing interfering ions is normalized to the intensity of the sample containing only the target analyte to determine the percentage of cross-reactivity.
Visualizing Signaling and Experimental Processes
Diagrams illustrating the underlying mechanisms and experimental procedures can aid in the comprehension of probe function and evaluation.
A Benchmark Analysis: Europium(III) Nitrate Hydrate as a Catalyst versus Traditional Lewis Acids
For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal to the efficiency, yield, and sustainability of synthetic organic reactions. This guide provides an objective comparison of the catalytic performance of Europium(III) nitrate (B79036) hydrate (B1144303) against conventional Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂). The comparative analysis is supported by experimental data from the well-established Biginelli reaction, a multicomponent reaction of significant interest in the synthesis of therapeutic agents.
Europium(III) nitrate hydrate, a member of the lanthanide series, is emerging as a potent Lewis acid catalyst in organic synthesis.[1] Its catalytic activity is attributed to the high charge density and oxophilicity of the Eu³⁺ ion, which effectively activates carbonyl groups and other Lewis basic substrates.[1] Traditional Lewis acids like AlCl₃, FeCl₃, and ZnCl₂ have long been the catalysts of choice for a wide array of organic transformations. However, their application can be hampered by issues such as hygroscopicity, harsh reaction conditions, and the generation of corrosive byproducts.[2][3] This comparison aims to shed light on the relative performance of these catalysts, with a focus on reaction efficiency and conditions.
Comparative Catalytic Performance in the Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), serves as an excellent model for this comparative study. The reaction yields dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. The efficiency of this reaction is highly dependent on the nature of the Lewis acid catalyst employed.
Below is a summary of the catalytic performance of this compound (represented by proxy with other lanthanide nitrates as per literature suggestions) and the traditional Lewis acids in the Biginelli reaction.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| Eu(NO₃)₃·6H₂O (proxy) | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol (B145695) | 60-80 | Not Specified | High (Comparable to other Lanthanide Nitrates) | 10 | [1] |
| AlCl₃ | Benzaldehyde | Cyclopentanone | Urea | Poly(ethylene)glycol 400 | 45 | 2.5 h | 91 | Not Specified | [4] |
| FeCl₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 4-5 h | 95 | Not Specified | [2] |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 80 | 20 min | 96 | 20 | [5] |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | Room Temp | 45 min | 70.53 | 20 | [6] |
| FeCl₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 24 h | 83 | 100 | [7] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. Variations in solvents, temperature, and catalyst loading can significantly influence reaction outcomes.
Experimental Protocols
Detailed methodologies for the Biginelli reaction using each class of catalyst are provided below to facilitate replication and further investigation.
This compound Catalyzed Biginelli Reaction
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (5 mL) for solvent-based reaction, or no solvent for solvent-free conditions.
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea or thiourea, and this compound.
-
For a solvent-based reaction, add ethanol.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add 10 mL of cold water and stir for 15 minutes to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water, followed by a small portion of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.[1]
Traditional Lewis Acid (FeCl₃·6H₂O) Catalyzed Biginelli Reaction
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (10 mmol)
-
Urea (15 mmol)
-
FeCl₃·6H₂O (4 mmol, 40 mol%)
-
Ethanol (95%, 20 mL)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and FeCl₃·6H₂O in ethanol is stirred and refluxed.
-
The reaction progress is monitored by TLC.
-
After completion (typically 4-5 hours), the reaction mixture is poured into ice water (100 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure dihydropyrimidinone.[2]
Visualizing the Catalytic Process
To better understand the experimental workflow and the fundamental catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for the Lewis acid-catalyzed Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic comparison of Europium(III) nitrate hydrate and Terbium(III) nitrate hydrate
A comparative guide for researchers and drug development professionals on the distinct spectroscopic characteristics of Europium(III) and Terbium(III) nitrate (B79036) hydrates, complete with experimental data and protocols.
In the realm of lanthanide chemistry, Europium(III) and Terbium(III) compounds are renowned for their unique luminescent properties, making them invaluable tools in various scientific disciplines, including medical diagnostics, materials science, and drug development. This guide provides a detailed spectroscopic comparison of two commonly used precursors, Europium(III) nitrate hydrate (B1144303) (Eu(NO₃)₃·xH₂O) and Terbium(III) nitrate hydrate (Tb(NO₃)₃·xH₂O), offering a quantitative analysis of their absorption, emission, and vibrational characteristics. Understanding these differences is crucial for selecting the appropriate lanthanide probe for specific applications, optimizing experimental conditions, and interpreting results with precision.
Executive Summary of Spectroscopic Properties
The distinct electronic configurations of Europium(III) and Terbium(III) ions give rise to their characteristic and dramatically different emission profiles. Europium(III) is celebrated for its strong red emission, while Terbium(III) is prized for its vibrant green luminescence. These differences are readily apparent in their emission spectra and are accompanied by variations in their absorption profiles and fluorescence lifetimes. The coordination environment, influenced by the nitrate and water ligands, can be probed using vibrational spectroscopy, revealing subtle distinctions in their solid-state and solution structures.
Data Presentation: A Quantitative Comparison
The following tables summarize the key spectroscopic parameters for Europium(III) nitrate hydrate and Terbium(III) nitrate hydrate. It is important to note that the molar absorptivity of lanthanide ions is generally low due to the forbidden nature of f-f transitions, and fluorescence lifetimes can be influenced by the solvent environment.
| Spectroscopic Parameter | This compound | Terbium(III) Nitrate Hydrate |
| Form | Crystalline solid | Crystalline solid |
| Common Hydration State | Hexahydrate (Eu(NO₃)₃·6H₂O) | Hexahydrate (Tb(NO₃)₃·6H₂O) |
| Appearance | Colorless crystals | Colorless crystals |
Table 1: General Properties
| Parameter | This compound | Terbium(III) Nitrate Hydrate |
| Typical Absorption Range | UV region | 325 nm to 390 nm |
| Molar Absorptivity (ε) | Generally low (typically < 10 M⁻¹cm⁻¹) for f-f transitions. | Generally low (typically < 10 M⁻¹cm⁻¹) for f-f transitions. |
Table 2: UV-Vis Absorption Spectroscopy
| Parameter | This compound | Terbium(III) Nitrate Hydrate |
| Primary Emission Color | Red | Green |
| Major Emission Peaks | ~579 nm (⁵D₀→⁷F₀), ~591 nm (⁵D₀→⁷F₁), ~615 nm (⁵D₀→⁷F₂), ~650 nm (⁵D₀→⁷F₃), ~695 nm (⁵D₀→⁷F₄) | ~489 nm (⁵D₄→⁷F₆), ~542 nm (⁵D₄→⁷F₅), ~585 nm (⁵D₄→⁷F₄), ~620 nm (⁵D₄→⁷F₃)[1][2] |
| Most Intense Transition | ⁵D₀→⁷F₂ (~615 nm) | ⁵D₄→⁷F₅ (~542 nm)[1] |
| Fluorescence Lifetime (Aqueous) | ~110 µs (in H₂O, concentration dependent) | Not directly reported for the nitrate hydrate, but typically in the range of 100s of µs to ms (B15284909) for Tb(III) complexes. |
Table 3: Fluorescence Emission Spectroscopy
| Vibrational Mode | This compound | Terbium(III) Nitrate Hydrate |
| NO₃⁻ Symmetric Stretch (ν₁) | ~1045 cm⁻¹ | ~1045 cm⁻¹ |
| NO₃⁻ Out-of-Plane Bend (ν₂) | ~815 cm⁻¹ | ~815 cm⁻¹ |
| NO₃⁻ Asymmetric Stretch (ν₃) | ~1300-1500 cm⁻¹ (often split) | ~1300-1500 cm⁻¹ (often split) |
| NO₃⁻ In-Plane Bend (ν₄) | ~740 cm⁻¹ | ~740 cm⁻¹ |
| H₂O Stretching | Broad band ~3200-3500 cm⁻¹ | Broad band ~3200-3500 cm⁻¹ |
| H₂O Bending | ~1630 cm⁻¹ | ~1630 cm⁻¹ |
Table 4: Vibrational Spectroscopy (Raman and Infrared) - Expected Ranges
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. Detailed experimental protocols for each are provided below.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption characteristics and molar absorptivity of the lanthanide nitrate hydrates.
Methodology:
-
Sample Preparation: Prepare a series of standard solutions of known concentrations (e.g., 0.01 M, 0.025 M, 0.05 M, 0.1 M) of this compound and Terbium(III) nitrate hydrate in a suitable solvent (e.g., deionized water or dilute acid to prevent hydrolysis).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using the solvent in both the sample and reference cuvettes.
-
Measure the absorbance of each standard solution over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λ_max versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve (slope = ε × path length).
-
Fluorescence Spectroscopy
Objective: To determine the emission spectra and fluorescence lifetimes of the lanthanide nitrate hydrates.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁶ M) of this compound and Terbium(III) nitrate hydrate in a suitable solvent. For lifetime measurements, D₂O is often used to minimize quenching by O-H vibrations.
-
Instrumentation: Use a spectrofluorometer equipped with a pulsed light source (e.g., xenon flash lamp or laser) for lifetime measurements.
-
Emission Spectra Measurement:
-
Excite the sample at a suitable wavelength in its absorption band.
-
Scan the emission monochromator to record the fluorescence intensity as a function of wavelength.
-
-
Fluorescence Lifetime Measurement:
-
Excite the sample with a short pulse of light.
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
-
Vibrational Spectroscopy (Raman and Infrared)
Objective: To investigate the coordination environment of the lanthanide ions by analyzing the vibrational modes of the nitrate and water ligands.
Methodology:
-
Sample Preparation:
-
Infrared (IR) Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Raman Spectroscopy: Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube.
-
-
Instrumentation:
-
IR: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Raman: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
-
Measurement:
-
Acquire the IR or Raman spectrum over the desired wavenumber range (e.g., 400-4000 cm⁻¹).
-
-
Data Analysis:
-
Identify and assign the observed vibrational bands to the corresponding functional groups (NO₃⁻ and H₂O).
-
Compare the peak positions and any splitting of the nitrate bands to determine the coordination mode (monodentate, bidentate, or free ion).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic comparison.
Caption: Experimental workflow for the spectroscopic comparison of lanthanide nitrates.
Signaling Pathways and Logical Relationships
The distinct spectroscopic properties of Europium(III) and Terbumin(III) arise from their different electronic energy level structures, which dictates the pathways for absorption and emission of light.
Caption: Simplified energy level diagrams for Eu(III) and Tb(III) spectroscopic transitions.
References
A Researcher's Guide to Assessing the Purity of Synthesized Europium(III) Nitrate Hydrate
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical techniques to assess the purity of synthesized Europium(III) nitrate (B79036) hydrate (B1144303), alongside a comparative look at common alternatives, Europium(III) chloride and Europium(III) acetate (B1210297).
This document outlines key experimental protocols and presents data to aid in the selection and quality control of europium compounds critical for various research applications, including the development of luminescent probes, catalysts, and advanced materials.
Comparative Analysis of Europium(III) Salts
The choice of a europium salt can significantly impact experimental outcomes. Europium(III) nitrate hydrate is a common precursor due to its high solubility in water and polar organic solvents. However, depending on the application, alternative salts like europium(III) chloride or acetate may offer advantages. The following tables summarize the key properties and purity considerations for these compounds.
Table 1: Physical and Chemical Properties of Europium(III) Salts
| Property | This compound | Europium(III) Chloride Hexahydrate | Europium(III) Acetate Hydrate |
| Chemical Formula | Eu(NO₃)₃·xH₂O (commonly x=6) | EuCl₃·6H₂O | Eu(C₂H₃O₂)₃·xH₂O |
| Molecular Weight | 446.07 g/mol (for hexahydrate) | 366.41 g/mol | 329.10 g/mol (anhydrous basis) |
| Appearance | Colorless crystalline solid | Colorless to yellowish crystalline solid | White crystalline powder |
| Solubility in Water | Highly soluble | Soluble | Soluble |
Table 2: Typical Purity Specifications and Common Impurities
| Parameter | This compound | Europium(III) Chloride Hexahydrate | Europium(III) Acetate Hydrate |
| Purity Assay (Trace Metals Basis) | ≥99.9% - 99.999% | ≥99.9% - 99.99% | ≥99% - 99.999% |
| Common Rare Earth Impurities (ppm) | La, Ce, Pr, Nd, Sm, Gd, Tb, Dy, Y | La, Ce, Pr, Nd, Sm, Gd, Tb, Dy, Y | La, Ce, Pr, Nd, Sm, Gd, Tb, Dy, Y |
| Common Non-Rare Earth Impurities | Fe, Ca, Mg, Al, Si | Fe, Ca, Mg, Al, Si | Fe, Ca, Mg, Al, Si |
| Potential Anionic Impurities | Unreacted nitric acid | Unreacted hydrochloric acid, oxychlorides | Unreacted acetic acid |
Experimental Protocols for Purity Assessment
A multi-technique approach is essential for a thorough purity assessment of synthesized this compound.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis is crucial for determining the hydration state and thermal stability of the synthesized salt.
Experimental Protocol:
-
Instrument: A calibrated TGA-DSC instrument is required.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.
-
TGA-DSC Program:
-
Data Analysis:
-
TGA Curve: Analyze the weight loss steps. The initial weight loss corresponds to the dehydration of water molecules. Subsequent weight loss stages indicate the decomposition of the nitrate to europium oxynitrates and finally to europium(III) oxide (Eu₂O₃).[1][2][3] The theoretical weight loss for the conversion of Eu(NO₃)₃·6H₂O to Eu₂O₃ can be calculated to verify the final residue.
-
DSC Curve: Correlate endothermic and exothermic peaks with the weight loss steps from the TGA curve. The melting of the hydrate is typically observed as a sharp endotherm around 65-85°C.[2][4] Decomposition events will appear as a series of endothermic or exothermic peaks.
-
Comparative Data:
| Technique | Europium(III) Nitrate Hexahydrate | Europium(III) Chloride Hexahydrate | Europium(III) Acetate Hydrate |
| TGA | Multi-step decomposition, initial water loss, followed by nitrate decomposition to form Eu₂O₃. | Dehydration at lower temperatures, followed by decomposition which may form europium oxychloride before the oxide. | Initial dehydration followed by decomposition of the acetate groups, yielding Eu₂O₃ at high temperatures. |
| DSC | Endotherm for melting/dehydration, followed by complex peaks for decomposition. | Endotherms for dehydration and decomposition. | Endotherms for dehydration and decomposition. |
Spectroscopic Analysis
a) UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to detect the presence of certain impurities and to confirm the electronic transitions of the Eu³⁺ ion.
Experimental Protocol:
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute aqueous solution of the synthesized this compound of a known concentration (e.g., 1 mg/mL).
-
Measurement: Record the absorption spectrum from 200 to 800 nm against a deionized water blank.
-
Data Analysis: The spectrum should show the characteristic sharp, low-intensity absorption bands of the Eu³⁺ ion due to f-f transitions. Broader, more intense bands may indicate the presence of organic impurities or other metal ions.
b) Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for assessing purity, as the luminescence of Eu³⁺ is very sensitive to its local environment and the presence of quenchers.
Experimental Protocol:
-
Instrument: A calibrated spectrofluorometer.
-
Sample Preparation: Prepare a dilute aqueous solution of the synthesized this compound.
-
Measurement:
-
Data Analysis: The emission spectrum should display the characteristic sharp emission bands of Eu³⁺, corresponding to the ⁵D₀ → ⁷Fⱼ transitions (J = 0, 1, 2, 3, 4). The presence of other luminescent rare earth impurities (e.g., Tb³⁺, Dy³⁺) can be detected by their characteristic emission peaks. The relative intensities of the Eu³⁺ emission peaks, particularly the ratio of the hypersensitive ⁵D₀ → ⁷F₂ transition (around 615 nm) to the ⁵D₀ → ⁷F₁ transition (around 590 nm), can provide information about the local symmetry of the Eu³⁺ ion and the presence of coordinating impurities.
Elemental Analysis: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is the gold standard for determining the concentration of trace elemental impurities, especially other rare earth elements.
Experimental Protocol:
-
Instrument: A calibrated ICP-MS instrument.
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized this compound.
-
Dissolve the sample in high-purity dilute nitric acid (e.g., 2%).
-
Dilute the solution to a final concentration within the linear dynamic range of the instrument for the analytes of interest.
-
An internal standard (e.g., Rh, In) should be added to all samples and standards to correct for matrix effects and instrumental drift.[5]
-
-
Measurement: Analyze the prepared solution using the ICP-MS. The instrument parameters should be optimized for the determination of rare earth elements.
-
Data Analysis: Quantify the concentration of impurity elements against a calibration curve prepared from certified reference materials. The results will provide a detailed profile of the elemental purity of the synthesized compound.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
Logical Relationships in Purity Analysis
The following diagram illustrates the relationships between the analytical techniques and the purity aspects they address.
Caption: Relationships between analytical techniques and purity assessment aspects.
By employing this comprehensive analytical approach, researchers can confidently ascertain the purity of their synthesized this compound and make informed decisions regarding its suitability for their specific applications, as well as judiciously select alternative europium salts when necessary.
References
Safety Operating Guide
Europium(III) nitrate hydrate proper disposal procedures
Proper disposal of Europium(III) nitrate (B79036) hydrate (B1144303) is critical to ensure laboratory safety and environmental protection. As an oxidizing solid that can intensify fire and cause skin, eye, and respiratory irritation, it must be handled as hazardous waste from the point of collection through final disposal.[1][2][3] Adherence to local, state, and federal regulations is mandatory.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is in use. The immediate environment must be clear of incompatible materials, especially combustibles, organic materials, reducing agents, and strong acids.[5]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves.[6]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles and a face shield.[3][7]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[7]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved particulate respirator.[7]
Step-by-Step Disposal Protocol
This procedure applies to the disposal of waste Europium(III) nitrate hydrate and its contaminated containers.
Step 1: Waste Characterization and Segregation
-
Classify any discarded this compound as a hazardous waste.[5][8]
-
Keep this waste stream segregated from other chemical wastes, particularly combustible materials, organic solvents, and strong acids to prevent violent reactions.[1][5]
Step 2: Packaging and Labeling
-
Place the waste material into a suitable, sealable, and closed container to prevent leaks or spills.[6][9] The container must be compatible with the chemical.
-
Clearly label the container with "Hazardous Waste" and identify the contents as "this compound". Ensure the label includes the appropriate hazard pictograms (e.g., oxidizer, irritant).
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[6][7]
-
Ensure the storage location is away from heat, sparks, open flames, or any source of ignition.[1][2] Do not store on wooden pallets or near any combustible materials.[1]
-
Store the container in a locked-up area to restrict access.[2][3][6]
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[3]
-
Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport it safely.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][6]
Management of Spills and Contaminated Materials
Accidental spills must be managed immediately to prevent hazards.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1][3]
-
Contain Spill: Use a dry, inert material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1] NEVER use combustible materials like sawdust, paper, or cloth, as this may result in fire.[1]
-
Collect Residue: Carefully scoop the solid residues and spilled material into a labeled container for disposal, using spark-proof tools if necessary.[1][6]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[1]
Empty Container Disposal
Empty containers may retain hazardous residue and must be handled carefully.[1]
-
Reuse: If possible, return the container to the supplier for reuse or recycling.[1]
-
Disposal: If the container cannot be returned, it should be punctured to prevent re-use and then disposed of in an authorized landfill, in accordance with local regulations.[1][6]
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound.
| Metric | Species | Value | Reference |
| LD50 (Oral) | Rat | >5000 mg/kg | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. samaterials.es [samaterials.es]
- 4. prochemonline.com [prochemonline.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. prochemonline.com [prochemonline.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Europium(III) nitrate hydrate
This guide provides critical safety protocols and logistical information for the handling and disposal of Europium(III) nitrate (B79036) hydrate (B1144303), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety.
Chemical Identifier:
-
Name: Europium(III) nitrate hydrate
-
Synonyms: Europium trinitrate hydrate
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
| Hazard Class | GHS Code | Hazard Statement |
| Oxidizing Solids | H272 | May intensify fire; oxidizer.[1][3] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles and a face shield.[4] | Protects against splashes and dust that can cause serious eye irritation.[1][4] |
| Skin Protection | Nitrile or rubber gloves, and a complete suit protecting against chemicals.[4] | Prevents skin contact which can cause irritation.[1][4] |
| Respiratory Protection | Use only in a well-ventilated area.[3][4] If dust formation is likely, a NIOSH-approved respirator should be used. | Prevents inhalation of dust which can cause respiratory irritation.[1][4] |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.
Handling:
-
Ventilation: Always handle the material in a well-ventilated area, such as a chemical fume hood.[3][4]
-
Avoid Contact: Avoid contact with skin and eyes by wearing the appropriate PPE.[4]
-
Prevent Dust Formation: Avoid the formation of dust and aerosols.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Do not smoke in the handling area.[1][3][4][5]
-
Incompatible Materials: Keep away from clothing and other combustible materials, flammable substances, reducing agents, organic materials, and metal powders.[1][4]
-
Hygiene: Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Store away from flammable substances, reducing agents, organic materials, and metal powders.[4]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for several minutes, ensuring adequate flushing under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][4] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical assistance if irritation or redness persists.[4] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, administer CPR. Seek immediate medical attention.[4] |
| Ingestion | Seek immediate medical assistance. Keep the victim calm.[4] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Clear the area of all personnel and move upwind.[5]
-
Ventilate: Increase ventilation in the area.[5]
-
Containment: Contain the spill using dry sand, earth, or other inert, non-combustible material.[5] DO NOT use sawdust or other organic materials as this may result in fire.[5]
-
Cleanup: Carefully scoop up the solid residues and place them in a labeled, sealed container for disposal.[5]
-
Decontaminate: Neutralize and decontaminate the spill area.[5]
Disposal:
-
Waste Material: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][3] Contact a licensed professional waste disposal service.[3] For quantities greater than 10g, it is recommended to dissolve in dilute acid and transfer to a heavy metal waste drum for collection by a specialist disposal company.[2]
-
Contaminated Packaging: Dispose of as unused product.[3] Containers may be triple rinsed and offered for recycling or reconditioning.[6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
